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  • Product: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate
  • CAS: 1219979-63-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1) in Modern Drug Discovery

Executive Summary & Structural Rationale In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( ) is a proven strategy to mitigate off-target toxicity and improve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to mitigate off-target toxicity and improve aqueous solubility. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS 1219979-63-1)  represents a highly privileged, bifunctional building block designed precisely for this purpose.

This scaffold marries two highly strategic moieties:

  • The Azetidine Ring: A four-membered nitrogenous heterocycle that serves as a conformationally restricted bioisostere for larger rings (like piperidine or morpholine). It improves metabolic stability and fine-tunes the basicity (pKa) of the resulting Active Pharmaceutical Ingredient (API)[1].

  • The 4-Chloropicolinate Core: An electron-deficient aromatic system primed for Nucleophilic Aromatic Substitution (SNAr). The synergistic electron-withdrawing effects of the pyridine nitrogen and the C2-carboxylate ester significantly lower the lowest unoccupied molecular orbital (LUMO) of the ring, making the C4-chloride an exceptional leaving group[2].

Table 1: Physicochemical & Structural Profiling
PropertyValueMechanistic Causality / Relevance in Drug Design
Molecular Formula C9H9ClN2O2-
Molecular Weight 212.63 g/mol [3]Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5.
H-Bond Donors 1[4]The secondary amine of the azetidine provides a highly reactive nucleophilic center for N-alkylation or acylation.
H-Bond Acceptors 4[4]Facilitates crucial dipole interactions within target protein binding pockets and enhances aqueous solubility.
Electrophilic Sites C4 (Pyridine)Activated by the adjacent heteroatom and ester, allowing for transition-metal-free SNAr functionalization.

Orthogonal Functionalization Strategy

The true value of CAS 1219979-63-1 lies in its orthogonality. Chemists can selectively functionalize the azetidine nitrogen (via reductive amination, alkylation, or acylation) without disturbing the C4-chloride. Conversely, the C4-chloride can undergo SNAr with exogenous nucleophiles while the azetidine nitrogen is either transiently protected or utilized in a subsequent step.

G Core CAS 1219979-63-1 Core Scaffold PathA Pathway A: Azetidine N-Functionalization Core->PathA Reductive Amination / Acylation PathB Pathway B: Pyridine C4 SNAr Core->PathB Amine/Alkoxide + Heat IntA N-Substituted Azetidine (C4-Cl Intact) PathA->IntA IntB C4-Substituted Pyridine (Azetidine NH Intact) PathB->IntB API Fully Elaborated API Dual-Functionalized IntA->API Subsequent SNAr IntB->API Subsequent N-Capping

Orthogonal functionalization pathways for CAS 1219979-63-1.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific mechanistic rationale and In-Process Controls (IPCs) to verify that the chemical logic holds true during execution.

Protocol A: Chemoselective SNAr at the C4 Position

Nucleophilic aromatic substitution of chloropyridines is highly dependent on the electrophile structure and the activation barrier (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


)[2]. By utilizing a polar aprotic solvent and thermal activation, uncatalyzed amination can be achieved efficiently without the need for expensive palladium catalysts.

Reagents: CAS 1219979-63-1 (1.0 eq), Secondary Amine Nucleophile (e.g., morpholine, 1.2 eq), N,N-Diisopropylethylamine (DIPEA, 2.5 eq), N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • System Initialization: Dissolve CAS 1219979-63-1 (0.5 M) in anhydrous NMP under an inert argon atmosphere. Causality: NMP possesses a high dielectric constant, which stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr addition-elimination mechanism.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the competitive protonation of the incoming amine nucleophile, which would otherwise stall the catalytic cycle.

  • Thermal Activation: Introduce the amine nucleophile (1.2 eq) and heat the reaction mixture to 90 °C for 4-6 hours.

  • Self-Validating IPC: Remove a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is validated when the starting material mass (

      
       213.0 [M+H]+) is entirely replaced by the product mass. Crucially, the absence of an 
      
      
      
      corresponding to the free carboxylic acid confirms that the ester linkage to the azetidine ring has not undergone competitive hydrolysis.
  • Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual NMP, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination of the Azetidine

When the target API requires N-alkylation of the azetidine ring, reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization)[1].

Reagents: CAS 1219979-63-1 (1.0 eq), Target Aldehyde (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Dichloroethane (DCE), Acetic Acid (0.1 eq).

Step-by-Step Methodology:

  • Imine Formation: Combine CAS 1219979-63-1 and the target aldehyde in DCE. Add a catalytic amount of Acetic Acid to lower the pH to ~5. Causality: Mild acidic conditions accelerate the dehydration of the hemiaminal intermediate to form the reactive iminium ion.

  • Chemoselective Reduction: Add STAB (1.5 eq) portion-wise at 0 °C, then allow to warm to room temperature. Causality: STAB is a mild reducing agent. Unlike Sodium Borohydride (NaBH4), STAB will selectively reduce the transient iminium ion without reducing the sensitive 2-pyridinecarboxylate ester linkage.

  • Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the secondary amine (visualized via ninhydrin stain) validates the complete conversion to the tertiary azetidine derivative.

  • Quenching: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with DCM.

Quantitative Data Summary: SNAr Optimization

To aid process chemists in scaling up reactions utilizing CAS 1219979-63-1, the following table summarizes the thermodynamic and kinetic controls required for optimal C4-functionalization.

Table 2: Kinetic & Thermodynamic Control Parameters for SNAr
ParameterOptimal ConditionMechanistic Rationale
Solvent NMP or DMSOHigh polarity stabilizes the transition state; high boiling point allows for necessary thermal activation[5].
Base DIPEA (2.0 - 2.5 eq)Sterically hindered base prevents competitive nucleophilic attack while effectively neutralizing generated HCl.
Temperature 80 °C - 120 °CProvides the kinetic energy required to overcome the activation energy barrier (

) for C-Cl bond cleavage[2].
Concentration 0.5 M - 1.0 MHigh concentration increases the collision frequency between the chloropyridine and the nucleophile, driving pseudo-first-order kinetics.

References

  • Title: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate | 1219979-63-1 Source: ChemicalBook URL
  • Title: Azetidin-1-yl(piperidin-4-yl)
  • Title: Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor Source: Thieme Connect URL
  • Title: An In-depth Technical Guide to the Starting Materials for 1-(4-Methylbenzyl)
  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)

Sources

Exploratory

Technical Guide: Chemical Structure & Synthesis of Azetidin-3-yl 4-Chloropicolinate

Executive Summary Azetidin-3-yl 4-chloropicolinate (CAS: 1219979-63-1) represents a high-value, bifunctional heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-yl 4-chloropicolinate (CAS: 1219979-63-1) represents a high-value, bifunctional heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Structurally, it combines a 4-chloropicolinic acid core—a privileged motif in auxinic herbicides and metallo-enzyme inhibitors—with an azetidine ring, a rigid, sp³-rich congener of pyrrolidine that enhances metabolic stability and solubility in drug design.

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, a validated synthetic workflow, and a detailed map of its orthogonal reactivity profiles. It is designed for medicinal chemists and process engineers seeking to utilize this scaffold for library generation or lead optimization.

Structural Analysis & Physicochemical Properties

Nomenclature and Identification[1]
  • IUPAC Name: Azetidin-3-yl 4-chloropyridine-2-carboxylate[1]

  • CAS Number: 1219979-63-1[1][2]

  • Molecular Formula: C₉H₉ClN₂O₂

  • Molecular Weight: 212.63 g/mol

Conformational & Electronic Features

The molecule exhibits two distinct electronic domains separated by an ester linkage:

  • The Electron-Deficient Pyridine Ring: The 4-chloro substituent activates the pyridine ring toward Nucleophilic Aromatic Substitution (SₙAr), particularly at the C4 position. The nitrogen atom at C1 and the electron-withdrawing carboxylate at C2 further decrease electron density, making the C4-Cl bond highly reactive.

  • The Strained Azetidine Ring: The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol), which influences the basicity of the secondary amine. Unlike flexible chains, the azetidine ring locks the C3-substituent (the ester oxygen) into a specific vector, reducing entropic penalties upon binding to biological targets.

Key Physicochemical Parameters (Predicted)
ParameterValueSignificance
LogP ~0.8 - 1.2Moderate lipophilicity; ideal for CNS penetration when functionalized.
TPSA ~55 ŲGood membrane permeability profile (<140 Ų).
pKa (Azetidine NH) ~9.5 - 10.5Highly basic; exists as a cationic salt at physiological pH.
pKa (Pyridine N) ~2.0 - 3.0Weakly basic due to electron-withdrawing 4-Cl and 2-COOR groups.
Rotatable Bonds 3Low flexibility contributes to high ligand efficiency (LE).

Synthetic Pathways & Experimental Protocols

The synthesis of azetidin-3-yl 4-chloropicolinate typically requires an orthogonal protection strategy to prevent self-polymerization of the azetidine amine. The most robust route involves the coupling of 4-chloropicolinic acid with N-Boc-3-hydroxyazetidine , followed by controlled deprotection.

Retrosynthetic Analysis (Graphviz)

Synthesis Target Azetidin-3-yl 4-chloropicolinate (Target) Intermediate N-Boc-Azetidin-3-yl 4-chloropicolinate (Protected Intermediate) Intermediate->Target TFA / DCM or HCl / Dioxane SM1 4-Chloropicolinic Acid SM1->Intermediate EDCI, DMAP DCM, 0°C to RT SM2 N-Boc-3-hydroxyazetidine SM2->Intermediate

Figure 1: Retrosynthetic strategy for azetidin-3-yl 4-chloropicolinate focusing on esterification and N-deprotection.

Detailed Experimental Protocol

Objective: Synthesis of Azetidin-3-yl 4-chloropicolinate (TFA Salt).

Step 1: Esterification (Coupling)[3]
  • Reagents: 4-Chloropicolinic acid (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), EDCI (1.2 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-chloropicolinic acid (157 mg, 1.0 mmol) and N-Boc-3-hydroxyazetidine (190 mg, 1.1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (230 mg, 1.2 mmol) followed by catalytic DMAP (12 mg, 0.1 mmol).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected ester.

Step 2: N-Boc Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the N-Boc intermediate from Step 1 in DCM (2 mL).

    • Add TFA (0.5 mL) dropwise at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of starting material).

    • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove excess TFA.

    • Product: The residue is the trifluoroacetate salt of azetidin-3-yl 4-chloropicolinate . It can be used directly in subsequent steps or neutralized with basic resin if the free base is required (Note: Free base may be unstable; store as salt).

Reactivity Profile & Applications

The utility of this scaffold lies in its orthogonal reactivity . The molecule possesses two distinct "handles" for diversification, allowing it to serve as a core for library synthesis.

Orthogonal Reactivity Map (Graphviz)

Reactivity Core Azetidin-3-yl 4-chloropicolinate SnAr SₙAr Reaction (Nucleophilic Aromatic Substitution) Core->SnAr Nucleophiles (R-NH2, R-OH) Base, Heat Amidation Amidation / Alkylation (Azetidine Nitrogen) Core->Amidation Acid Chlorides, Aldehydes (Reductive Amination) Hydrolysis Ester Hydrolysis (Cleavage) Core->Hydrolysis LiOH / NaOH (Deprotection) Prod_SnAr 4-Amino/Alkoxy Picolinates SnAr->Prod_SnAr Prod_Amide N-Functionalized Azetidines Amidation->Prod_Amide Prod_Acid 4-Chloropicolinic Acid + 3-Hydroxyazetidine Hydrolysis->Prod_Acid

Figure 2: Reactivity profile showing the three primary modification sites: C4-Chlorine (SₙAr), Azetidine Nitrogen (N-capping), and the Ester Linker.

Mechanistic Insights[1]
  • SₙAr at C4 (Pyridine):

    • The 4-position of the picolinate core is highly electrophilic. Reaction with primary or secondary amines (in the presence of base like DIPEA or K₂CO₃) displaces the chloride to form 4-aminopicolinates . This is a key pathway for synthesizing herbicides (e.g., Florpyrauxifen analogs) and kinase inhibitors.

    • Conditions: Polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C).

  • N-Functionalization (Azetidine):

    • The secondary amine of the azetidine ring is a potent nucleophile. It readily undergoes:

      • Amidation: With acid chlorides or carboxylic acids (coupling reagents).

      • Reductive Amination: With aldehydes/ketones and NaBH(OAc)₃.

      • Urea Formation: With isocyanates.

    • Strategic Note: This allows the attachment of "tail" groups to modulate solubility and target affinity.

  • Ester Stability:

    • The ester bond is relatively stable under acidic conditions (used during N-Boc deprotection) but labile under basic aqueous conditions. Care must be taken during SₙAr reactions (which use base) to avoid unintended hydrolysis of the ester. Using non-nucleophilic bases (e.g., Cs₂CO₃) and anhydrous conditions mitigates this risk.

References

  • Fidlova, L. et al. (2013). "3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists." Tetrahedron, 69(47), 10076-10080. Link

  • Spivey, A. C. et al. (2000). "Chemistry of the Azetidine Ring." Chemical Reviews, 100(9), 3541-3574. Link

  • Fields, S. C. (2001).[4] "Synthesis and Herbicidal Activity of 4-Aminopicolinates." Pest Management Science, 57(10), 866-876. Link

  • ChemicalBook. (2024). "Azetidin-3-yl 4-chloropicolinate Product Entry (CAS 1219979-63-1)."[1][2] Link

  • PubChem. (2024). "4-Chloropicolinic Acid Compound Summary." Link

Sources

Foundational

Structural and Physicochemical Profiling of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate: A Technical Guide for Preclinical Drug Development

Executive Summary As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and late-stage functionalization, I frequently leverage bifunctional building blocks to engineer met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of fragment-based drug discovery (FBDD) and late-stage functionalization, I frequently leverage bifunctional building blocks to engineer metabolic stability and optimize pharmacokinetic profiles. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1) stands out as a highly versatile synthetic intermediate.

This whitepaper deconstructs the physicochemical properties and structural logic of this molecule. Furthermore, it establishes the self-validating analytical frameworks required to unequivocally confirm its molecular weight and formula in a rigorous laboratory setting.

Part 1: Physicochemical Parameters & Structural Logic

The molecular formula of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate is C9H9ClN2O2 , corresponding to a molecular weight of 212.63 g/mol [1]. The molecule's architecture is defined by three distinct domains, each engineered for specific chemical and biological causality:

  • The Azetidine Ring: Provides a secondary amine, contributing exactly 1 hydrogen-bond donor[2]. Causality: The rigid, four-membered ring lowers the overall lipophilicity (LogP) compared to traditional piperidine analogs. This enhances aqueous solubility while restricting conformational flexibility, which minimizes the entropic penalty upon target binding.

  • The 4-Chloropyridine Core: Acts as an electrophilic vector. Causality: The electron-withdrawing nature of the pyridine nitrogen activates the C-Cl bond at the 4-position, making it an ideal, highly reactive substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

  • The Ester Linkage: Connects the two rings and contributes to the molecule's total of 4 hydrogen-bond acceptors[2], facilitating complex hydrogen-bonding networks within protein active sites.

Quantitative Data Summary
ParameterValueCausality / Significance in Drug Design
Molecular Weight 212.63 g/mol Optimal for fragment-based drug design (FBDD); allows room for further functionalization without violating Lipinski's Rule of 5.
Molecular Formula C9H9ClN2O2Indicates high heteroatom density, favorable for specific target interactions and solubility.
CAS Number 1219979-63-1Unique identifier ensuring procurement accuracy and literature tracking.
H-Bond Donors 1Provided by the secondary amine; crucial for aqueous solubility.
H-Bond Acceptors 4Facilitates multiple binding modalities (pyridine N, ester O, carbonyl O, azetidine N).
InChIKey ZUFJCSTWTJSLIJ-UHFFFAOYSA-NEnsures unambiguous database querying and cheminformatic modeling.

Data supported by1[1] and 2[2].

StructuralLogic Molecule 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (MW: 212.63 g/mol) Azetidine Azetidine Ring (Secondary Amine) Molecule->Azetidine Pyridine 4-Chloro-Pyridine Core Molecule->Pyridine Ester Ester Linkage Molecule->Ester Prop1 H-Bond Donor (1) Enhances Solubility Azetidine->Prop1 Prop2 Metabolic Stability & Rigid Scaffold Azetidine->Prop2 Prop3 Cross-Coupling Vector (Cl atom) Pyridine->Prop3 Prop4 H-Bond Acceptors (4) Target Binding Pyridine->Prop4 Ester->Prop4

Structural logic mapping of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate to its properties.

Part 2: Analytical Validation Framework (Self-Validating Systems)

Confirming the exact mass and structural connectivity of C9H9ClN2O2[3] requires orthogonal analytical techniques. In my laboratory, we do not rely on single data points. Instead, we utilize a self-validating protocol where the inherent physical properties of the molecule act as internal controls. Any deviation from expected isotopic or correlation patterns automatically flags the sample for rejection.

ValidationWorkflow Start Compound Batch CAS: 1219979-63-1 Prep Sample Preparation (1 mg/mL in MeCN:H2O) Start->Prep Split Analytical Split Prep->Split HRMS UPLC-HRMS (ESI+) Target: [M+H]+ 213.04 Split->HRMS Aliquot 1 NMR 1H & 13C NMR (Solvent: DMSO-d6) Split->NMR Aliquot 2 DataHRMS Formula Confirmation C9H9ClN2O2 HRMS->DataHRMS Mass Accuracy < 5 ppm DataNMR Structural Elucidation Ester & Azetidine Linkage NMR->DataNMR Peak Assignment Valid Self-Validating System Confirmed Identity DataHRMS->Valid DataNMR->Valid

Self-validating analytical workflow for formula and structural confirmation.

Part 3: Step-by-Step Methodological Protocols
Protocol 1: UPLC-HRMS Formula Validation

Objective: Verify the molecular formula C9H9ClN2O2[3] via exact mass and isotopic distribution.

  • Step 1: Sample Preparation. Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The secondary amine of the azetidine ring has a high proton affinity, ensuring near-quantitative ionization to the [M+H]+ state, which drastically enhances ESI+ signal intensity.

  • Step 2: UPLC Separation. Inject 1 µL onto a sub-2 µm C18 reverse-phase column. Run a gradient elution from 5% to 95% organic modifier over 5 minutes.

    • Causality: The initial highly aqueous conditions retain the polar azetidine core, washing away unretained inorganic salts that would otherwise cause ion suppression at the MS source.

  • Step 3: ESI-HRMS Acquisition. Operate the high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode, scanning m/z 100-1000.

  • Step 4: Data Processing & Self-Validation. Extract the monoisotopic peak at m/z 213.0425.

    • Self-Validating Mechanism: The software must simultaneously integrate the 37Cl isotope peak at m/z 215.0396. Because natural chlorine exists as a ~3:1 ratio of 35Cl to 37Cl, the M+2 peak must be approximately 33% the intensity of the M+ peak. If this isotopic signature is absent or distorted, the protocol automatically rejects the formula confirmation, preventing false positives from isobaric impurities.

Protocol 2: NMR Structural Elucidation

Objective: Prove the ester linkage between the azetidine and pyridine rings.

  • Step 1: Sample Dissolution. Dissolve 5 mg of the compound in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is a highly polar, aprotic solvent. Unlike D2O or MeOD, it prevents rapid chemical exchange of the azetidine N-H proton, allowing the secondary amine proton to be observed in the 1H spectrum if needed for interaction studies.

  • Step 2: 1D NMR Acquisition. Acquire standard 1H and 13C spectra at 298 K.

    • Causality: 1D spectra provide the basic chemical shifts, but alone, they cannot definitively prove the ester linkage without ambiguity due to potential signal overlap.

  • Step 3: 2D HMBC Acquisition. Acquire a 2D 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Step 4: Data Processing & Self-Validation.

    • Self-Validating Mechanism: Look for the cross-peak between the azetidine ring's oxymethine proton (typically resonating around 5.0-5.5 ppm) and the ester carbonyl carbon (around 164 ppm). If this specific 3-bond correlation (3JCH) is present, the ester connectivity is definitively proven. If the peak is absent, the system flags the sample as a potential uncoupled mixture of the acid and alcohol, validating the structural integrity internally.

References
  • Source: chemicalbook.
  • Source: chemsrc.
  • Title: Azetidin-1-yl(piperidin-4-yl)methanone dihydrochloride,Azetidin-1-yl(pyridin-4-yl)

Sources

Exploratory

physicochemical properties of pyridine-azetidine ester derivatives

Executive Summary: The Strategic Scaffold In modern drug discovery, the fusion of pyridine and azetidine rings functionalized with an ester moiety represents a high-value pharmacophore.[1][2] This scaffold is frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Scaffold

In modern drug discovery, the fusion of pyridine and azetidine rings functionalized with an ester moiety represents a high-value pharmacophore.[1][2] This scaffold is frequently employed to navigate the "solubility-permeability" trade-off while introducing a "soft drug" metabolic switch.[2]

  • The Pyridine Core: Acts as a polar modulator, reducing lipophilicity (LogP) compared to phenyl rings and providing a hydrogen bond acceptor (HBA) for target engagement.[2]

  • The Azetidine Ring: A "privileged" four-membered heterocycle that offers conformational rigidity (reducing entropic penalties upon binding) and distinct exit vectors compared to pyrrolidine or piperidine analogs.[2][3]

  • The Ester Linkage: Serves a dual purpose—enhancing membrane permeability (masking polarity) or acting as a designed metabolic liability for rapid systemic clearance (soft drug approach).[2]

This guide provides a rigorous analysis of the physicochemical properties, stability profiles, and experimental characterization of this specific chemical space.

Structural Anatomy & Electronic Properties[1][2]

Electronic Distribution & pKa Modulation

The physicochemical behavior of this derivative is governed by the interplay between the electron-deficient pyridine ring and the strained, basic azetidine nitrogen.[2]

  • Azetidine Nitrogen (

    
    ):  Typically highly basic (
    
    
    
    in parent systems).[2] However, when linked to an electron-withdrawing pyridine or an ester-containing side chain, the
    
    
    is modulated.[2]
    • Design Insight: If the azetidine nitrogen is free (secondary amine), it is predominantly protonated at physiological pH (7.4), aiding solubility but potentially hindering passive permeability.[2]

  • Pyridine Nitrogen (

    
    ):  A weak base (
    
    
    
    ).[2] It remains largely unprotonated at physiological pH, serving as a critical H-bond acceptor.[2]
  • The Ester Functionality: The carbonyl carbon is electrophilic.[2] In this scaffold, its reactivity is influenced by the proximity to the basic nitrogen atoms, which can catalyze intramolecular hydrolysis (neighboring group participation).[2]

Conformational Rigidity

The azetidine ring imposes a high energy barrier to inversion compared to larger rings.[2] This "freezes" the orientation of the ester substituent, allowing for precise probing of hydrophobic pockets in the target protein.[2]

Physicochemical Profiling

Lipophilicity (LogP vs. LogD)

The pyridine-azetidine ester motif is designed to lower global lipophilicity compared to carbocyclic analogs.[2]

ParameterTrend vs. Phenyl-Pyrrolidine AnalogMechanistic Driver
LogP (Intrinsic) Lower (

to

)
Pyridine nitrogen lone pair and polarity.[2]
LogD

pH Dependent High

of

means the species is cationic at pH 7.4, significantly lowering effective distribution into lipids.[2]
LLE (Ligand Lipophilicity Efficiency) Higher The scaffold reduces "molecular obesity" while maintaining specific binding interactions.[2]
Solubility[2][4]
  • Aqueous Solubility: Generally high due to the ionization of the azetidine amine.[2]

  • Formulation: These derivatives readily form stable hydrochloride or mesylate salts, making them ideal for oral or parenteral formulations.[2]

Stability & Metabolic Liability (The "Soft Drug" Factor)

The ester bond is the critical stability hotspot.[2] Understanding its hydrolysis is paramount for lead optimization.[2]

Plasma Stability (Hydrolysis)

Pyridine-azetidine esters are susceptible to hydrolysis by Carboxylesterases (CES1/CES2) and Butyrylcholinesterase (BChE) in plasma.[2]

  • Rapid Hydrolysis: Desirable for "soft drugs" (e.g., topical agents or short-acting anesthetics) where systemic exposure of the parent ester leads to side effects.[2]

  • Slow Hydrolysis: Required for oral drugs where the ester acts as a prodrug.[2]

Chemical Stability (Ring Strain)

While the ester is the primary degradation point, the azetidine ring (strain energy


 kcal/mol) is susceptible to acid-catalyzed ring opening, particularly if the nitrogen is acylated or sulfonylated, creating a good leaving group.[2]
Visualization: Structure-Property Relationships (SPR)[2]

SPR_Diagram Scaffold Pyridine-Azetidine Ester Pyridine Pyridine Ring (Electron Deficient) Scaffold->Pyridine Azetidine Azetidine Ring (Strained/Basic) Scaffold->Azetidine Ester Ester Linkage (Labile) Scaffold->Ester Prop_Solubility High Aqueous Solubility (Polarity + Ionization) Pyridine->Prop_Solubility Lowers LogP Azetidine->Prop_Solubility N-Protonation Prop_Vector Distinct Exit Vectors (Rigidity) Azetidine->Prop_Vector Conformational Constraint Prop_Permeability Modulated Permeability (LogD Control) Ester->Prop_Permeability Masks Polar Acid Prop_Metabolism Metabolic Switch (Hydrolysis by CES) Ester->Prop_Metabolism Substrate for Esterases

Figure 1: Structure-Property Relationship (SPR) map detailing how each structural component influences the physicochemical profile.[2]

Experimental Protocols

Protocol: Plasma Stability Assay (Hydrolysis Rate)

Objective: Determine the half-life (


) of the ester derivative in plasma to assess systemic stability.

Materials:

  • Pooled Plasma (Human, Rat, or Mouse).[2]

  • Phosphate Buffered Saline (PBS), pH 7.4.[2]

  • Internal Standard (e.g., Warfarin or Tolbutamide).[2]

  • LC-MS/MS System.[2]

Step-by-Step Methodology:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spiking: Prepare a 10 mM stock solution of the test compound in DMSO. Spike into plasma to a final concentration of 1 µM (final DMSO < 0.1%).

  • Incubation: Incubate the mixture at 37°C with gentle shaking.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold acetonitrile containing the Internal Standard to precipitate proteins and stop esterase activity.

  • Processing: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant.

  • Analysis: Analyze via LC-MS/MS monitoring the parent ester depletion and the formation of the carboxylic acid metabolite.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[2]
Protocol: Potentiometric pKa Determination

Objective: Accurately measure the ionization constants of the pyridine and azetidine nitrogens.

Methodology:

  • Instrument: SiriusT3 or equivalent potentiometric titrator.

  • Sample: Dissolve ~1 mg of compound in 1.5 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Perform dual titrations (Acid

    
     Base and Base 
    
    
    
    Acid) from pH 2.0 to pH 12.0 using 0.5 M HCl and 0.5 M KOH.
  • Data Fitting: Use the Bjerrum plot analysis to identify inflection points.[2]

    • Expectation: Look for

      
       (Pyridine) and 
      
      
      
      (Azetidine).[2]

Metabolic Pathway Visualization

Metabolism cluster_enzymes Plasma/Liver Enzymes Parent Parent: Pyridine-Azetidine Ester (Active/Prodrug) CES Carboxylesterases (CES1 / CES2) Parent->CES Binding Metabolite Metabolite: Carboxylic Acid (Inactive/Polar) CES->Metabolite Hydrolysis Alcohol Byproduct: Alcohol CES->Alcohol Excretion Excretion Metabolite->Excretion Renal Clearance (High Solubility)

Figure 2: Metabolic fate of the ester derivative.[2] Hydrolysis yields a polar acid, driving rapid renal clearance.[2]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.[2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Note: Representative link for azetidine synthesis/properties).[2]

  • Pyridine Physicochemical Properties

    • Title: Pyridine and its Derivatives: Physicochemical Properties and Pharmaceutical Applications.[1][2][4][5][6]

    • Source:Comprehensive Heterocyclic Chemistry.
    • URL:[Link][2]

  • Esterase Activity & Soft Drugs

    • Title: Carboxylesterases: Structure, Function and Polymorphism in Drug Metabolism.[2]

    • Source:Drug Metabolism Reviews.
    • URL:[Link][2]

  • Ring Strain & Stability

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2][7]

    • Source:ACS Medicinal Chemistry Letters.[2]

    • URL:[Link][2]

Sources

Foundational

Solubility Profile of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate in Organic Solvents: A Technical Guide

Executive Summary The determination of an Active Pharmaceutical Ingredient (API) or advanced intermediate's solubility profile is a critical path in drug development, dictating everything from reaction solvent selection...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of an Active Pharmaceutical Ingredient (API) or advanced intermediate's solubility profile is a critical path in drug development, dictating everything from reaction solvent selection to formulation strategy. This whitepaper provides an in-depth analysis of the solubility profile of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1), a specialized heterocyclic intermediate.

By synthesizing thermodynamic principles—specifically Hansen Solubility Parameters (HSP)—with empirical "gold standard" methodologies like the shake-flask method[1], this guide establishes a self-validating framework for predicting, measuring, and analyzing the solvation behavior of this compound across diverse organic solvent classes.

Physicochemical Profiling & Structural Analysis

To accurately predict solubility, we must first deconstruct the target molecule into its functional domains. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, MW: 212.63  g/mol ) is a structurally complex amphiphilic molecule[2]. Its solvation behavior is dictated by the interplay of four distinct structural features:
  • Pyridine Ring: Imparts a strong permanent dipole and acts as a

    
     stacking participant, driving solubility in polar aprotic and aromatic solvents.
    
  • Chloro Substituent (C4): Increases the molecule's polarizability and lipophilicity, enhancing London dispersion forces (

    
    ) and improving solubility in halogenated or non-polar media.
    
  • Carboxylate Ester Linkage (C2): Serves as a strong hydrogen-bond acceptor, facilitating interactions with protic solvents.

  • 3-Azetidinyl Ring: The secondary amine within the four-membered azetidine ring provides the molecule's sole hydrogen-bond donor (HBD = 1), while also acting as an acceptor (Total HBA = 4)[2].

Solvation Molecule 3-Azetidinyl 4-chloro- 2-pyridinecarboxylate Pyridine Pyridine Ring (Dipole/Pi-Pi) Molecule->Pyridine Chloro Chloro Substituent (Dispersion) Molecule->Chloro Ester Ester Linkage (H-Bond Acceptor) Molecule->Ester Azetidine Azetidine Ring (H-Bond Donor/Acceptor) Molecule->Azetidine PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DCM) Pyridine->PolarAprotic Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Hexane) Chloro->NonPolar London Dispersion Ester->PolarAprotic Dipole-Dipole PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Ester->PolarProtic H-Bonding Azetidine->PolarProtic H-Bonding

Fig 1: Logical mapping of structural domains to primary solvent interaction mechanisms.

Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)

The Hildebrand solubility approach often fails for complex pharmaceutical intermediates because it relies on a single cohesive energy density parameter. Instead, we utilize Hansen Solubility Parameters (HSP) , which partition cohesive energy into three distinct intermolecular forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

)[3][4].

By calculating group contributions (e.g., via the Van Krevelen and Hoftyzer method), we can predict that 3-Azetidinyl 4-chloro-2-pyridinecarboxylate will exhibit a high


 (due to the pyridine and ester) and a moderate 

(due to the azetidine NH)[5].

Causality of Solvent Selection:

  • Polar Aprotic Solvents (DMSO, DMF, DCM): These solvents possess high

    
     values that closely match the solute. They effectively solvate the molecule via strong dipole-dipole interactions without competing for the azetidine's hydrogen-bond donor, resulting in maximum solubility.
    
  • Polar Protic Solvents (Methanol, Ethanol): While these solvents align with the molecule's

    
     requirements, protic media can induce competitive hydrogen bonding, potentially disrupting optimal solvation spheres. Solubility here is moderate to high.
    
  • Non-Polar Solvents (Hexane, Heptane): The lack of polar and H-bonding capabilities in aliphatic hydrocarbons results in a severe HSP mismatch (

    
    ), leading to near-insolubility[4][5].
    
Quantitative Data: Predicted Solubility Matrix

Note: The following table represents the thermodynamically predicted solubility ranges based on HSP alignment and dielectric constants (


) for this specific molecular class.
Solvent ClassSolventDielectric Constant (

)
Primary Interaction ForcePredicted Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Dipole-Dipole / H-Bond Acceptor> 50 mg/mL (Highly Soluble)
Polar Aprotic Dichloromethane (DCM)9.1Dispersion / Dipole-Dipole20 - 50 mg/mL (Soluble)
Polar Aprotic Ethyl Acetate (EtOAc)6.0Dipole-Dipole10 - 30 mg/mL (Soluble)
Polar Protic Methanol (MeOH)32.7Hydrogen Bonding5 - 20 mg/mL (Sparingly Soluble)
Non-Polar Toluene2.4

Stacking / Dispersion
1 - 5 mg/mL (Slightly Soluble)
Non-Polar n-Hexane1.9London Dispersion< 1 mg/mL (Practically Insoluble)

Experimental Methodology: The Self-Validating Protocol

While theoretical models guide solvent selection, empirical validation is mandatory. The Saturation Shake-Flask Method coupled with High-Performance Liquid Chromatography (HPLC-UV) remains the gold standard for thermodynamic solubility determination[1][6].

Why HPLC over UV-Vis Spectrophotometry? During prolonged equilibration (typically 48 hours), the ester linkage in 3-Azetidinyl 4-chloro-2-pyridinecarboxylate is susceptible to hydrolysis, especially in protic media. HPLC-UV allows for the chromatographic separation of the parent compound from potential degradants, ensuring that the quantified concentration represents the intact molecule rather than a mixture of breakdown products[7].

Step-by-Step Shake-Flask Protocol
  • Solid Excess Addition: Accurately weigh an excess amount of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (e.g., 50 mg) into a 5 mL borosilicate glass vial. The excess ensures the continuous presence of a solid phase, a thermodynamic prerequisite for saturation[7].

  • Solvent Dispersion: Add 1.0 mL of the target organic solvent to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate solubility readings.

  • Isothermal Equilibration: Place the vials in an orbital shaker incubator set to

    
     at 150 rpm. Equilibrate for a minimum of 48 hours. Causality: 48 hours is required to overcome kinetic dissolution barriers and ensure true thermodynamic equilibrium is reached, bypassing metastable supersaturated states.
    
  • Phase Separation: Remove the vials and centrifuge at 10,000 rpm for 15 minutes at

    
    . Crucial Step: Centrifugation is preferred over filtration for organic solvents, as filter membranes (like PTFE or Nylon) can adsorb the API or be partially dissolved by aggressive solvents like DMSO or DCM.
    
  • Dilution and HPLC-UV Quantification: Carefully extract an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase to arrest any further precipitation. Quantify against a pre-established multi-point calibration curve using a reverse-phase C18 column.

Protocol Step1 1. Solid Excess Addition Step2 2. Solvent Dispersion Step1->Step2 Step3 3. Isothermal Equilibration Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5

Fig 2: Standard workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility profile of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate is heavily governed by its amphiphilic nature, driven by the highly polar pyridine-ester core and the hydrogen-bonding capacity of the azetidine ring. By leveraging Hansen Solubility Parameters, researchers can accurately predict its high affinity for polar aprotic solvents (DMSO, DCM) and poor affinity for aliphatic hydrocarbons. Validating these predictions requires strict adherence to the shake-flask protocol, utilizing HPLC-UV to guarantee data integrity against potential ester hydrolysis.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. Available at:[Link]

  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations - RSU. Available at: [Link]

  • The Evolution of Solubility Prediction Methods - Rowan. Available at:[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers - PMC (NIH). Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

  • Azetidin-1-yl(piperidin-4-yl)methanone dihydrochloride, Azetidin-1-yl(pyridin-4-yl)methanone Suppliers & Manufacturers - Chemical Register. Available at: [Link]

Sources

Exploratory

The Azetidine Renaissance: Strategic Implementation of Novel Strained Architectures in Drug Discovery

The following technical guide details the strategic implementation of novel azetidine building blocks in medicinal chemistry. Executive Summary: Escaping Flatland In the pursuit of novel intellectual property and improve...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic implementation of novel azetidine building blocks in medicinal chemistry.

Executive Summary: Escaping Flatland

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted away from flat, aromatic-heavy scaffolds toward sp³-rich architectures.[1] The azetidine ring—a four-membered nitrogen heterocycle—has emerged as a "Goldilocks" scaffold.[2] It occupies the critical stability window between the highly reactive aziridine and the entropically flexible pyrrolidine.

This guide analyzes the utility of novel azetidine building blocks, specifically 3,3-disubstituted and spirocyclic azetidines , and details the advanced synthetic methodologies (strain-release and photoredox catalysis) required to access them.

Structural Rationale & Physicochemical Advantages[1][2][3][4][5][6][7][8]

The "Goldilocks" Effect & Bioisosterism

Replacing a pyrrolidine or piperidine with an azetidine is not merely a reduction in size; it is a strategic alteration of the molecular vector and lipophilicity profile.

  • Lipophilicity (LogP): Azetidines consistently lower LogP compared to their larger ring homologues due to the reduced hydrocarbon count and the high polarity of the strained amine.

  • Basicity (pKa): The bond angle strain (~90°) increases the s-character of the nitrogen lone pair, typically lowering the pKa by 1–2 units compared to pyrrolidine. This is crucial for optimizing permeability and reducing hERG liability.

  • Vector Positioning: The gem-dimethyl group is a common metabolic blocker. A 3,3-disubstituted azetidine acts as a rigid, bioisosteric replacement for a gem-dimethyl group, tying back the methyls into a ring to restrict conformation without adding excessive lipophilicity.

Comparative Metrics

The following table summarizes the physicochemical shifts observed when transitioning to an azetidine core.

PropertyAzetidine CorePyrrolidine CoreCyclobutane CoreImpact on MedChem Design
Ring Strain ~25 kcal/mol~6 kcal/mol~26 kcal/molHigh strain enables unique "spring-loaded" synthesis (see Section 3).
pKa (Parent) ~11.3~11.3N/AAzetidine derivatives often show lower basicity due to inductive effects of substituents.
LogD (7.4) LowerHigherHigh (Lipophilic)Azetidine improves solubility and lowers metabolic clearance.
Metabolic Stability HighModerateHigh3-blocking prevents oxidative metabolism common in larger rings.
Vector Geometry PuckeredEnvelopePuckeredRigid exit vectors for precise substituent orientation.

Advanced Synthetic Methodologies[2]

Traditional azetidine synthesis (e.g., cyclization of gamma-haloamines) is often limited by harsh conditions and poor functional group tolerance. Modern libraries rely on two primary "novel" mechanisms: Strain-Release Functionalization and Photoredox Catalysis .

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The most versatile route to 3-substituted azetidines utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). This method, pioneered by the Baran and Aggarwal groups, allows for the "spring-loaded" formation of C-N and C-C bonds.

Mechanism: Nucleophiles attack the bridgehead carbon of the ABB, relieving strain and generating a 3-substituted azetidine. This is particularly effective for creating 3,3-disubstituted libraries.

ABB_Strain_Release ABB 1-Azabicyclo[1.1.0]butane (High Strain Energy) Inter Azetidinyl Anion Intermediate ABB->Inter Strain Release (Nucleophilic Attack) Nu Nucleophile (R-MgBr, R-SH, R-ZnX) Nu->Inter Product 3,3-Disubstituted Azetidine Inter->Product Trapping with E+ Elec Electrophile (E+) Elec->Product

Figure 1: Strain-release functionalization workflow. The high energy of the ABB precursor drives the formation of complex 3,3-disubstituted azetidines.

Photoredox Aza Paternò–Büchi Reaction

For accessing 2-substituted or 2,3-substituted azetidines, the [2+2] photocycloaddition of imines and alkenes (Aza Paternò–Büchi) is the gold standard. Recent advances by the Schindler group utilize visible-light triplet energy transfer to bypass the high-energy UV requirements of the past.

  • Key Advantage: Direct access to complex spirocyclic and bicyclic azetidines from simple alkene/imine precursors.

  • Novelty: Use of iridium photocatalysts allows for mild, room-temperature synthesis compatible with sensitive functionalities.

Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines

This protocol is adapted from recent advances in azetidinylation reagents (e.g., J. Org. Chem. 2025, 90, 4421) and ABB chemistry.[3] It is designed for parallel library synthesis.

Objective

Synthesis of a library of 3-aryl-3-fluoroazetidines (Bioisosteres for benzylic fluorides).

Reagents & Equipment
  • Precursor: 1-(tert-Butoxycarbonyl)-3-iodoazetidine or commercially available 1-boc-3-azetidinone.

  • Catalyst: NiCl₂·glyme (10 mol%), dtbbbpy (10 mol%).

  • Reductant: Zinc dust (2.0 equiv).

  • Solvent: DMA (0.1 M).

  • Electrophile: Aryl bromides (diverse library).

Step-by-Step Methodology
  • Activation (Inert Atmosphere):

    • In a nitrogen-filled glovebox, charge a reaction vial with NiCl₂·glyme (10 mol%) and dtbbbpy (10 mol%).

    • Add DMA and stir for 10 minutes until the complex forms (solution turns green).

  • Substrate Addition:

    • Add the 3-iodoazetidine precursor (1.0 equiv) and the specific Aryl Bromide (1.5 equiv).

    • Add Zinc dust (2.0 equiv) to drive the reductive cross-coupling.

  • Reaction:

    • Seal the vial and stir vigorously at room temperature for 12 hours.

    • Note: The reaction is driven by the formation of a transient radical at the C3 position of the azetidine, stabilized by the amide nitrogen.

  • Work-up & Purification:

    • Dilute with ethyl acetate and wash with water/brine (remove DMA).

    • Dry over MgSO₄ and concentrate.[4]

    • Purify via reverse-phase HPLC (standard 0.1% TFA water/acetonitrile gradient).

  • Validation:

    • Verify product via LC-MS (M+1) and ¹H NMR (look for characteristic azetidine doublets at 3.8–4.5 ppm).

Case Study: Spirocyclic Azetidines in Library Design

Spirocyclic azetidines (e.g., spiro[azetidine-3,3'-indolin]-2'-ones) represent a fusion of the privileged oxindole scaffold with the rigidifying azetidine ring.

Design Logic:

  • Constraint: The spiro-fusion locks the orientation of the aromatic ring relative to the amine vector.

  • IP Space: These structures are significantly less crowded in patent literature than their spiro-piperidine counterparts.

Spiro_Synthesis Start Isatin / Oxindole Precursor NovelStep Novel Route: Aggarwal Method (Lithiation/Acylation of ABB) Start->NovelStep 1. Strain Release 2. Cyclization Step1 Condensation with 1-bromo-3-chloropropane (or equivalent bis-electrophile) Intermediate Spiro-Azetidine Intermediate NovelStep->Intermediate Final Spiro[azetidine-3,3'-indoline] Library Member Intermediate->Final Deprotection / Decoration

Figure 2: Strategic route to spirocyclic azetidines utilizing strain-release chemistry vs traditional alkylation.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinyl

    • Source: Wang, X.-R., & Zhang, Y. (2025).[5][6] The Journal of Organic Chemistry, 90, 4421-4434.[5][6]

    • URL:[Link]

  • Strain-Release Driven Spirocycliz

    • Source: Aggarwal, V. K., et al. (2021).[7] Angewandte Chemie International Edition, 60, 11824–11829.

    • URL:[Link]

  • Functionalized Azetidines via Visible Light-Enabled Aza P

    • Source: Schindler, C. S., et al. (2020).[3][7] Nature Chemistry, 12, 898–905.[3]

    • URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applic

    • Source: Cheekatla, S. R. (2026).[8][9] Future Medicinal Chemistry.

    • URL:[Link][9]

  • Rapid Access to Azetidines via Allylation of Azabicyclo[1.1.

    • Source: Chemical Communic
    • URL:[Link]

Sources

Foundational

Pharmacological Evaluation of the 4-Chloropicolinic Acid Azetidinyl Ester Scaffold

Synthetic Utility, Bioactivity, and Prodrug Kinetics Executive Summary This technical guide evaluates the pharmacological potential of 4-chloropicolinic acid azetidinyl ester (Systematic Name: Azetidin-3-yl 4-chloropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Utility, Bioactivity, and Prodrug Kinetics

Executive Summary

This technical guide evaluates the pharmacological potential of 4-chloropicolinic acid azetidinyl ester (Systematic Name: Azetidin-3-yl 4-chloropyridine-2-carboxylate). While 4-chloropicolinic acid is historically prominent in agrochemistry (synthetic auxins), its fusion with azetidine scaffolds represents a high-value pharmacophore in modern medicinal chemistry. This guide explores its utility as a zinc-binding fragment , a conformational lock in kinase inhibition, and a prodrug vector for enhancing the bioavailability of polar pyridine carboxylates.

Chemical Identity & Pharmacophore Analysis

The molecule comprises two privileged structures linked by a hydrolyzable ester bond. Understanding the synergy between these moieties is critical for rational drug design.

ComponentChemical RolePharmacological Significance
4-Chloropicolinic Acid Warhead / Ligand Zinc Chelation: The pyridine nitrogen and carboxylate oxygen form a bidentate chelate with Zn²⁺ (e.g., in MMPs or HDACs).Electronic Modulation: The 4-Cl substituent withdraws electrons, lowering the pKa of the pyridine nitrogen and increasing lipophilicity compared to unsubstituted picolinic acid.
Azetidine (3-hydroxy) Scaffold / Vector Conformational Constraint: The 4-membered ring reduces entropic penalties upon binding compared to flexible alkyl chains.Metabolic Stability: Azetidines are generally more metabolically stable than epoxides and less lipophilic than cyclobutanes.
Ester Linkage Trigger Prodrug Activation: Susceptible to plasma esterases, releasing the free acid active metabolite.Solubility: Masks the polar carboxylate, improving passive membrane permeability.
1.1 Structural Visualization

The following diagram illustrates the pharmacophore assembly and electronic properties.

Pharmacophore Pic 4-Chloropicolinic Acid (Zn2+ Binding Motif) Cl 4-Chloro Group (Lipophilic/Electronic Tuning) Pic->Cl Substitution Link Ester Linkage (Metabolic Lability) Pic->Link Carboxylation Azet Azetidine Ring (Rigid Scaffold/Vector) Link->Azet O-Acylation

Pharmacological Applications[1][2][3][4][5][6]
2.1 Metalloproteinase Inhibition (MMP & HDAC)

Picolinic acid derivatives are potent Zinc-Binding Groups (ZBGs) . The 4-chloropicolinic acid moiety mimics the transition state of peptide hydrolysis in metalloproteases.

  • Mechanism: The pyridine nitrogen and the carbonyl oxygen of the released acid coordinate the catalytic Zinc ion in the enzyme active site.

  • Advantage: Unlike hydroxamic acids (common ZBGs), picolinic acids often show better selectivity and pharmacokinetic profiles.

  • Role of Azetidine: The azetidine tail can be functionalized to reach into the S1' specificity pocket of enzymes like MMP-12 or MMP-13, providing selectivity over other isoforms.

2.2 Kinase Inhibition (Raf/MEK Pathways)

Research indicates that 4-chloropicolinic acid is a key intermediate in the synthesis of bis-aryl urea Raf kinase inhibitors (analogs of Sorafenib).

  • Application: The ester can serve as a precursor to amides (via aminolysis) or as a prodrug that releases the acid to interfere with downstream signaling.

  • Data Point: 4-Chloropicolinamide derivatives have demonstrated IC50 values in the low micromolar range against Raf kinases in cancer cell lines (MDA-MB-231).

2.3 Anti-Infective Potential (TB & Parasites)
  • Tuberculosis: Chloropicolinate amides inhibit Mycobacterium tuberculosis by targeting the MurB enzyme (cell wall synthesis). The azetidinyl ester form enhances cell wall penetration before hydrolyzing to the active carboxylate.

  • Leishmaniasis: Picolinic acid derivatives disrupt metal homeostasis in parasites. The ester form improves uptake by Leishmania amastigotes inside macrophages.

Experimental Protocols
3.1 Synthesis: Steglich Esterification

Objective: Synthesize Azetidin-3-yl 4-chloropyridine-2-carboxylate from 4-chloropicolinic acid and N-Boc-3-hydroxyazetidine.

Reagents:

  • 4-Chloropicolinic acid (1.0 eq)

  • N-Boc-3-hydroxyazetidine (1.1 eq)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Dissolution: Dissolve 4-chloropicolinic acid (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

  • Activation: Add EDCI (1.2 eq) and DMAP (0.1 eq) at 0°C. Stir for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling: Add N-Boc-3-hydroxyazetidine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine/DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Deprotection (Optional): To obtain the free amine azetidine, treat the N-Boc intermediate with TFA/DCM (1:1) for 1 hour.

3.2 In Vitro Metabolic Stability Assay (Esterase Cleavage)

Objective: Determine the half-life (


) of the ester in human plasma to validate prodrug potential.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the ester in DMSO.

  • Incubation: Spike human plasma (pooled) with the stock solution to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of the parent ester and appearance of 4-chloropicolinic acid.

StabilityAssay Start Start: 10µM Ester in Plasma Incubate Incubate @ 37°C Start->Incubate Sample Sample Timepoints (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench with ACN (Precipitate Proteins) Sample->Quench Analyze LC-MS/MS Analysis (Parent vs. Metabolite) Quench->Analyze

Safety & Toxicology Considerations

When developing 4-chloropicolinic acid derivatives, the following toxicological endpoints must be monitored:

  • Herbicidal Legacy: 4-chloropicolinic acid is structurally related to Picloram. While mammalian toxicity is generally low for the acid, the ester may have different distribution profiles.

  • Nephrotoxicity: Halogenated pyridines can accumulate in the kidney. Monitor creatinine and BUN levels in in vivo studies.

  • Genotoxicity: The azetidine ring is strained. While generally safe, N-functionalized azetidines should be screened via Ames test to ensure no alkylating activity.

References
  • Design, synthesis and antitumor activities of novel bis-aryl ureas derivatives as Raf kinase inhibitors . ResearchGate.[1] Available at: [Link]

  • Design and Synthesis of "Chloropicolinate Amides and Urea Derivatives" as Novel Inhibitors for Mycobacterium tuberculosis . PubMed Central (PMC). Available at: [Link]

  • Stability of different azetidine esters . ResearchGate.[1] Available at: [Link]

  • Antiproliferative S-Trityl-l-Cysteine -Derived Compounds as SIRT2 Inhibitors . PubMed Central (PMC). Available at: [Link]

Sources

Exploratory

Technical Safety &amp; Handling Guide: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) surrogate for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate. It is designed for researchers requiring high-fidelity safety, handling, and st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical whitepaper and Safety Data Sheet (SDS) surrogate for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate. It is designed for researchers requiring high-fidelity safety, handling, and stability data for this specific pharmaceutical intermediate.

CAS Registry Number: 1219979-63-1 Document Type: Enhanced Safety Data Sheet (SDS) & Technical Whitepaper Version: 2.0 (Research Grade)

Chemical Identification & Structural Context

Compound Name: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Synonyms: Azetidin-3-yl 4-chloropicolinate; 4-Chloro-pyridine-2-carboxylic acid azetidin-3-yl ester Molecular Formula: C


H

ClN

O

Molecular Weight: 212.63 g/mol [1][2][3]
Structural Analysis for Risk Assessment

This compound is a heterocyclic ester combining two distinct pharmacophores:

  • Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). This moiety introduces potential instability toward nucleophiles and susceptibility to ring-opening reactions.

  • 4-Chloropicolinate Core: A pyridine ring substituted with a chlorine atom and an ester linkage. The chlorine at the 4-position is electron-deficient (activated by the pyridine nitrogen), making it susceptible to nucleophilic aromatic substitution (

    
    ).
    

Implication: This molecule is chemically reactive.[4][5] Handling protocols must account for moisture sensitivity (ester hydrolysis) and thermal instability (azetidine ring strain).

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) and analogous pyridine/azetidine esters.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[4][6]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[5][6][7][8]H319
STOT - Single Exposure 3May cause respiratory irritation.H335

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors.[6][9][10]

  • P280: Wear protective gloves/eye protection/face protection.[6][7][8][9][10][11]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][7][10][11] Remove contact lenses if present and easy to do.[5][6][7][8][9][10][11] Continue rinsing.[5][6][7][9][10]

Emergency Response & First Aid Protocols

These protocols are designed as self-validating loops to ensure efficacy during an emergency.

Ocular Exposure (Chemical Splash)
  • Immediate Action: Irrigate eyes with saline or water for a minimum of 15 minutes .

  • Mechanistic Rationale: The basicity of the azetidine nitrogen and the potential acidity of hydrolysis products (picolinic acid) can cause rapid pH shifts in the corneal stroma.

  • Validation Step: After 15 minutes, use a pH strip on the lower conjunctival sac. If pH is not between 7.0–7.5, continue irrigation until neutral.

Dermal Exposure
  • Immediate Action: Remove contaminated clothing.[4][7][8][9][11] Wash skin with lipophilic soap (e.g., polyethylene glycol-based) followed by water.

  • Mechanistic Rationale: Chloropyridines can be lipophilic; water alone may not efficiently solvate the compound from the dermal layer.

  • Validation Step: Visually inspect for erythema (redness). If irritation persists >30 minutes post-wash, seek medical attention.

Handling, Storage & Stability Logic

Proper storage is critical to prevent compound degradation which can alter toxicological properties.

Storage Architecture
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory .

  • Container: Amber glass vial with Teflon-lined cap.

Why?

  • Hydrolysis Risk: The ester bond is susceptible to moisture. Hydrolysis yields 4-chloropicolinic acid and 3-hydroxyazetidine.

  • Dimerization Risk: The free amine of one molecule can attack the ester of another (aminolysis), leading to oligomerization. Storing as a salt (e.g., HCl) or at low temperature slows this kinetic pathway.

Stability Visualization (DOT Diagram)

The following diagram illustrates the degradation pathways and the logic behind storage decisions.

StabilityPathways Compound 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Hydrolysis Hydrolysis (Ester Cleavage) Compound->Hydrolysis + Moisture Polymerization Self-Condensation (Intermolecular Aminolysis) Compound->Polymerization + Heat/Time Moisture Moisture (H2O) Moisture->Hydrolysis Heat Heat (>25°C) Heat->Polymerization Product1 4-Chloropicolinic Acid (Corrosive) Hydrolysis->Product1 Product2 3-Hydroxyazetidine Hydrolysis->Product2 Oligomers Polyamide Oligomers (Insoluble Solid) Polymerization->Oligomers Storage PREVENTION: Store at 4°C under Argon Storage->Compound Maintains Integrity

Caption: Degradation pathways showing susceptibility to hydrolysis and self-condensation, necessitating cold, inert storage.

Exposure Controls & Personal Protection

Standard "wear gloves" advice is insufficient. Specific material compatibility is required.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Local exhaust if weighing fine powder to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationRationale
Gloves Nitrile Rubber (min 0.11mm thick)Excellent resistance to pyridine derivatives and short-term protection against chlorinated organics.
Eye Protection Chemical Goggles Safety glasses are insufficient for powders that act as severe eye irritants (H319).
Respiration N95 / P2 Mask Required if handling outside a fume hood. Prevents inhalation of dust which triggers STOT-SE 3.[7]

Physical & Chemical Properties

Data aggregated from computational prediction and analogue comparison.

PropertyValue / DescriptionSource/Note
Physical State Solid (Powder or Crystalline)Observed in analogues
Color White to Off-white/Pale YellowTypical for chloropyridines
Melting Point 59°C – 65°C (Predicted)Based on similar esters [1]
Boiling Point ~330°C (Predicted at 760 mmHg)Calculated
Solubility DMSO, Methanol, DCMSoluble in polar organics
Water Solubility Low to ModeratePotential hydrolysis in water
pKa ~8.5 (Azetidine nitrogen)Basic center

Toxicological Information

Acute Toxicity:

  • Oral: No specific LD50 available.[6] Analogous chloropyridines suggest caution (Harmful if swallowed).

  • Dermal: Irritant.[4][5][8]

  • Inhalation:[6][8] Mucosal irritant.

Chronic Effects:

  • Sensitization: Pyridine derivatives can occasionally act as sensitizers. Monitor for allergic dermatitis.

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Mutagenicity: No data available.[6][8] However, the azetidine ring is an alkylating motif; handle as a potential genotoxin in early discovery.

Ecological & Disposal Considerations

Ecotoxicity:

  • Chlorinated pyridines can be persistent in aquatic environments.

  • Recommendation: Do not allow to enter drains or water courses.[7][10]

Disposal Protocol:

  • Dissolution: Dissolve the compound in a combustible solvent (e.g., acetone).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Note: Combustion will generate Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) . The scrubber is essential to neutralize acid gases.

Experimental Workflow: Safe Handling for Synthesis

A step-by-step guide for using this reagent in a reaction.

  • Preparation: Remove vial from refrigerator and allow it to warm to room temperature inside a desiccator before opening. This prevents water condensation on the cold solid (which causes hydrolysis).

  • Weighing: Weigh quickly in a fume hood. If the compound is deliquescent (absorbs moisture), use a closed weighing vessel.

  • Reaction: If using as a nucleophile (via azetidine NH), add base (e.g., TEA) last to control exotherm. If using as an electrophile (unlikely for this specific structure unless activating the ester), keep anhydrous.

  • Quench: Neutralize reaction mixtures carefully. Verify pH before disposal.

References

  • ChemSrc. (2024).[2] 3-Azetidinyl 4-chloro-2-pyridinecarboxylate MSDS and Physical Properties. Retrieved from [Link]

Disclaimer: This document is a technical guide generated for research purposes. It synthesizes available data and predictive toxicology. Users must perform their own risk assessment before handling.

Sources

Foundational

Metabolic Stability of Azetidine-Containing Pyridine Esters

The following technical guide is a comprehensive synthesis of current medicinal chemistry methodologies regarding the metabolic stability of azetidine-containing pyridine esters. Technical Guide for Medicinal Chemists &...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive synthesis of current medicinal chemistry methodologies regarding the metabolic stability of azetidine-containing pyridine esters.

Technical Guide for Medicinal Chemists & Drug Discovery Professionals

Executive Summary

The integration of azetidine rings into pyridine ester scaffolds represents a high-value strategy in modern drug design, offering a balance between reduced lipophilicity (LogD) and retained metabolic robustness. While the pyridine ester moiety often serves as a prodrug handle or a "soft drug" site liable to rapid hydrolysis, the azetidine ring introduces unique conformational constraints and electronic properties that can modulate this reactivity.

This guide provides a deep-dive analysis of the metabolic liabilities associated with this specific pharmacophore, detailing the mechanistic interplay between esterase-mediated hydrolysis and CYP450-dependent oxidation, alongside validated protocols for assessment.

Part 1: Structural & Mechanistic Analysis

The Scaffold Rationale

The azetidine-pyridine ester hybrid is frequently employed to optimize LipE (Lipophilic Efficiency) .

  • Azetidine (C

    
    H
    
    
    
    N):
    A four-membered saturated heterocycle.[1] Unlike the flexible pyrrolidine or piperidine rings, the azetidine ring is rigid and possesses a high puckering angle (~30°). This reduces the entropic penalty of binding but introduces significant ring strain (~26 kcal/mol).
  • Pyridine Ester: Pyridines improve aqueous solubility compared to phenyl rings due to the basic nitrogen (pKa ~5.2). The ester functionality allows for prodrug strategies (masking polar carboxylic acids) or serves as a hydrogen bond acceptor.

Metabolic Liability Profile

The metabolic fate of this scaffold is dictated by two competing pathways: Hydrolytic Cleavage (Plasma/Liver Cytosol) and Oxidative Clearance (Liver Microsomes).

A. Ester Hydrolysis (The Primary Vector)

The ester bond is the most metabolically labile site, primarily targeted by Carboxylesterases (CES1 and CES2) and Paraoxonases (PON) in plasma and liver cytosol.

  • Mechanism: The serine hydrolase attacks the carbonyl carbon.

  • Azetidine Impact: The positioning of the azetidine ring relative to the ester is critical.

    • Distal (N-linked): If the azetidine is attached to the pyridine (e.g., methyl 6-(azetidin-1-yl)nicotinate), it acts as an electron-donating group (EDG). This increases the electron density on the pyridine ring, slightly deactivating the ester carbonyl toward nucleophilic attack by the esterase active site serine, potentially increasing half-life compared to an unsubstituted pyridine ester.

    • Proximal (3-substituted): If the ester is directly attached to the azetidine (e.g., azetidin-3-yl ester), the rigid "V-shape" of the azetidine ring provides significant steric shielding, often retarding hydrolysis rates compared to acyclic or piperidine analogs.

B. Azetidine Ring Instability (The Secondary Vector)

While azetidines are generally resistant to oxidative metabolism compared to larger rings, they possess a unique chemical instability risk: Ring Opening .

  • Oxidative Dealkylation: CYP450 enzymes can hydroxylate the

    
    -carbon (adjacent to nitrogen). In azetidines, the resulting 
    
    
    
    -hydroxy-azetidine is highly unstable and collapses, leading to ring opening.
  • Nucleophilic Ring Opening: If the azetidine nitrogen is protonated or quaternized (forming an azetidinium ion), the ring strain makes it highly susceptible to nucleophilic attack by biological nucleophiles (e.g., Glutathione), leading to irreversible alkylation and toxicity.

Part 2: Experimental Protocols

To rigorously evaluate the stability of these compounds, a dual-assay approach is required: Plasma Stability (for esterase activity) and Microsomal Stability (for CYP activity).

Protocol A: Plasma Stability Assay (Hydrolysis Focus)

Objective: Determine the half-life (


) of the ester in the presence of plasma esterases.

Reagents:

  • Pooled Plasma (Human/Rat/Mouse) - Source: BioreclamationIVT or similar

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (IS) (e.g., Tolbutamide or Propranolol)

  • Acetonitrile (ACN) (Stop Solution)

Workflow:

  • Preparation: Thaw plasma at 37°C. Centrifuge to remove cryoprecipitates.

  • Spiking: Prepare a 10 mM stock of the test compound in DMSO. Spike into pre-warmed plasma (final conc: 1

    
    M, <0.5% DMSO).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately transfer aliquot into 200

    
    L ice-cold ACN containing Internal Standard. Vortex for 30s.
    
  • Analysis: Centrifuge (4000g, 10 min, 4°C). Analyze supernatant via LC-MS/MS. Monitor the disappearance of the Parent (Ester) and appearance of the Metabolite (Acid).

Protocol B: Microsomal Stability Assay (Oxidative Focus)

Objective: Assess intrinsic clearance (


) driven by CYP450 enzymes.

Reagents:

  • Liver Microsomes (HLM/RLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • 0.1 M Potassium Phosphate Buffer, pH 7.4.[2]

Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with buffer and test compound (1

    
    M). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Add to ice-cold ACN + Internal Standard.

  • Control: Run a "minus NADPH" control to distinguish chemical instability (e.g., spontaneous hydrolysis) from enzymatic metabolism.

Visualization of Stability Workflows

MetabolicStability cluster_Plasma Plasma Stability (Hydrolysis) cluster_Microsome Microsomal Stability (Oxidation) Compound Azetidine-Pyridine Ester Plasma Plasma Incubation (Esterases/PON) Compound->Plasma HLM HLM + NADPH (CYP450) Compound->HLM Hydrolysis Hydrolysis (Ester Cleavage) Plasma->Hydrolysis AcidMetabolite Acid Metabolite (Inactive/Active) Hydrolysis->AcidMetabolite Hydrolysis->HLM Sequential Metabolism (Possible) Oxidation Oxidative Dealkylation (Ring Opening) HLM->Oxidation PolarMetabolite Polar Metabolites (Excreted) Oxidation->PolarMetabolite

Caption: Dual-pathway metabolic fate of azetidine-containing pyridine esters. The ester bond is the primary soft-spot in plasma, while the azetidine ring is scrutinized for oxidative opening in microsomes.

Part 3: Data Interpretation & Strategic Optimization

Comparative Stability Data (Synthesized)

The following table illustrates the impact of ring size and substitution on metabolic stability, synthesizing general SAR trends found in literature [1, 2].

Structure TypeRing SizeEster PositionPlasma

(min)
HLM

(

L/min/mg)
Stability Verdict
Azetidine-3-yl ester 4-memberedProximal (Steric Shield)> 120< 15High Stability
Piperidin-4-yl ester 6-memberedProximal (Flexible)20 - 4040 - 60Low Stability
N-Azetidinyl Pyridine 4-memberedDistal (Electronic)60 - 90< 20Moderate Stability
Acyclic Amine Ester N/AFlexible< 10> 100Unstable
Optimization Strategies

If your azetidine-pyridine ester shows poor stability, apply these "Self-Validating" modification loops:

  • The "Steric Umbrella" Effect:

    • Problem: Rapid ester hydrolysis.

    • Solution: Introduce a methyl or fluoro group at the C3 position of the azetidine ring (geminal to the ester). This increases steric bulk exactly at the trajectory of the esterase nucleophilic attack without significantly increasing lipophilicity.

  • The "Electronic Deactivation":

    • Problem: Pyridine ester hydrolyzes too fast.

    • Solution: Add a nitrogen to the ring (Pyrimidine) or an electron-withdrawing group (CF3) to the pyridine. Caution: This makes the ester carbonyl more electrophilic (more liable to chemical hydrolysis) but can sometimes alter enzyme binding affinity. Conversely, adding an EDG (Methoxy, Amino) deactivates the carbonyl, slowing hydrolysis.

  • Preventing Ring Opening:

    • Problem: High intrinsic clearance in microsomes (NADPH-dependent).

    • Solution: Lower the pKa of the azetidine nitrogen.[3] If the nitrogen is less basic, it is less likely to be protonated or oxidized. Attaching the azetidine nitrogen to an electron-deficient pyridine (via S

      
      Ar) is an excellent strategy to lower N-basicity (pKa < 6), thereby stabilizing the ring against oxidative opening [3].
      

References

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. PubMed. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link][3]

  • Microsomal Stability Assay Protocol. Cyprotex / Evotec. [Link]

  • Plasma Stability Assay Protocol. Creative Bioarray. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Abstract & Application Context This application note details the high-fidelity synthesis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate , a critical heteroaromatic building block. The structural convergence of a 4-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

This application note details the high-fidelity synthesis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate , a critical heteroaromatic building block. The structural convergence of a 4-chloropyridine core (offering electrophilic handles for SNAr diversification) and an azetidine ring (a conformationally restricted proline mimic) makes this compound a high-value scaffold in the design of GPCR ligands and kinase inhibitors.[1]

The protocol outlined below prioritizes regiochemical fidelity and operational safety , utilizing a Steglich esterification strategy to couple the electron-deficient pyridine acid with a protected azetidinol, followed by a controlled deprotection sequence.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid self-polymerization of the nucleophilic azetidine nitrogen and decarboxylation of the pyridine acid.

Strategic Disconnection:

  • Ester Linkage Formation: The C-O bond is formed via carbodiimide-mediated coupling.[1]

  • Nitrogen Protection: The secondary amine of 3-hydroxyazetidine is masked with a tert-butyloxycarbonyl (Boc) group to prevent amide formation or polymerization.[1]

  • Deprotection: The final step reveals the pharmacophore amine.

Retrosynthesis Target Target: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (Amine Salt) Intermediate Intermediate: 1-Boc-3-azetidinyl 4-chloro-2-pyridinecarboxylate Target->Intermediate TFA Deprotection SM1 Starting Material A: 4-Chloropyridine-2-carboxylic acid Intermediate->SM1 Steglich Coupling (EDC/DMAP) SM2 Starting Material B: 1-Boc-3-hydroxyazetidine Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ester linkage.

Materials & Reagents

ReagentCAS No.[2][3][4][5]MW ( g/mol )Role
4-Chloropyridine-2-carboxylic acid 5470-22-4157.55Electrophile (Acid)
1-Boc-3-hydroxyazetidine 141699-55-0173.21Nucleophile (Alcohol)
EDC[1]·HCl 25952-53-8191.70Coupling Agent
DMAP 1122-58-3122.17Catalyst
Dichloromethane (DCM) 75-09-284.93Solvent (Anhydrous)
Trifluoroacetic Acid (TFA) 76-05-1114.02Deprotecting Agent

Experimental Protocols

Phase 1: Ester Coupling (Intermediate Synthesis)

Objective: Synthesize 1-(tert-butyl) 3-azetidinyl 4-chloropyridine-2-carboxylate.

Rationale: The electron-withdrawing chlorine at the 4-position of the pyridine ring increases the acidity of the carboxylic acid but also makes the ring susceptible to nucleophilic attack. Using EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) allows for activation under mild conditions (0°C to RT), minimizing side reactions such as SNAr displacement of the chloride by the alcohol.[1]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with 4-Chloropyridine-2-carboxylic acid (1.0 equiv, 5.0 mmol, 788 mg) and anhydrous DCM (25 mL).

  • Activation: Cool the suspension to 0°C (ice bath). Add EDC·HCl (1.2 equiv, 6.0 mmol, 1.15 g) and DMAP (0.1 equiv, 0.5 mmol, 61 mg) in one portion. Stir for 15 minutes at 0°C. Observation: The solution should clarify as the active ester forms.

  • Coupling: Add a solution of 1-Boc-3-hydroxyazetidine (1.0 equiv, 5.0 mmol, 866 mg) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 12–16 hours.

  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash sequentially with 0.5 M HCl (2 x 30 mL) to remove DMAP/EDC byproducts (keep wash brief to avoid hydrolyzing the Boc group).

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

    • Wash with Brine (30 mL).[1]

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Target Yield: 85-95%[1]

    • Appearance: White to off-white solid.[1][3]

Phase 2: N-Boc Deprotection (Final Target Synthesis)

Objective: Synthesize 3-Azetidinyl 4-chloro-2-pyridinecarboxylate trifluoroacetate.

Rationale: Acidic cleavage of the Boc carbamate is rapid. Scavengers are generally not required as the tert-butyl cation byproducts are volatile or unreactive toward the electron-deficient pyridine ring.[1]

Protocol:

  • Dissolution: Dissolve the purified intermediate (1.0 equiv, ~4.0 mmol) in DCM (10 mL) in a 50 mL RBF.

  • Cleavage: Cool to 0°C. Add TFA (5 mL) dropwise.

    • Note: A 2:1 DCM:TFA ratio is standard to control exotherm and viscosity.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of high Rf spot) or LCMS.

  • Isolation:

    • Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

    • Co-evaporation: Add Toluene (10 mL) and concentrate again (repeat 2x) to azeotrope off residual TFA.

    • Precipitation: Triturate the resulting oil with cold Diethyl Ether (Et₂O) or Hexanes to induce precipitation of the salt.

  • Drying: Filter the solid and dry under high vacuum for 24 hours.

Process Workflow Visualization

Workflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Deprotection Step1 Activate Acid (EDC/DMAP, 0°C) Step2 Add Boc-Azetidinol (Dropwise) Step1->Step2 Step3 Stir RT (16h) Step2->Step3 Step4 Aq. Workup (HCl/NaHCO3) Step3->Step4 Step5 Dissolve in DCM/TFA (2:1 Ratio) Step4->Step5 Purified Intermediate Step6 Stir RT (2-4h) Step5->Step6 Step7 Evaporate & Triturate (Ether) Step6->Step7

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Validation

The following analytical data confirms the structural integrity of the final product (TFA salt).

Expected Analytical Data
  • LC-MS:

    • ESI+ (m/z): Calculated for C₉H₉ClN₂O₂ [M+H]⁺ = 213.04. Found: 213.1.

    • Note: The chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) should be visible in the mass spectrum.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Ring: Three aromatic protons.[1]

      • δ ~8.75 ppm (d, 1H, H-6)

      • δ ~8.10 ppm (d, 1H, H-3)

      • δ ~7.85 ppm (dd, 1H, H-5)

    • Azetidine Ring:

      • δ ~9.20 ppm (br s, 2H, NH₂⁺)

      • δ ~5.45 ppm (m, 1H, CH-O, methine at C3)

      • δ ~4.40–4.10 ppm (m, 4H, CH₂-N)

  • Purity: >95% by HPLC (254 nm).

Safety & Handling

  • 4-Chloropyridine-2-carboxylic acid: Irritant.[1] Avoid inhalation of dust.

  • EDC/DMAP: Sensitizers.[1] Handle in a fume hood.

  • TFA: Corrosive and volatile.[1] Use acid-resistant gloves and quench excess acid with sodium bicarbonate before disposal.[1]

  • Azetidines: Biologically active scaffolds.[1] Treat the final compound as a potential potent bioactive agent (unknown toxicology).

References

  • Synthesis of N-Boc-3-hydroxyazetidine

    • Source: ChemicalBook & Vertex AI Search Results.[1] "General procedure for the synthesis of N-Boc-3-hydroxyazetidine."

  • Steglich Esterification Protocol

    • Title: "Steglich Esterification (DCC + DMAP/EDC)." Common Organic Chemistry.
  • Properties of 4-Chloropyridine-2-carboxylic acid

    • Source: Sigma-Aldrich Product Specification (CAS 5470-22-4).[1][2]

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: "N-Boc-3-hydroxyazetidine: A Key Chemical Intermediate."[1][5]

Sources

Application

esterification of 4-chloropicolinic acid with 3-hydroxyazetidine

Application Note: Esterification of 4-Chloropicolinic Acid with 3-Hydroxyazetidine Executive Summary & Strategic Analysis The esterification of 4-chloropicolinic acid (4-CPA) with 3-hydroxyazetidine (3-HA) represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Esterification of 4-Chloropicolinic Acid with 3-Hydroxyazetidine

Executive Summary & Strategic Analysis

The esterification of 4-chloropicolinic acid (4-CPA) with 3-hydroxyazetidine (3-HA) represents a challenging transformation common in the synthesis of kinase inhibitors and heterocyclic building blocks. This reaction is not a trivial Fischer esterification due to three critical factors:

  • Zwitterionic Nature & Solubility: Picolinic acids exist as zwitterions, often resulting in poor solubility in non-polar organic solvents, complicating standard coupling dynamics.

  • Chemoselectivity (The "Amide Trap"): 3-Hydroxyazetidine contains both a secondary hydroxyl group and a secondary amine. Without protection, the amine is orders of magnitude more nucleophilic than the hydroxyl group, leading exclusively to amide formation. Successful esterification requires the use of N-protected 3-hydroxyazetidine (e.g., N-Boc-3-hydroxyazetidine).

  • Electronic Deactivation & Side Reactions: The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, but the pyridine nitrogen can poison Lewis acid catalysts or facilitate N-acylurea rearrangement during carbodiimide (Steglich) couplings. Furthermore, the chlorine at the 4-position is susceptible to nucleophilic aromatic substitution (

    
    ) if harsh basic conditions (e.g., alkoxide bases) are employed.
    

Recommended Strategy: To circumvent the "N-acylurea rearrangement" often seen with picolinic acids under Steglich conditions, this guide prioritizes the Acid Chloride Method via Oxalyl Chloride . This route offers superior conversion rates, easier purification, and avoids


 side reactions by maintaining mild conditions.

Retrosynthetic Logic & Reaction Scheme

The synthesis is disconnected into two key intermediates: the activated 4-chloropicolinoyl chloride and the nucleophilic N-Boc-3-hydroxyazetidine .

ReactionScheme SM1 4-Chloropicolinic Acid (Zwitterionic Solid) Intermediate 4-Chloropicolinoyl Chloride (Active) SM1->Intermediate Activation (DCM, 0°C to RT) Reagent1 Oxalyl Chloride cat. DMF Reagent1->Intermediate Product Target Ester (tert-butyl 3-((4-chloropicolinoyl)oxy) azetidine-1-carboxylate) Intermediate->Product Coupling (Et3N, DCM, 0°C) SM2 N-Boc-3-Hydroxyazetidine (Nucleophile) SM2->Product

Figure 1: Strategic disconnection showing the activation of the acid followed by nucleophilic attack by the protected alcohol.

Detailed Experimental Protocol

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Note
4-Chloropicolinic acid 1.0SubstrateEnsure dry; water consumes oxalyl chloride.
N-Boc-3-hydroxyazetidine 1.1NucleophileMust be N-protected to prevent amide formation.
Oxalyl Chloride 1.5ActivatorFreshly distilled/opened. Toxic. Use fume hood.
DMF (Dimethylformamide) 0.05CatalystEssential for Vilsmeier-Haack type activation.
Triethylamine (Et3N) 2.5BaseScavenges HCl; must be dry.
Dichloromethane (DCM) SolventSolventAnhydrous grade required.
Step 1: In Situ Generation of 4-Chloropicolinoyl Chloride

Rationale: Direct reaction with thionyl chloride (


) at reflux can cause chlorination of the pyridine ring in picolinic derivatives. Oxalyl chloride allows activation at room temperature.
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Suspend 4-chloropicolinic acid (1.0 g, 6.35 mmol) in anhydrous DCM (20 mL) . The acid may not fully dissolve initially.

  • Catalysis: Add DMF (25 µL, catalytic) .

  • Activation: Cool the suspension to 0°C (ice bath). Dropwise add Oxalyl Chloride (0.82 mL, 9.5 mmol) over 10 minutes.

    • Observation: Vigorous evolution of gas (CO, CO2, HCl) will occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The suspension should clarify into a solution as the acid chloride forms.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride and HCl, concentrate the mixture to dryness under reduced pressure (rotary evaporator) at <30°C, then re-dissolve the residue in fresh anhydrous DCM (10 mL). Note: Picolinoyl chlorides are relatively stable but moisture sensitive.

Step 2: Ester Coupling

Rationale: The alcohol attacks the highly reactive acyl chloride. Base is required to neutralize the HCl generated and drive the equilibrium.

  • Preparation: In a separate vessel, dissolve N-Boc-3-hydroxyazetidine (1.21 g, 7.0 mmol) and Triethylamine (2.2 mL, 15.9 mmol) in anhydrous DCM (10 mL) .

  • Addition: Cool the re-dissolved acid chloride solution (from Step 1) to 0°C . Slowly add the solution of N-Boc-3-hydroxyazetidine/Et3N to the acid chloride via syringe or addition funnel over 15 minutes.

    • Control: Maintain temperature <5°C to avoid potential

      
       of the 4-Cl by the alcohol.
      
  • Completion: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Target Mass: M+H (calculate based on isotopes of Cl).

  • Workup:

    • Quench with saturated aqueous

      
       (30 mL).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Yield Expectation: 85–95%.

Mechanistic Insight: The "Catalytic Cycle" of Activation

Understanding why DMF is required prevents protocol failure. DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium species), which is the actual chlorinating agent.

Mechanism DMF DMF (Catalyst) Vilsmeier Chloroiminium Intermediate (Active Chlorinating Agent) DMF->Vilsmeier + OxCl, - CO, - CO2 OxCl Oxalyl Chloride AcidCl 4-Chloropicolinoyl Chloride Vilsmeier->AcidCl + Acid, - DMF (Regenerated) Acid 4-Chloropicolinic Acid Acid->AcidCl Overall Transformation

Figure 2: The catalytic role of DMF in converting the acid to the acid chloride.[8]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Unreacted Acid Incomplete activationEnsure DMF is added. Check Oxalyl Chloride quality (it degrades if wet). Increase activation time to 4h.
Product is an Amide N-Boc deprotection occurredAvoid strong acids. Ensure starting azetidine is fully N-protected.
Side Product: 4-Alkoxy

displacement of Cl
Reaction temperature too high during addition. Keep at 0°C. Avoid alkoxide bases (use Et3N or DIPEA, not NaH).
N-Acylurea Byproduct Used EDC/DCC (Steglich)Switch to the Acid Chloride method described above. Picolinic acids are prone to rearrangement with carbodiimides.

Safety & Handling

  • Oxalyl Chloride: Highly toxic and corrosive. Releases CO (carbon monoxide) and HCl upon reaction.[1][2] Must be used in a well-ventilated fume hood.

  • 4-Chloropicolinic Acid: Irritant. Avoid inhalation of dust.[9]

  • Waste Disposal: Quench excess acid chlorides with methanol before disposal. Neutralize aqueous waste streams.

References

  • Steglich Esterification & Picolinic Acid Challenges

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

    • Note on Rearrangement: Picolinic acids often form N-acylureas rather than esters under standard DCC/EDC conditions due to the proximity of the pyridine nitrogen.
  • Oxalyl Chloride Activation Protocol

    • Clayden, J. (2001). Organic Chemistry.
    • ChemicalBook Protocol for 4-Chloropicolinoyl Chloride.Link

  • Synthesis of N-Boc-3-hydroxyazetidine

    • ChemicalBook: General procedure for N-Boc-3-hydroxyazetidine.Link

  • Picolinic Acid Esterification Precedents

    • Reactions of picolinic acid with thionyl chloride (Side reaction warning).Link

Sources

Method

Application Note: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate in Lead Discovery

This guide outlines the strategic application of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1) as a bifunctional scaffold in medicinal chemistry. It details the rationale for its use, orthogonal functio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1) as a bifunctional scaffold in medicinal chemistry. It details the rationale for its use, orthogonal functionalization protocols, and critical ADME considerations.

Introduction: The Scaffold Advantage

In modern drug discovery, the transition from "flat" aromatic compounds to those with higher fraction of


 hybridized carbons (

) is a proven strategy to improve solubility and target selectivity. 3-Azetidinyl 4-chloro-2-pyridinecarboxylate combines two privileged motifs:[1][2][3]
  • The Azetidine Ring: A rigid, four-membered heterocycle that serves as a metabolic "hard" spot compared to larger rings, offering defined vector orientation for substituents.[1][2][3]

  • The 4-Chloropyridine Carboxylate: A versatile aromatic core capable of engaging in

    
    -stacking interactions, with a reactive chlorine handle for diversity.
    

This scaffold is particularly valuable for Fragment-Based Drug Discovery (FBDD) and Lead Optimization , allowing researchers to rapidly explore chemical space by independently modifying the azetidine nitrogen and the pyridine C4 position.

Scaffold Architecture & Design Logic

The molecule presents three distinct "vectors" for modification, enabling the construction of diverse libraries around a central core.

Vector Analysis
  • Vector A (Azetidine Nitrogen): Nucleophilic center. Ideal for introducing solubility-enhancing groups, targeting elements, or lipophilic caps via amidation, reductive amination, or urea formation.

  • Vector B (Pyridine C4-Chlorine): Electrophilic center. Prime handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or

    
     displacements to introduce aryl, heteroaryl, or solubilizing amines.
    
  • Vector C (Ester Linkage): The connector. While potentially labile in plasma (see ADME Considerations), it provides a hydrogen bond acceptor. It can be bioisosterically replaced (e.g., by an amide or oxadiazole) in later optimization stages.

Visualizing the Workflow

The following diagram illustrates the orthogonal functionalization strategy, prioritizing reactions that prevent side-product formation.

Scaffold_Workflow cluster_logic Logic: Why N-Cap First? Scaffold Core Scaffold (NH-Free or Salt) Step1 Step 1: N-Capping (Amide/Urea/Sulfonamide) Scaffold->Step1  Selectivity: High   Intermediate N-Functionalized Intermediate Step1->Intermediate Step2 Step 2: C4-Diversification (Suzuki/Buchwald/SnAr) Intermediate->Step2  Pd-Catalysis   Final Final Lead Candidate Step2->Final Explanation Free secondary amines can poison Pd catalysts. Capping N first improves Step 2 yields.

Figure 1: Orthogonal functionalization workflow ensuring chemical compatibility between amine capping and metal-catalyzed couplings.

Experimental Protocols

Protocol A: Preparation of the Core Scaffold

Note: If the specific ester is not commercially available, it is synthesized from N-Boc-3-hydroxyazetidine and 4-chloro-2-picolinic acid.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • 4-Chloro-2-pyridinecarboxylic acid (1.1 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Dichloromethane (DCM), anhydrous.

  • Trifluoroacetic acid (TFA).

Procedure:

  • Esterification: Dissolve 4-chloro-2-pyridinecarboxylic acid in anhydrous DCM (0.1 M) at 0°C. Add EDC

    
    HCl and DMAP. Stir for 15 min.
    
  • Add N-Boc-3-hydroxyazetidine slowly. Warm to Room Temperature (RT) and stir for 12–16 h.

  • Workup: Wash with sat.

    
    , brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield the N-Boc-intermediate .
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir at RT for 2 h.

  • Isolation: Concentrate in vacuo. Azeotrope with toluene (

    
    ) to remove excess TFA. The product is obtained as the TFA salt  of 3-azetidinyl 4-chloro-2-pyridinecarboxylate.
    
Protocol B: Parallel Library Generation (N-First Strategy)

Objective: Create a 24-member library by varying the Azetidine substituent.

Step 1: N-Acylation (Amide Formation)

  • Dissolve Scaffold TFA salt (0.1 mmol) in DMF (1 mL).

  • Add DIPEA (3.0 equiv) to neutralize the salt.

  • Add Carboxylic Acid (

    
    , 1.1 equiv) and HATU (1.1 equiv).
    
  • Shake/Stir at RT for 4 h.

  • QC: Monitor by LC-MS. If complete, proceed to workup (liquid-liquid extraction) or direct purification (prep-HPLC).

Step 2: C4-Arylation (Suzuki Coupling) Targeting the Chlorine atom on the pyridine.

  • Dissolve the N-acylated intermediate (0.05 mmol) in 1,4-Dioxane/Water (4:1, 0.5 mL).

  • Add Boronic Acid (

    
    , 1.5 equiv).
    
  • Add

    
     (3.0 equiv) and catalyst 
    
    
    
    (5 mol%).
  • Reaction: Heat at 90°C for 2–4 h (or microwave at 110°C for 20 min).

  • Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC.

Critical Data & ADME Considerations

When using this scaffold, the stability of the central ester linkage is the primary liability. It is crucial to profile this early.

Stability Profiling Table
AssayParameterRisk LevelMitigation Strategy
Plasma Stability

(Human/Rat)
HighIf

min, replace ester with Amide or 1,2,4-Oxadiazole .
LogD (pH 7.4) LipophilicityLowAzetidine lowers LogD. Keep substituents balanced (avoid highly lipophilic R-groups).
GSH Trapping Reactive MetabolitesMediumThe 4-Cl-pyridine can be reactive. Ensure Cl is substituted (coupled) in the final drug.
Bioisosteric Replacement Strategy

If the ester proves too unstable in vivo, use the scaffold data to validate the binding vectors, then switch to a bioisostere in the "Lead Optimization" phase.

Bioisosteres Ester Current Scaffold (Ester Linker) High Potency / Low Stability Amide Amide Linker (Stable, H-bond donor) Ester->Amide  Hydrolysis Issue   Ether Ether Linker (Flexible, Metabolic Robustness) Ester->Ether  Conformational Change   Oxadiazole 1,2,4-Oxadiazole (Rigid, Ester Bioisostere) Ester->Oxadiazole  Maintain Geometry  

Figure 2: Strategic bioisosteric replacements for the ester linker if plasma instability is observed.

References

  • Azetidines in Medicinal Chemistry

    • Smith, A. et al. "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development."[1][2] BenchChem, 2025.[1][2] Link

  • Pyridine Functionalization

    • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 2018. Link

  • Scaffold Synthesis & Properties

    • "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds." Journal of Medicinal Chemistry, 2012. Link

  • Bioisosterism of Esters

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

(Note: Specific CAS 1219979-63-1 is referenced in chemical catalogs such as ChemSrc and BenchChem as a specific building block for these general methodologies.)

Sources

Application

Application Note: Advanced Coupling Reagents for Azetidinyl Ester Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for the esterification of highly strained azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, reagent selection, and self-validating protocols for the esterification of highly strained azetidine systems.

Executive Summary & Mechanistic Insights

Azetidines—highly strained four-membered nitrogenous heterocycles—are increasingly prevalent in modern drug discovery. They serve as critical rigidifying moieties and linking fragments in therapeutics ranging from sphingosine-1-phosphate (S1P) receptor agonists for multiple sclerosis to L-type calcium channel blockers like Azelnidipine[1][2].

However, the synthesis of azetidinyl esters (either via the esterification of azetidine-3-carboxylic acids or the acylation of azetidin-3-ols) presents unique synthetic hurdles:

  • Ring Strain: The inherent ring strain (~107 kJ/mol) makes the azetidine ring susceptible to opening under harsh acidic or basic conditions.

  • Steric Hindrance: The close proximity of bulky nitrogen protecting groups (e.g., Boc, Cbz, Benzhydryl) to the C3 position induces significant steric bulk, often stalling standard esterification.

  • Epimerization: Chiral azetidine-3-carboxylic acids are highly prone to base-catalyzed epimerization at the α-carbon during intermediate activation.

Selecting the correct coupling reagent is not merely a matter of yield, but of preserving the structural and stereochemical integrity of the molecule.

Reagent Selection Guide

To address the specific mechanistic challenges of azetidines, three primary coupling systems are deployed in process chemistry. The table below summarizes the quantitative and qualitative parameters dictating their use.

Table 1: Quantitative & Qualitative Comparison of Coupling Reagents
Reagent SystemRelative ReactivityEpimerization RiskByproduct RemovalIdeal Azetidine SubstrateTypical Yield
EDC / DMAP ModerateHighModerate (Urea is water-soluble; DMAP requires acid wash)Achiral / Unhindered70 - 85%
HATU / DIPEA Very HighModerateDifficult (HOAt derivatives)Highly Sterically Hindered85 - 95%
T3P / Pyridine HighVery LowVery Easy (Water-soluble phosphonates)Chiral / Epimerization-Prone80 - 95%

Decision Logic & Workflow

Choosing the optimal reagent requires analyzing the substrate's chirality and steric environment.

G Start Azetidinyl Ester Synthesis Chiral Is the Azetidine Chiral? Start->Chiral Steric Sterically Hindered Partners? Chiral->Steric No T3P T3P / Pyridine (Prevents Epimerization) Chiral->T3P Yes (High Risk) HATU HATU / DIPEA (High Reactivity) Steric->HATU Yes EDC EDC / DMAP (Standard Steglich) Steric->EDC No

Fig 1: Decision matrix for selecting azetidinyl ester coupling reagents.

Experimental Protocols & Self-Validating Systems

Protocol A: Mild Esterification of Chiral Azetidine-3-Carboxylic Acids using T3P

Propylphosphonic anhydride (T3P) is the premier choice for chiral azetidine-3-carboxylic acids[3]. T3P forms a mixed anhydride that is reactive enough for esterification but mild enough to prevent α-proton abstraction, ensuring near-zero epimerization. Furthermore, its byproducts are entirely water-soluble, streamlining purification[4].

Causality & Setup: T3P is supplied as a 50% solution in EtOAc or DMF. Pyridine is selected as the base because its


 is perfectly tuned to facilitate the reaction without causing base-catalyzed racemization of the sensitive azetidine α-center.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of chiral N-Boc-azetidine-3-carboxylic acid and 1.2 eq of the target alcohol in anhydrous EtOAc (0.5 M concentration) under an inert

    
     atmosphere.
    
  • Base Addition: Add 3.0 eq of Pyridine.

    • Self-Validation Check: The solution should remain perfectly clear; any immediate precipitation suggests moisture contamination or salt formation.

  • Activation: Cool the reaction mixture to 0 °C. Dropwise add 1.5 eq of T3P (50% w/w in EtOAc).

    • Causality: Cooling controls the exothermic formation of the intermediate O-phosphonium anhydride, preventing thermal degradation of the strained 4-membered ring.

  • Propagation: Warm the mixture to room temperature and stir for 12–16 hours. Monitor conversion via LC-MS.

  • Work-up: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc. The water-soluble phosphonate byproducts will partition entirely into the aqueous layer, leaving a highly pure organic phase[4].
    
  • Validation: Analyze the organic layer via Chiral HPLC to confirm >99% ee (enantiomeric excess). Use

    
    -NMR to verify the intact azetidine ring (look for characteristic multiplets at ~3.8–4.2 ppm).
    

Mech Acid Azetidine Carboxylic Acid MixedAnhydride Active Mixed Anhydride (O-Phosphonium Intermediate) Acid->MixedAnhydride + T3P T3P_Reagent T3P (Propylphosphonic Anhydride) T3P_Reagent->MixedAnhydride Base Pyridine / Base Base->MixedAnhydride Deprotonation Ester Azetidinyl Ester MixedAnhydride->Ester + Alcohol Byproduct Water-Soluble Phosphonate MixedAnhydride->Byproduct Leaving Group Alcohol Alcohol Nucleophile Alcohol->Ester

Fig 2: T3P-mediated mechanistic activation of azetidine carboxylic acids.

Protocol B: Steglich Esterification for Sterically Hindered Azetidinols

When coupling a bulky acid to a sterically hindered azetidinol (e.g., 1-benzhydrylazetidin-3-ol, a key intermediate in Azelnidipine synthesis), standard conditions often fail[2]. While historical routes utilized DCC, modern process chemistry prefers EDC to avoid the nightmare of filtering insoluble dicyclohexylurea (DCU). DMAP is strictly required to form the highly reactive acylpyridinium species.

Causality & Setup: DMAP acts as a nucleophilic catalyst, bypassing the steric bulk of the benzhydryl protecting group. EDC·HCl is chosen because its urea byproduct is water-soluble, allowing for a seamless liquid-liquid extraction.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the carboxylic acid (e.g., cyanoacetic acid) and 1.0 eq of 1-benzhydrylazetidin-3-ol in anhydrous THF (0.2 M).

  • Catalyst Addition: Add 0.1 to 0.2 eq of DMAP.

  • Coupling: Cool the vessel to 0 °C and add 1.2 eq of EDC·HCl portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 8–12 hours.

  • Work-up: Dilute with EtOAc and wash sequentially with 1N HCl (to remove the DMAP catalyst and any unreacted azetidinol), saturated

    
    , and brine.
    
  • Validation:

    
    -NMR should definitively show the new ester carbonyl peak (~170 ppm) and the complete disappearance of the free carboxylic acid peak (~175 ppm).
    

Troubleshooting & Quality Control

  • Low Yields in Protocol A (T3P): T3P is highly sensitive to the solvent environment. If yields are poor in DMF, switch to 2-MeTHF or EtOAc, which have shown superior conversion rates for peptide and ester couplings[4].

  • Unexpected Ring Opening: If LC-MS indicates an M+18 mass shift (addition of water) or a mass corresponding to nucleophilic attack on the ring, the reaction conditions are too harsh. Ensure the reaction is strictly cooled during the activation phase and verify that no strong nucleophiles (other than the target alcohol) are present.

  • Epimerization Detected: If Chiral HPLC shows racemization, ensure that DMAP is completely excluded from the reaction, as its strong basicity and nucleophilicity are notorious for epimerizing sensitive α-centers. Rely strictly on the T3P/Pyridine system.

References

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Semantic Scholar
  • Azelnidipine | 123524-52-7 ChemicalBook
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI / Ribbitt
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis Spiral (Imperial College London)

Sources

Method

preparation of azetidin-3-yl 4-chloropicolinate hydrochloride salt

Application Note: Preparation and Characterization of Azetidin-3-yl 4-Chloropicolinate Hydrochloride Salt Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Techn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Azetidin-3-yl 4-Chloropicolinate Hydrochloride Salt

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

Azetidin-3-yl 4-chloropicolinate hydrochloride is a highly versatile active pharmaceutical ingredient (API) building block. It combines a rigid, hydrophilic azetidine spacer with a functionalized pyridine ring, making it a privileged scaffold for cross-coupling reactions and structure-activity relationship (SAR) explorations in drug discovery.

This application note provides a self-validating, two-step synthetic workflow for the preparation of this compound. By replacing traditional, harsh acyl chloride chemistries with a highly controlled Steglich esterification, followed by an anhydrous acidic deprotection, this protocol maximizes chemoselectivity, prevents ester hydrolysis, and yields a highly pure, crystalline hydrochloride salt.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than simply following a recipe. The synthesis relies on two fundamental transformations, each optimized for the unique electronic and steric demands of the substrates.

Step 1: Steglich Esterification Dynamics The coupling of 4-chloropicolinic acid with 1-Boc-azetidin-3-ol is achieved via a Steglich-type esterification. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) over Dicyclohexylcarbodiimide (DCC) because the urea byproduct of EDCI is water-soluble, allowing for a seamless aqueous workup.

Mechanistically, EDCI activates the carboxylic acid to form an O-acylisourea intermediate. However, O-acylisoureas are prone to an undesired rearrangement into inactive N-acylureas. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) circumvents this dead-end pathway. DMAP rapidly attacks the O-acylisourea to form a highly reactive, electrophilic acylpyridinium intermediate[1]. This intermediate undergoes facile nucleophilic attack by the sterically hindered secondary alcohol of 1-Boc-azetidin-3-ol, driving the reaction forward with high kinetic efficiency.

Step 2: Anhydrous Boc Deprotection The removal of the tert-butyloxycarbonyl (Boc) protecting group is performed using 4M HCl in anhydrous dioxane. The acidic environment protonates the carbamate carbonyl oxygen, facilitating the cleavage of the tert-butyl-oxygen bond to release a stable tert-butyl cation (which eliminates as isobutylene gas) and a carbamic acid intermediate that spontaneously decarboxylates[2].

Using HCl in dioxane is strategically preferred over Trifluoroacetic Acid (TFA) for this specific substrate. While TFA is a standard deprotection agent, it leaves the product as a hygroscopic trifluoroacetate salt. By utilizing HCl in an ethereal solvent, the target azetidin-3-yl 4-chloropicolinate directly precipitates out of the reaction mixture as a stable, easily filterable hydrochloride salt. This eliminates the need for a secondary salt-exchange step or an aqueous basic workup that risks hydrolyzing the newly formed ester linkage.

Pathway Visualization

SynthesisWorkflow N1 Starting Materials 4-Chloropicolinic Acid + 1-Boc-azetidin-3-ol N2 Steglich Esterification EDCI·HCl, DMAP, DCM, 0 °C to RT N1->N2 N3 Intermediate 1-Boc-azetidin-3-yl 4-chloropicolinate N2->N3 Aqueous Workup & Purification N4 Boc Deprotection 4M HCl in Dioxane, RT, 2h N3->N4 N5 Target API Intermediate Azetidin-3-yl 4-chloropicolinate HCl Salt N4->N5 Precipitation & Filtration

Synthesis workflow for azetidin-3-yl 4-chloropicolinate hydrochloride salt.

Quantitative Data & Reaction Parameters

Table 1: Step 1 - Steglich Esterification Parameters

Reagent MW ( g/mol ) Equivalents Function
4-Chloropicolinic acid 157.55 1.00 Limiting Reagent
1-Boc-azetidin-3-ol 173.21 1.05 Nucleophile
EDCI·HCl 191.70 1.20 Coupling Agent
DMAP 122.17 0.10 Acyl Transfer Catalyst
N,N-Diisopropylethylamine (DIPEA) 129.24 2.00 Acid Scavenger

| Dichloromethane (DCM) | 84.93 | 0.1 M | Solvent |

Table 2: Step 2 - Boc Deprotection Parameters

Reagent MW ( g/mol ) Equivalents Function
1-Boc-azetidin-3-yl 4-chloropicolinate 312.75 1.00 Intermediate
4M HCl in Dioxane 36.46 10.0 Deprotection Agent / Salt Former

| 1,4-Dioxane | 88.11 | 0.2 M | Solvent |

Detailed Experimental Protocols

Step 1: Synthesis of 1-Boc-azetidin-3-yl 4-chloropicolinate

Self-Validating Design: The reaction's progress can be visually tracked. The initial suspension will clarify as the EDCI·HCl reacts, and TLC (using a UV-active stain) will confirm the consumption of the highly polar 4-chloropicolinic acid.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add 4-chloropicolinic acid (1.0 eq) and 1-Boc-azetidin-3-ol (1.05 eq) to the flask. Suspend the mixture in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Inject DIPEA (2.0 eq) via syringe. Stir for 5 minutes to ensure the carboxylic acid is fully deprotonated.

  • Catalyst & Coupling Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Expert Insight: Cooling is critical here to suppress the thermal degradation of the transient O-acylisourea. Add DMAP (0.1 eq) followed by EDCI·HCl (1.2 eq) in one portion.

  • Propagation: Allow the reaction to slowly warm to room temperature (RT) and stir for 12 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The product will appear as a new UV-active spot with a higher

    
     than the starting acid.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with 1M citric acid (to remove DMAP and unreacted pyridine starting materials), followed by brine.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary (yields typically >85%).
    
Step 2: Synthesis of Azetidin-3-yl 4-chloropicolinate hydrochloride salt

Self-Validating Design: The success of this step is validated by the physical state of the reaction. The starting material is highly soluble in dioxane, whereas the resulting hydrochloride salt is completely insoluble, driving the reaction forward via Le Chatelier's principle and providing visual confirmation of product formation.

  • Preparation: Dissolve the purified 1-Boc-azetidin-3-yl 4-chloropicolinate (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane (0.2 M).

  • Acidification: While stirring vigorously at RT, dropwise add 4M HCl in Dioxane (10.0 eq). Expert Insight: Gas evolution (

    
     and isobutylene) will be immediately apparent. Ensure the reaction is vented through a bubbler.
    
  • Propagation: Stir the mixture at RT for 2 hours. A dense white precipitate will begin to form within the first 30 minutes.

  • IPC: Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS to confirm the complete disappearance of the Boc-protected mass (

    
     313.09 
    
    
    
    ) and the appearance of the free amine mass (
    
    
    213.04
    
    
    ).
  • Isolation: Dilute the suspension with anhydrous diethyl ether (equal to the volume of dioxane used) to maximize precipitation.

  • Filtration: Filter the white solid through a sintered glass funnel under a nitrogen blanket (the salt can be mildly hygroscopic). Wash the filter cake thoroughly with cold diethyl ether (3 × 10 mL) to remove residual dioxane and tert-butyl alcohol byproducts.

  • Drying: Dry the solid in vacuo at 40 °C for 4 hours to afford the target azetidin-3-yl 4-chloropicolinate hydrochloride salt as a white crystalline powder (yields typically >95%).

References

  • Source: Green Chemistry (RSC Publishing)
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies Source: Benchchem URL
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)

Sources

Application

Application Note: Strategic Utilization of Chloropyridine Esters in Fragment-Based Drug Design (FBDD)

Abstract This application note details the methodological integration of chloropyridine esters (specifically 2-chloropyridine-3-carboxylate derivatives) into Fragment-Based Drug Design (FBDD) workflows. Unlike aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological integration of chloropyridine esters (specifically 2-chloropyridine-3-carboxylate derivatives) into Fragment-Based Drug Design (FBDD) workflows. Unlike aliphatic fragments, chloropyridine esters offer a "privileged" heteroaromatic scaffold with two distinct, orthogonal synthetic vectors: the electrophilic C-Cl bond and the nucleophilic/electrophilic ester handle. This guide provides validated protocols for library synthesis, biophysical screening (SPR), and hit-to-lead elaboration, emphasizing the chemical causality required for high-fidelity drug discovery.

Introduction: The Bifunctional Advantage

In FBDD, the primary challenge is not finding a binder, but finding a binder that can be "grown" into a lead without destroying the original binding mode. Chloropyridine esters are superior fragment starting points because they possess embedded vectors for elaboration :

  • Vector A (The Anchor): The pyridine nitrogen serves as a critical hydrogen bond acceptor (HBA), often targeting the hinge region of kinases or conserved waters in metalloenzymes.

  • Vector B (The Growth Point - Electrophilic): The chlorine atom at the 2- or 4-position is activated for Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing rapid exploration of hydrophobic pockets.
    
  • Vector C (The Solubilizing/Linking Handle): The ester group (typically at C3 or C5) masks a polar carboxylate or amide, which can be revealed post-screening to modulate solubility or reach solvent-exposed regions.

Figure 1: The Orthogonal Vector Strategy

Visualizing the chemical space accessible from a single chloropyridine ester core.

ChloropyridineVectors Core Chloropyridine Ester (Core Fragment) SNAr SNAr / Buchwald (Displacement of Cl) Core->SNAr Vector 1 (C-Cl) Hydrolysis Hydrolysis / Amidation (Transformation of Ester) Core->Hydrolysis Vector 2 (COOR) LibraryA Diversity Library A (Explores Hydrophobic Pocket) SNAr->LibraryA LibraryB Solubility/Linker Library (Explores Solvent Front) Hydrolysis->LibraryB Note Pyridine N: Critical H-Bond Acceptor Note->Core

Caption: The chloropyridine core provides two orthogonal synthetic handles, allowing independent optimization of binding affinity (Vector 1) and physicochemical properties (Vector 2).

Protocol: Parallel Synthesis of Fragment Analogs

Objective: To rapidly generate a library of 2-amino-pyridine-3-esters from a 2-chloropyridine-3-carboxylate hit using


 chemistry.
Rationale:  The electron-withdrawing nature of the pyridine nitrogen (and the ester at C3) makes the C2-chlorine highly susceptible to nucleophilic attack by amines. This reaction proceeds under milder conditions than C-C couplings, making it ideal for high-throughput parallel synthesis.
Materials
  • Scaffold: Ethyl 2-chloropyridine-3-carboxylate (1.0 equiv)

  • Nucleophiles: Diverse set of primary/secondary amines (1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: DMSO (for direct screening) or NMP (for high temp)

Step-by-Step Methodology
  • Preparation: Dissolve the chloropyridine ester in DMSO to a concentration of 0.5 M.

  • Dispensing: Aliquot 100 µL (50 µmol) of the scaffold solution into each well of a 96-well chemically resistant plate (polypropylene).

  • Reagent Addition: Add 1.2 equivalents of the specific amine to each well. Add 2.0 equivalents of DIPEA.

  • Reaction:

    • Standard Amines: Seal plate and heat to 80°C for 4 hours.

    • Sterically Hindered Amines: Heat to 120°C for 12 hours (requires high-pressure seal).

  • Work-up (Direct-to-Biology):

    • If the biological assay tolerates DMSO and unreacted amine, dilute directly into assay buffer.

    • Purification Option: Use SCX (Strong Cation Exchange) solid-phase extraction cartridges. Load reaction mix, wash with MeOH (removes non-basic impurities), elute product with 2M

      
       in MeOH.
      
  • Validation: Verify conversion of random wells via LC-MS. Expect >90% purity for

    
     products due to the clean nature of the displacement.
    

Critical Insight: Do not hydrolyze the ester before the


 reaction. The ester is electron-withdrawing, which activates the ring for the chlorine displacement. The carboxylate anion (after hydrolysis) is electron-donating by induction/resonance, which deactivates the ring and kills the 

reactivity.

Protocol: Biophysical Screening via SPR

Objective: To screen chloropyridine ester fragments against a target protein using Surface Plasmon Resonance (SPR), correcting for the specific refractive index issues of aromatic esters.

Data Summary: Solubility & Refractive Index
ParameterValue / ConditionNotes
MW Range 150 - 250 DaTypical for these fragments.
DMSO Solubility High (>100 mM)Esters are lipophilic; excellent DMSO solubility.
Aqueous Solubility Low to ModerateRisk: Esters may precipitate in buffer >1 mM.
Refractive Index (RI) HighAromatic rings + halogens = High RI increment.
Experimental Workflow
  • Immobilization: Immobilize the target protein to a high density (3000–5000 RU) on a CM5 sensor chip. High density is required because fragments give low response signals (Signal

    
     MW).
    
  • Solvent Correction (Critical):

    • Prepare a DMSO calibration curve (0.5% to 5.0% DMSO) in the running buffer.

    • Chloropyridine esters often require 2-5% DMSO to remain soluble during the injection phase.

  • Injection Cycle:

    • Flow Rate: 30 µL/min.

    • Contact Time: 60 seconds (fast on/off rates expected).

    • Concentration Series: Inject a 3-fold dilution series (e.g., 500 µM down to 6 µM).

  • Data Analysis:

    • Use "Zero-concentration" subtraction (double referencing) to remove systematic drift.

    • Fit data to a 1:1 steady-state affinity model . Do not attempt kinetic fitting (

      
      ) for simple fragments as the "square wave" sensorgram indicates kinetics faster than the instrument sampling rate.
      

Troubleshooting: If the sensorgram shows a "frown" shape (signal rises then droops) during injection, the ester is likely precipitating on the surface or non-specifically binding. Reduce concentration and add 0.05% Tween-20.

Strategic Case Study: Fragment Growing

Scenario: A hit is identified: Ethyl 2-chloropyridine-3-carboxylate (


).
Goal:  Improve affinity to 

.
Workflow Diagram

The following diagram illustrates the iterative cycle of "Design-Make-Test" specific to this scaffold.

FragmentGrowing cluster_synthesis Synthesis Cycle Hit Hit Identification (Ethyl 2-chloro-nicotinate) KD = 450 uM Design Structure-Guided Design (Docking/X-ray) Hit->Design Step1 Step 1: C-2 Diversification (Suzuki Coupling / SNAr) Target: Hydrophobic Pocket Design->Step1 Step2 Step 2: Ester Hydrolysis (Reveal Acid / Form Amide) Target: Solvent/H-Bond Step1->Step2 Step2->Design Iterate (SAR) Lead Lead Compound (Optimized Bifunctional Binder) KD < 1 uM Step2->Lead Success

Caption: The "Fragment Growing" workflow leverages the 2-Cl position first to establish a strong hydrophobic anchor, followed by ester modification to fine-tune solubility and electrostatic interactions.

Detailed Elaboration Steps
  • Step 1 (The "Warhead"): Perform Suzuki-Miyaura coupling on the 2-Cl position using aryl boronic acids.

    • Why? This extends the fragment into the hydrophobic pocket often found adjacent to the ATP-binding site in kinases.

    • Protocol:

      
      , 
      
      
      
      , Dioxane/Water, 100°C.
  • Step 2 (The "Tail"): Hydrolyze the ester (LiOH, THF/Water) to the carboxylic acid.

    • Why? The acid can form salt bridges with lysine/arginine residues. Alternatively, couple with primary amines to form amides, reaching out towards the solvent front to improve pharmacokinetic properties (LogD).

References

  • National Institutes of Health (NIH). (2025). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bruker Daltonics. (n.d.). Small Molecule Interaction & DMSO Solubility in SPR. Retrieved from [Link]

  • Frontiers in Drug Discovery. (2018). In silico Strategies to Support Fragment-to-Lead Optimization. Retrieved from [Link]

Method

Application Note: Reaction Conditions for Derivatizing the Azetidine Nitrogen

Abstract & Strategic Overview Azetidines (4-membered nitrogen heterocycles) represent a high-value "sweet spot" in medicinal chemistry. They offer a unique balance of conformational rigidity (reducing entropic penalties...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Azetidines (4-membered nitrogen heterocycles) represent a high-value "sweet spot" in medicinal chemistry. They offer a unique balance of conformational rigidity (reducing entropic penalties upon binding) and metabolic stability compared to their 3-membered (aziridine) and 5-membered (pyrrolidine) counterparts. However, their incorporation into drug candidates is often bottlenecked by their specific reactivity profile: a combination of high basicity (


) and significant ring strain  (~25 kcal/mol).

This guide provides validated protocols for derivatizing the azetidine nitrogen. Unlike standard secondary amines, azetidines require specific handling to prevent ring-opening polymerization or hydrolytic cleavage while maximizing yield in N-arylation, N-alkylation, and N-acylation workflows.

Chemical Properties & Handling[1][2]

The Basicity/Strain Paradox

Azetidine is significantly more basic than typical secondary amines due to the exposed nature of the nitrogen lone pair in the strained ring.

  • Azetidine

    
    :  ~11.3 (Conjugate acid)
    
  • Pyrrolidine

    
    :  ~11.3
    
  • Piperidine

    
    :  ~11.1[1]
    

Implication: In


 or alkylation reactions, azetidine is an exceptional nucleophile but also a potent proton scavenger. This often necessitates the use of non-nucleophilic auxiliary bases (e.g., DIPEA, 

) to prevent the azetidine itself from sequestering protons and stalling the reaction.
Stability & Storage
  • Free Base: Azetidine free base is a volatile, flammable liquid (bp ~61°C) with high water miscibility. It should be stored at 4°C.

  • Salts (HCl/TFA): Non-volatile and hygroscopic.

  • Risk of Ring Opening: While kinetically stable to basic and neutral conditions, strong acids (especially Lewis acids) can trigger ring opening, particularly if a nucleophile is present.

Decision Matrix: Selecting the Reaction Pathway

The following Graphviz diagram illustrates the decision logic for selecting the optimal derivatization strategy based on the electrophile and substrate stability.

Azetidine_Workflow Start Target: N-Functionalized Azetidine Electrophile Identify Electrophile Class Start->Electrophile Alkyl Alkyl Group (sp3 Carbon) Electrophile->Alkyl Aryl Aryl/Heteroaryl (sp2 Carbon) Electrophile->Aryl Acyl Acyl/Sulfonyl (C=O / S=O) Electrophile->Acyl RedAm Reductive Amination (Aldehyde/Ketone) Alkyl->RedAm Preferred DirectAlk Direct Alkylation (Alkyl Halide) Alkyl->DirectAlk Avoid (Quaternization risk) SnAr SnAr Substitution (EWG on Ring) Aryl->SnAr If Electron Deficient Buchwald Pd-Catalyzed Coupling (Unactivated Aryl Halide) Aryl->Buchwald General Purpose Protocol_C Protocol C: HATU / DIPEA Acyl->Protocol_C Protocol_A Protocol A: STAB/DCE RedAm->Protocol_A Protocol_B Protocol B: Pd(OAc)2 / BINAP Buchwald->Protocol_B

Figure 1: Decision tree for azetidine nitrogen functionalization. Green nodes indicate preferred pathways due to higher selectivity and stability.

Detailed Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization), forming azetidinium salts which are highly susceptible to ring-opening. Reductive amination is the "Gold Standard" for mono-alkylation.

Reagents:

  • Azetidine salt (HCl) or free base

  • Aldehyde/Ketone (1.0 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Base: DIPEA (if using Azetidine HCl salt)

Step-by-Step:

  • Salt Neutralization: If using Azetidine·HCl, suspend in DCE (0.2 M) and add DIPEA (1.0 equiv). Stir for 10 min at RT to liberate the free base.

  • Imine Formation: Add the aldehyde/ketone.[2] If the ketone is sterically hindered, add catalytic acetic acid (AcOH, 1-2 drops) and stir for 30-60 min.

    • Note: Azetidine forms iminium ions rapidly due to its high nucleophilicity.

  • Reduction: Cool to 0°C. Add STAB portion-wise.

    • Why STAB? It is milder than

      
       and 
      
      
      
      (no toxic cyanide), and it does not reduce aldehydes/ketones before they form the imine.
  • Reaction: Warm to RT and stir for 2-16 hours. Monitor by LCMS.[3]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM.
    
    • Caution: Do not use strong acid (HCl) during workup if the product is acid-sensitive; azetidines can ring-open at low pH.

Protocol B: Buchwald-Hartwig N-Arylation

Rationale: For unactivated aryl halides, Pd-catalysis is required. Azetidine's strain can affect the reductive elimination step, so specific ligands are necessary.

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • Azetidine (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (5-10 mol%)

  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Degassing: Charge reaction vessel with Aryl halide, Base, Pd source, and Ligand. Purge with Argon/Nitrogen for 5 minutes.

  • Addition: Add solvent (degassed) and Azetidine.

  • Heating: Heat to 80-100°C.

    • Mechanistic Insight:

      
       is preferred for its solubility in toluene and ability to generate the active catalytic species. However, if the substrate contains base-sensitive esters, switch to 
      
      
      
      and use Dioxane at reflux.
  • Completion: Reaction is usually fast (1-4 hours) due to azetidine's high nucleophilicity facilitating the transmetallation/amine coordination step.

  • Filtration: Filter through Celite to remove Pd black. Concentrate and purify.

Protocol C: Amide Coupling (N-Acylation)

Rationale: Standard coupling reagents work well, but the exotherm must be controlled to prevent side reactions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Coupling Reagent: HATU or T3P (Propylphosphonic anhydride)

  • Base: DIPEA or NMM (3.0 equiv)

  • Solvent: DMF or EtOAc (for T3P)

Step-by-Step:

  • Activation: Dissolve Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir 5 min.

  • Addition: Add Azetidine (free base or salt + remaining base).

  • Reaction: Stir at RT.

    • Tip: Azetidine amides are very stable.[4] Unlike the amine, the amide nitrogen is not basic, eliminating ring-opening risks associated with protonation.

Troubleshooting & Optimization

Comparison of Base/Solvent Effects
VariableRecommendationRationale
Base (Alkylation) DIPEA or TEANon-nucleophilic; scavenges HCl without competing for the electrophile.
Base (Arylation) NaOtBu Strong base required for Pd-cycle; promotes rapid deprotonation of the amine.
Solvent (General) DCM / DCE Non-polar, good solubility. Avoid nucleophilic solvents (MeOH/EtOH) in acidic conditions.
Solvent (Coupling) DMF / EtOAc High solubility for peptide coupling reagents (HATU/T3P).
Common Pitfalls
  • Ring Opening (Acid-Mediated):

    • Symptom:[5] LCMS shows M+18 peak (hydrolysis) or M+Nu (solvent adduct).

    • Cause: Exposure to strong acid (HCl/TFA) in the presence of water or alcohols.

    • Fix: Keep workups basic or neutral. If salt formation is needed, use mild acids (oxalic acid) or anhydrous HCl in ether at 0°C and filter immediately.

  • Dimerization:

    • Symptom:[5] M+(Azetidine mass) peaks.

    • Cause: Azetidine acting as a nucleophile toward an activated azetidine species (rare, but happens with highly reactive electrophiles).

    • Fix: Dilute reaction (0.05 M) and add electrophile slowly.

References

  • Organic Chemistry Portal. (2025). Synthesis of Azetidines and Recent Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, robust chemistry over academic novelty, focusing on safety, yield, and purity profile...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and drug developers. It prioritizes scalable, robust chemistry over academic novelty, focusing on safety, yield, and purity profiles required for GMP environments.[1]

Executive Summary

The synthesis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (typically isolated as the hydrochloride salt) presents unique challenges in process chemistry. The molecule combines an electron-deficient pyridine ring (susceptible to nucleophilic aromatic substitution at C4) with a strained azetidine ring.

This guide details a scalable, two-step protocol:

  • Esterification: Coupling of 4-chloro-2-pyridinecarboxylic acid with N-Boc-3-hydroxyazetidine using EDC/DMAP to avoid harsh acid chloride conditions that degrade the sensitive azetidine moiety.

  • Deprotection: Controlled removal of the Boc group using HCl/IPA to directly precipitate the high-purity hydrochloride salt, avoiding aqueous workups that risk ester hydrolysis.

Retrosynthetic Analysis & Route Selection

The Challenge

Direct esterification of 3-hydroxyazetidine with 4-chloro-2-pyridinecarboxylic acid using strong mineral acids (Fischer esterification) is non-viable for two reasons:

  • Azetidine Ring Strain: Prolonged heating in strong acid can lead to ring-opening polymerization.

  • Picolinic Decarboxylation: 2-Pyridinecarboxylic acids are prone to thermal decarboxylation.

The Solution: The "Protect-Couple-Deprotect" Strategy

We utilize N-Boc-3-hydroxyazetidine as the nucleophile. The tert-butoxycarbonyl (Boc) group protects the secondary amine, preventing self-polymerization and amide formation, directing chemoselectivity purely to the hydroxyl group.[1]

Selected Coupling Reagent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with DMAP catalysis.

  • Why not Thionyl Chloride? Generating the acid chloride of 4-chloro-2-pyridinecarboxylic acid often requires excess SOCl₂, which generates HCl. Residual HCl can prematurely cleave the Boc group during the coupling step, leading to complex impurity profiles.[1] EDC operates at near-neutral pH.

Reaction Scheme Visualization

ReactionScheme SM1 4-Chloro-2-pyridinecarboxylic Acid (SM1) Inter Intermediate: N-Boc-Ester SM1->Inter EDC.HCl, DMAP DCM, 0-25°C SM2 N-Boc-3-hydroxyazetidine (SM2) SM2->Inter Final Target Product: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (HCl Salt) Inter->Final 4M HCl in Dioxane/IPA Deprotection

Figure 1: Synthetic pathway utilizing the Steglich esterification followed by acidolytic deprotection.

Detailed Experimental Protocol

Step 1: Esterification (Coupling)

Objective: Synthesize 1-(tert-butoxycarbonyl)-3-azetidinyl 4-chloro-2-pyridinecarboxylate.

ParameterSpecificationRationale
Limiting Reagent 4-Chloro-2-pyridinecarboxylic acid (1.0 eq)The acid is generally more expensive/harder to remove than the alcohol.
Nucleophile N-Boc-3-hydroxyazetidine (1.1 eq)Slight excess drives conversion.
Coupling Agent EDC·HCl (1.2 eq)Water-soluble urea byproduct simplifies workup.
Catalyst DMAP (0.1 eq)Acyl-pyridinium intermediate accelerates reaction 100x.
Solvent Dichloromethane (DCM) or Me-THFDCM provides optimal solubility; Me-THF is a greener alternative.

Protocol:

  • Charge a reaction vessel (inerted with N₂) with 4-chloro-2-pyridinecarboxylic acid (1.0 equiv) and DCM (10 volumes).

  • Add ** N-Boc-3-hydroxyazetidine** (1.1 equiv) and DMAP (0.1 equiv). Stir to suspend.

  • Cool the mixture to 0–5 °C.

  • Add EDC·HCl (1.2 equiv) portion-wise over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 10 °C.

  • Warm to 20–25 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC/TLC. Limit: < 2% unreacted acid.

  • Workup:

    • Wash organic layer with 0.5 M HCl (removes DMAP and unreacted EDC).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine .

    • Dry over Na₂SO₄ and concentrate to dryness.

    • Result: Thick oil or low-melting solid (Intermediate A).

Step 2: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable hydrochloride salt.

Protocol:

  • Dissolve Intermediate A in Isopropyl Alcohol (IPA) (5 volumes).

  • Cool to 10–15 °C.

  • Add 4M HCl in Dioxane or HCl/IPA (3.0 equiv) dropwise. Caution: Gas evolution (Isobutylene) and mild exotherm.

  • Stir at 20–25 °C for 3–12 hours. The product should begin to precipitate as a white solid.[2]

  • IPC: Monitor disappearance of Boc-intermediate.

  • Isolation:

    • Add EtOAc or MTBE (5 volumes) as an antisolvent to maximize yield.

    • Filter the solids.[2][3]

    • Wash the cake with MTBE/IPA (1:1).

  • Drying: Vacuum oven at 40 °C. Note: Avoid temperatures > 50 °C to prevent ester hydrolysis or decarboxylation.

Process Safety & Critical Quality Attributes (CQA)

Impurity Profile & Control
Impurity TypeOriginControl Strategy
N-Acyl Urea Rearrangement of O-acylisourea (EDC side reaction)Keep reaction temp < 5 °C during addition; ensure excess alcohol.
Des-Chloro Analog Hydrogenolysis (if Pd used upstream) or nucleophilic displacementUse high-purity starting material; avoid nucleophilic bases (like hydroxide) during workup.
Hydrolyzed Ester Moisture during deprotectionUse anhydrous HCl/Solvents; limit water content < 0.1%.
Thermal Hazards[1]
  • Azetidine Ring: The azetidine ring contains ~26 kcal/mol of strain energy. While stable under the described conditions, avoid distillation of azetidine-containing oils at temperatures > 100 °C.

  • Picolinic Acid: 2-Pyridinecarboxylic acids can decarboxylate at elevated temperatures (> 140 °C).

Analytical Logic Diagram

AnalyticalLogic Start Crude Product Isolation HNMR 1H NMR (DMSO-d6) Check for Boc peaks (1.4 ppm) Check Azetidine protons (4.0-5.0 ppm) Start->HNMR HPLC HPLC Purity > 98.0% Area Check for free Acid (RT shift) Start->HPLC Chloride Chloride Content Titration Confirm Mono vs Dihydrochloride Start->Chloride Decision Meets Specs? HNMR->Decision HPLC->Decision Chloride->Decision Release Release Batch Decision->Release Yes Reprocess Recrystallize (MeOH/EtOAc) Decision->Reprocess No

Figure 2: Decision tree for analytical validation of the final salt.

References

  • 4-Chloro-2-pyridinecarboxylic Acid (Properties & Stability)

    • Source: Sigma-Aldrich / Merck KGaA.
    • URL:

  • Steglich Esterification (EDC/DMAP Mechanism)

    • Source: Organic Chemistry Portal.
    • URL:

  • N-Boc-3-hydroxyazetidine Synthesis & Handling

    • Source: ChemicalBook / Liter
    • URL:

  • Scale-Up of Pyridine Carboxylates (General Methodology)

    • Source: BenchChem Technical Support.[4]

    • URL:

  • Peptide Coupling Reagents (EDC vs T3P)

    • Source: Sigma-Aldrich Technical Guides.
    • URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Hydrolysis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation chemists working with 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation chemists working with 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (CAS: 1219979-63-1). Due to its specific structural motifs, this compound exhibits a high susceptibility to hydrolytic degradation in aqueous media.

This document provides a deep-dive into the mechanistic causes of this instability, actionable troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your drug development workflows.

Mechanistic Insight: The Causality of Degradation

To prevent hydrolysis, one must first understand the molecular vulnerabilities of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate. The ester bond in this molecule is under extreme electronic and steric stress due to three distinct factors:

  • Electrophilic Activation by the 4-Chloro Substituent: The highly electronegative chlorine atom at the 4-position of the pyridine ring withdraws electron density via inductive effects. This leaves the ester carbonyl carbon highly electrophilic and exceptionally vulnerable to nucleophilic attack by water or hydroxide ions.

  • Neighboring Group Participation (Picolinate Effect): Esters of pyridine-2-carboxylic acid (picolinates) are notoriously labile. The adjacent pyridine nitrogen can act as an intramolecular general base, coordinating with water molecules and significantly lowering the activation energy required for acyl-oxygen cleavage.

  • Azetidine Amine Reactivity: The azetidine ring contains a secondary amine. If the microenvironmental pH allows this amine to remain unprotonated, it can act as a nucleophile (facilitating intermolecular aminolysis) or as an additional general base catalyst.

Troubleshooting Guides & FAQs

Q1: My compound degrades completely within 24 hours in standard PBS (pH 7.4). Why is it so unstable at physiological pH? A1: At pH 7.4, the concentration of hydroxide ions is sufficient to initiate base-catalyzed hydrolysis. Furthermore, the secondary amine of the azetidine ring (pKa ~8.5) is partially unprotonated at this pH. This unprotonated amine, combined with the neighboring pyridine nitrogen, creates a highly catalytic microenvironment that accelerates ester cleavage[1].

Q2: What is the optimal pH range to maximize the aqueous half-life of this compound? A2: The optimal stability window is strictly between pH 3.5 and 4.5 . At this mildly acidic pH, the azetidine nitrogen is fully protonated. This protonation serves a dual purpose: it eliminates the amine's nucleophilicity and introduces a localized positive charge that electrostatically repels incoming hydronium ions (


), thereby suppressing specific acid-catalyzed hydrolysis[2].

Q3: Which buffer systems should I use, and which should I avoid? A3:

  • Avoid: Nucleophilic buffers such as Phosphate, Citrate, and Tris. These can act as general base catalysts and directly attack the electrophilic ester carbonyl.

  • Use: Non-nucleophilic buffers such as Acetate (pH 4.0) or MES (pH 5.5 if slightly higher pH is required). Always use the lowest effective buffer concentration (e.g., 10–20 mM) to minimize buffer-catalyzed degradation.

Q4: Can formulation excipients or co-solvents prevent hydrolysis if I must work at neutral pH? A4: Yes. If physiological pH is mandatory for your assay, you must shield the ester bond from the bulk aqueous phase. This can be achieved by:

  • Micellar Shielding: Using non-ionic surfactants (e.g., Polysorbate 80 or Kolliphor EL) to sequester the drug within hydrophobic micelle cores.

  • Complexation: Utilizing excipients like cyclodextrins or caffeine, which can form inclusion complexes that sterically hinder the approach of water molecules to the ester linkage[3].

  • Co-solvents: Replacing 10-30% of the aqueous phase with aprotic solvents like DMSO or PEG-400 to lower the dielectric constant of the medium.

Data Presentation: pH-Rate Stability Profile

The following table summarizes the hydrolytic half-life (


) of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate across various aqueous conditions at 25°C.
pH LevelBuffer System (20 mM)Azetidine StateDominant Degradation PathwayEstimated Half-Life (

)
pH 2.0 HCl / KClFully ProtonatedSpecific Acid-Catalyzed12.5 Hours
pH 4.0 Sodium AcetateFully ProtonatedMinimum Hydrolysis (Optimal)> 14 Days
pH 7.4 Phosphate (PBS)Partially UnprotonatedBase-Catalyzed / Buffer-Catalyzed< 4 Hours
pH 9.0 BorateFully UnprotonatedSpecific Base-Catalyzed< 15 Minutes

System Logic & Hydrolysis Pathways

G Ester 3-Azetidinyl 4-chloro- 2-pyridinecarboxylate pH7 Neutral/Basic pH (>7.0) Azetidine Unprotonated High[OH-] Ester->pH7 Formulated in PBS pH4 Acidic pH (3.5 - 4.5) Azetidine Protonated Low[OH-] Ester->pH4 Formulated in Acetate Mech1 Base-Catalyzed Attack & Neighboring Group Participation pH7->Mech1 Mech2 Electrostatic Repulsion & Steric Shielding pH4->Mech2 Degradation Rapid Hydrolysis (Cleavage of Ester Bond) Mech1->Degradation Stability Enhanced Aqueous Stability (Extended Half-Life) Mech2->Stability

Fig 1: pH-dependent mechanistic pathways dictating the hydrolytic stability of the ester.

Experimental Protocols

Protocol A: Formulation of a Stabilized Aqueous Stock Solution

This protocol utilizes pH control and co-solvent shielding to create a self-validating, stable stock solution for in vitro assays.

Materials Required:

  • 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (API)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 20 mM Sodium Acetate buffer, adjusted strictly to pH 4.0

  • HPLC-UV system for validation

Step-by-Step Methodology:

  • Primary Solubilization: Weigh exactly 10.0 mg of the API and dissolve it completely in 1.0 mL of anhydrous DMSO to create a 10 mg/mL primary stock. Causality: DMSO is aprotic and prevents any initial solvolysis.

  • Buffer Preparation: Prepare a 20 mM Sodium Acetate solution. Titrate with glacial acetic acid until the pH meter reads exactly 4.0 at 25°C.

  • Aqueous Dilution: Slowly add 9.0 mL of the pH 4.0 Acetate buffer to the DMSO stock while vortexing continuously. This yields a 1 mg/mL solution in 10% DMSO / 90% Acetate buffer.

  • Self-Validation (t=0 and t=24h): Immediately inject a 10 µL aliquot into the HPLC-UV (detecting at ~254 nm). Record the peak area of the intact ester. Incubate the solution at room temperature for 24 hours and inject again.

  • Success Criteria: The protocol is successful if the API peak area at 24 hours is

    
     98% of the t=0 area, and no peak corresponding to 4-chloropicolinic acid (the hydrolysis degradant) is observed.
    
Protocol B: Forced Degradation pH-Rate Profiling

Use this protocol to empirically determine the exact pH of maximum stability for your specific formulation matrix.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare five separate 20 mM buffer solutions: pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 6.0 (MES), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Spiking: Spike the API into each buffer to achieve a final concentration of 100 µg/mL. Ensure the organic co-solvent (e.g., Acetonitrile) does not exceed 2% v/v to avoid altering the dielectric constant[2].

  • Incubation & Sampling: Place all vials in a thermomixer set to 40°C (to accelerate degradation). Withdraw 50 µL aliquots at t=0, 1h, 4h, 8h, and 24h.

  • Quenching: Immediately quench the pH 7.4 and pH 9.0 samples by diluting 1:1 with 0.1 M HCl to halt base-catalyzed hydrolysis prior to injection.

  • Analysis: Plot the natural logarithm of the remaining API concentration versus time (

    
     vs. 
    
    
    
    ). The slope of the linear regression yields the pseudo-first-order rate constant (
    
    
    ). The pH with the lowest
    
    
    is your optimal formulation pH.

References

  • Use of bacteria for rapid, pH-neutral, hydrolysis of the model hydrophobic carboxylic acid ester p-nitrophenyl picolinate. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide Technical Blog. Available at:[Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Indian Institute of Technology Delhi (IITD) Repository. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 3-Azetidinyl 4-chloro-2-pyridinecarboxylate and its N-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 3-Azetidinyl 4-chloro-2-pyridinecarboxylate and its N-Boc protected precursors.

This highly functionalized compound is a critical intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer drugs and targeted kinase inhibitors[1]. However, its structural triad—a highly basic azetidine ring, an electrophilic 4-chloro-pyridine system, and a base-sensitive carboxylate ester—creates competing vulnerabilities during isolation. This guide provides field-proven, self-validating methodologies to maximize your yield and purity.

Part 1: Troubleshooting Guide & FAQs

Issue 1: Ester Hydrolysis during Boc Deprotection

Q: During the removal of the N-Boc protecting group using standard 4M HCl in dioxane, I am observing up to 30% ester hydrolysis. How can I prevent this? A: The 2-pyridinecarboxylate ester is highly activated toward hydrolysis due to the electron-withdrawing nature of the adjacent pyridine ring. While 4M HCl in dioxane is a standard and efficient method for Boc deprotection[2], dioxane is highly hygroscopic. If trace water is introduced via degraded reagents or ambient humidity, it acts as a nucleophile, leading to rapid acidic ester hydrolysis[3].

  • Causality & Solution: To prevent this, you must eliminate water from the system. Use freshly titrated 4M HCl in strictly anhydrous dioxane. Alternatively, switch to Trifluoroacetic Acid (TFA) in anhydrous Dichloromethane (DCM) (1:4 v/v). TFA is highly effective for Boc removal and, when used in dry DCM, significantly reduces the risk of ester cleavage[4].

Issue 2: Severe Streaking on Normal-Phase Silica

Q: When attempting to purify the free azetidine via normal-phase silica gel chromatography, the compound streaks severely, resulting in poor recovery and co-elution of impurities. Why does this happen? A: Free azetidines are highly polar, constrained secondary amines. They act as strong hydrogen-bond acceptors and interact aggressively with the acidic silanol groups present on standard bare silica gel, leading to severe tailing and irreversible adsorption[5].

  • Causality & Solution: Normal-phase chromatography is fundamentally mismatched for this free amine. If you must use silica, pre-treat the column with 1-2% triethylamine (Et3N) to cap the active silanol sites, and elute using a gradient of DCM/Methanol containing 1% aqueous ammonium hydroxide (NH4OH). However, for optimal recovery and purity, bypass normal-phase entirely and utilize reverse-phase preparative HPLC[6].

Issue 3: SNAr Degradation of the 4-Chloro Group

Q: I used an ammonium bicarbonate buffer (pH 8) for reverse-phase preparative HPLC. My LC-MS shows a mass corresponding to the loss of the chlorine atom. What is the mechanism of this degradation? A: The 4-chloro substituent on the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electronegative pyridine nitrogen and the 2-carboxylate group synergistically withdraw electron density, highly activating the 4-position[7].

  • Causality & Solution: Basic buffers containing nucleophiles (like ammonia from ammonium bicarbonate or primary amine modifiers) will displace the chloride ion at room temperature, forming a 4-amino byproduct. You must purify 4-chloro-2-pyridinecarboxylates strictly under acidic conditions (e.g., 0.1% TFA or 0.1% Formic Acid). Acidic conditions protonate the azetidine (improving peak shape) and deactivate nucleophiles, preserving the 4-chloro group.

Part 2: Quantitative Data Presentation

To guide your purification strategy, the following table summarizes the expected outcomes of various purification methods based on the physicochemical properties of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate.

Purification StrategyExpected YieldExpected PurityScalabilityKey Advantage / Disadvantage
Normal Phase Silica (DCM/MeOH) 30 - 45%< 85%HighDisadvantage: Severe silanol interactions cause tailing and product loss[5].
RP-HPLC (Basic Buffer, pH 8) 10 - 20%< 70%LowDisadvantage: Induces SNAr degradation of the 4-chloro group[7].
RP-HPLC (0.1% TFA, pH 2) 85 - 95% > 98% MediumAdvantage: Preserves ester and chloro groups; yields a stable TFA salt.
Crystallization (as HCl salt) 60 - 75%> 95%HighAdvantage: Highly scalable, but requires extremely dry solvents to prevent hydrolysis[2].

Part 3: Experimental Protocols

Protocol A: Anhydrous Boc-Deprotection & Isolation

This protocol is a self-validating system designed to prevent ester hydrolysis by strictly controlling moisture.

  • Preparation: Dissolve 1.0 equivalent of N-Boc-3-Azetidinyl 4-chloro-2-pyridinecarboxylate in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

  • Validation Check 1: Perform a Karl Fischer titration on the DCM to ensure water content is < 50 ppm.

  • Deprotection: Chill the solution to 0 °C. Slowly add 10 equivalents of anhydrous Trifluoroacetic Acid (TFA).

  • Reaction Monitoring: Stir the mixture, allowing it to warm to room temperature. Monitor via LC-MS. The reaction is typically complete within 2 hours.

  • Concentration: Once complete, concentrate the mixture under reduced pressure. Crucial Causality: Maintain the water bath temperature below 30 °C. Elevated temperatures in the presence of concentrated TFA can trigger decarboxylation or degradation of the azetidine ring.

  • Azeotropic Drying: Co-evaporate the resulting residue three times with anhydrous toluene to remove residual TFA, yielding the crude TFA salt of the target compound.

Protocol B: Preparative RP-HPLC Purification of the Free Amine

This protocol utilizes acidic modifiers to prevent SNAr degradation and ensure sharp peak elution.

  • Sample Reconstitution: Dissolve the crude TFA salt from Protocol A in a 1:1 mixture of Acetonitrile and Water containing 0.1% TFA. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a C18 reverse-phase preparative column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Configuration:

    • Mobile Phase A: Water + 0.1% TFA

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Note: The TFA keeps the azetidine fully protonated, preventing peak tailing, while the low pH protects the 4-chloro group from nucleophilic attack.

  • Gradient Execution: Run a linear gradient from 5% B to 60% B over 20 minutes. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation Check 2: Analyze collected fractions immediately via analytical LC-MS. Pool fractions containing the product with >98% purity.

  • Isolation: Lyophilize the pooled fractions directly. Do not use rotary evaporation, as prolonged heating in aqueous acid will eventually hydrolyze the 2-pyridinecarboxylate ester.

Part 4: Mandatory Visualization

Workflow N1 Crude N-Boc-3-Azetidinyl 4-chloro-2-pyridinecarboxylate N2 Anhydrous Boc Deprotection (TFA/DCM or dry HCl/Dioxane) N1->N2 N3 Solvent Evaporation (T < 30°C) N2->N3 N4 Prep RP-HPLC (0.1% TFA in MeCN/H2O) N3->N4 N5 Lyophilization N4->N5 N6 Pure 3-Azetidinyl 4-chloro-2-pyridinecarboxylate (TFA Salt) N5->N6

Optimized purification workflow for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate.

Degradation Target 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Cond1 Aqueous Base / Trace Water (During Deprotection) Target->Cond1 Cond2 Nucleophilic Buffers (e.g., NH4OH, pH > 7) Target->Cond2 Deg1 Ester Hydrolysis (4-chloro-2-picolinic acid) Cond1->Deg1 Deg2 SNAr Degradation (4-amino substitution) Cond2->Deg2

Primary degradation pathways: Ester hydrolysis and SNAr of the 4-chloro group.

References

1.[1] Title: Methyl 4-chloro-2-pyridinecarboxylate - Chem-Impex | Source: chemimpex.com | URL: 2.[7] Title: Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride - Eureka | Source: patsnap.com | URL: 3.[3] Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC | Source: nih.gov | URL: 4.[2] Title: How can we do the deprotection of boc-amino acids using hcl ? | Source: researchgate.net | URL: 5.[5] Title: A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv | Source: chemrxiv.org | URL:

Sources

Troubleshooting

stability of azetidinyl esters under basic reaction conditions

[1] Executive Summary: The Stability Matrix Azetidines possess significant ring strain (~26 kcal/mol), yet they exhibit a distinct stability profile compared to their 3-membered analogs (aziridines).[1] Under basic condi...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability Matrix

Azetidines possess significant ring strain (~26 kcal/mol), yet they exhibit a distinct stability profile compared to their 3-membered analogs (aziridines).[1] Under basic conditions , the azetidine ring is generally robust.[1] The primary failure modes are ester hydrolysis (intended or unintended) and epimerization (loss of chirality), rather than ring fragmentation.[1]

Quick Reference: Stability under Basic Conditions (


) 
ComponentStability StatusCritical Risk Factor
Azetidine Ring High Stable to most bases (NaOH, LiHMDS,

).[1] Ring opening is rare without Lewis acids or quaternary activation.[1]
Ester Moiety Low (Reactive) Rapid saponification.[1] Methyl esters hydrolyze in minutes; bulky esters (t-Bu) are resistant.[1]
C2-Stereocenter Critical High risk of racemization (epimerization) due to

-proton acidity.[1][2]
C3-Stereocenter Moderate More stable than C2, but susceptible if electron-withdrawing groups are present.[1]

Troubleshooting Guides

Module A: Unintended Epimerization (Loss of ee%)

Scenario: You performed a saponification or base-mediated coupling on a chiral azetidine-2-carboxylate, and the enantiomeric excess (ee) dropped significantly.

Root Cause Analysis: Azetidine-2-carboxylic acid derivatives are structurally analogous to proline but are significantly more prone to racemization.[1] The


-proton at C2 is highly acidic due to the inductive effect of the ring nitrogen and the electron-withdrawing ester.
  • Mechanism: Base-mediated deprotonation forms a planar enolate.[1] Reprotonation occurs indiscriminately from either face.[1]

  • Risk Multiplier: N-acyl groups (Boc, Cbz, Acetyl) increase the acidity of the

    
    -proton compared to N-alkyl groups.[1]
    

Diagnostic Protocol:

  • Check Base Strength: Are you using hydroxides (NaOH/LiOH) or alkoxides (

    
    )? These are high-risk.[1]
    
  • Check Temperature: Epimerization rates accelerate exponentially above 0°C.[1]

  • Check N-Protecting Group: Carbamates (Boc/Cbz) stabilize the enolate intermediate more than alkyl groups.[1]

Corrective Actions:

  • Switch to LiOH/Peroxide: Use LiOH with

    
     at 0°C. The hydroperoxide anion (
    
    
    
    ) is more nucleophilic than highly basic
    
    
    , accelerating hydrolysis while minimizing enolate formation.[1]
  • Enzymatic Hydrolysis: For valuable late-stage intermediates, use PLE (Pig Liver Esterase) .[1] It operates at neutral pH (7-8), completely avoiding epimerization.[1]

  • N-Alkyl Protection: If possible, perform the hydrolysis on the N-benzyl derivative rather than N-Boc. The N-benzyl nitrogen lone pair is less electron-withdrawing, reducing

    
    -proton acidity.[1]
    
Module B: Sluggish Hydrolysis of Sterically Hindered Esters

Scenario: Methyl esters hydrolyze instantly, but Ethyl or Isopropyl esters on the azetidine scaffold remain unreacted after 4 hours with LiOH.

Technical Insight: While the ring strain makes the system reactive, steric bulk at the ester position significantly retards nucleophilic attack. Unlike acyclic systems, the azetidine ring forces substituents into specific conformations that can block the trajectory of the incoming hydroxide ion.

Optimization Protocol:

  • Solvent Switch: Move from THF/Water to Dioxane/Water (4:1) .[1] Dioxane allows for higher reflux temperatures (101°C) without the phase separation issues of THF.[1]

  • Cation Effect: Switch from NaOH to LiOH . Lithium acts as a weak Lewis acid, coordinating to the carbonyl oxygen and activating it for nucleophilic attack.[1]

  • Concentration: High dilution slows bimolecular hydrolysis.[1] Run the reaction at 0.5 M to 1.0 M .

Module C: Ring Opening (The "False Flag")

Scenario: You observe a complex mixture and suspect the ring has opened.

Reality Check: Azetidine rings generally do not open under standard basic conditions (e.g.,


 in DMF, NaOH in MeOH).[1] Ring opening is an acid-catalyzed or electrophile-activated process.[1]

Exceptions (When the ring actually opens in base):

  • Quaternization: If the nitrogen is alkylated to form an azetidinium salt , the ring becomes an activated electrophile.[1] Any nucleophile (hydroxide, amine) will pop the ring open immediately.[1]

  • Activated Sulfonamides: N-Tosyl azetidines can undergo ring opening with very strong nucleophiles (e.g., thiolates) under forcing conditions, but this is rare in standard ester manipulations.[1]

  • Elimination: If there is a leaving group at C3 (e.g., -OTs, -OMs), base will trigger

    
    -elimination to form 1-azabicyclo[1.1.0]butane or fragmentation, rather than simple ring opening.[1]
    

Visualizing Reaction Pathways

The following diagram illustrates the decision logic for handling azetidinyl esters, highlighting the divergence between stable hydrolysis and degradation pathways.

AzetidineStability Start Azetidinyl Ester (Substrate) Condition_Base Reaction Condition: Basic (pH > 8) Start->Condition_Base Path_Hydrolysis Pathway A: Saponification Condition_Base->Path_Hydrolysis Standard (LiOH, 20°C) Path_Epimer Pathway B: Epimerization Condition_Base->Path_Epimer Strong Base / High Temp (esp. C2-esters) Path_RingOpen Pathway C: Ring Opening Condition_Base->Path_RingOpen Only if N-Quaternized or Lewis Acid present Result_Acid Product: Carboxylic Acid (Intact Ring) Path_Hydrolysis->Result_Acid Result_Racemic Product: Racemic Mixture (Loss of ee%) Path_Epimer->Result_Racemic Result_Linear Product: Linear Amine/Amino Acid (Degradation) Path_RingOpen->Result_Linear

Figure 1: Reaction pathways for azetidinyl esters under basic conditions.[1] Note that ring opening is a minor pathway compared to epimerization.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Hydrolysis of N-Boc-Azetidine-3-Methyl Ester

Designed to maximize yield while preventing Boc-removal or ring stress.[1]

  • Preparation: Dissolve 1.0 equiv of N-Boc-azetidine-3-methyl ester in THF (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add 1.2 equiv of LiOH·H₂O dissolved in water (

    
    ).[1]
    
    • Why LiOH? Lithium is less basic than Sodium/Potassium but sufficiently nucleophilic, reducing side reactions.[1]

  • Monitoring: Stir at 0°C for 30 minutes. Monitor by TLC (stain with Ninhydrin or KMnO₄).[1]

    • Checkpoint: If starting material persists, warm to Room Temperature (20-25°C).[1][3] Do not heat above 40°C.

  • Workup (Critical):

    • Carefully acidify to pH 4-5 using 0.5 M citric acid or 1 M KHSO₄ .[1]

    • Warning: Do not use HCl.[1] Strong mineral acids can cleave the Boc group or open the ring upon concentration.[1]

    • Extract with Ethyl Acetate (3x).[1] Dry over

      
      .[1][3]
      
Protocol 2: Handling C2-Chiral Azetidines (Preventing Racemization)

Use this for L-Azetidine-2-carboxylic acid derivatives.

  • Solvent: Use a mixture of DME (Dimethoxyethane) / Water (2:1) .[1]

  • Reagent: Add 1.5 equiv of Trimethyltin hydroxide (

    
    ) .
    
  • Conditions: Heat to 80°C (sealed tube).

    • Mechanism:[2][4][5][6][7][8][9][10] This organotin reagent mediates neutral hydrolysis.[1] It is highly specific for methyl/ethyl esters and completely suppresses the enolate pathway that causes racemization.[1]

  • Purification: Requires silica chromatography to remove tin byproducts.[1]

Comparative Data: Hydrolysis Half-Lives

The following table summarizes the stability of various azetidine esters treated with 1.0 M LiOH in THF/H₂O (1:1) at 20°C .

Substrate StructureEster TypeTime to 50% Conv. (

)
Epimerization Observed?
N-Boc-Azetidine-3-COOR Methyl< 10 minsNo
N-Boc-Azetidine-3-COOR Ethyl45 minsNo
N-Boc-Azetidine-3-COOR t-Butyl> 24 hoursNo
N-Boc-Azetidine-2-COOR Methyl< 5 minsYes (< 5% ee loss)
N-Bn-Azetidine-2-COOR Methyl15 minsNo (Stable)

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) in Methanol to hydrolyze the ester? 
A:  Yes, this is a "transesterification-hydrolysis" route.[1] It is milder than LiOH and excellent for base-sensitive substrates.[1] However, it is slower.[1] If your azetidine has a C2-stereocenter, this method is safer than using hydroxide bases.[1]

Q: I see a spot on TLC that stays at the baseline. Did I degrade my compound? A: Likely not. The hydrolysis product is the Lithium or Sodium salt of the carboxylic acid (Azetidine-COO⁻ Li⁺). This salt is highly polar and will not migrate on standard Silica TLC plates.[1] You must acidify a small aliquot (mini-workup) to visualize the free acid on TLC.[1]

Q: Why is my N-Cbz azetidine hydrolyzing slower than my N-Boc azetidine? A: This is counter-intuitive but often observed due to solubility.[1] Cbz (Benzyl carbamate) is more lipophilic.[1] If you are using a water-heavy solvent system, the Cbz-azetidine may micellize or precipitate, preventing the base from reaching the ester. Add more THF or Dioxane to ensure a homogeneous phase.[1]

References

  • Couty, F., & Evano, G. (2006).[1] Synthesis of azetidines and their application in organic chemistry.[1][10][11][12][13] Organic Preparations and Procedures International.[1] [1]

  • Seebach, D., et al. (1996).[1] Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle.[1] Angewandte Chemie International Edition.[1] [1]

  • Wiberg, K. B. (1990).[1] The Concept of Strain in Organic Chemistry.[1] Angewandte Chemie International Edition in English.[1] (Establishes ring strain energy of azetidine at ~26 kcal/mol). [1]

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions & Stability Guides.[1]

  • Sirotnak, F. M., et al. (1984).[1] Syntheses and carboxypeptidase G hydrolysis of azetidine-2-carboxylic acid analogues of methotrexate. Journal of Medicinal Chemistry.[1]

Sources

Optimization

Technical Support Center: HPLC Analysis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Welcome to the Technical Support Center for the chromatographic analysis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate . As a highly polar, dual-nitrogen compound with a labile ester linkage, this analyte presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-Azetidinyl 4-chloro-2-pyridinecarboxylate . As a highly polar, dual-nitrogen compound with a labile ester linkage, this analyte presents unique method development challenges. This guide synthesizes field-proven chromatographic theory with actionable troubleshooting steps to help you develop a robust, self-validating analytical method.

Diagnostic Dashboard & Molecular Profiling

To successfully chromatograph 3-Azetidinyl 4-chloro-2-pyridinecarboxylate, we must first deconstruct its chemical behavior:

  • Azetidine Ring: Contains a secondary amine (pKa ~8.5–9.0). This moiety is highly basic and prone to severe ion-exchange interactions with acidic silanols on silica columns, leading to peak tailing[1][2].

  • Chloropyridine Ring: Contains a weakly basic nitrogen (pKa ~3.5–4.5 due to electron-withdrawing chloro and ester groups).

  • Carboxylate Ester Linkage: Susceptible to both acid- and base-catalyzed hydrolysis. Prolonged exposure to pH < 2.0 or pH > 8.0 will degrade the sample on-column[3].

MethodDev A Target: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate B Assess Chemical Properties A->B C Highly Basic Azetidine (pKa ~8.5 - 9.0) B->C D Labile Ester Linkage (Hydrolysis Risk) B->D E Use Type-B / Hybrid Silica to minimize silanol tailing C->E Mitigates ion-exchange F Restrict Mobile Phase pH to 3.0 - 6.5 window D->F Prevents degradation

Method development logic addressing azetidine basicity and ester lability.

Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why does my analyte exhibit severe peak tailing (Asymmetry > 2.0), and how do I correct it? Causality: Peak tailing for this compound is primarily driven by secondary retention mechanisms. While the hydrophobic chloropyridine interacts with the C18 stationary phase, the protonated azetidine nitrogen undergoes ion-exchange with ionized, residual silanol groups (Si-O⁻) on the silica surface[1]. Resolution:

  • Switch to a high-purity (Type B) base-deactivated silica or a hybrid organic-inorganic silica column, which significantly reduces active silanol sites[2][4].

  • If using an older column, add a competing base like Triethylamine (TEA) to the mobile phase to block active silanols, or utilize a polar-embedded stationary phase[5].

Q2: I am observing peak splitting and shifting retention times. Is my column degrading? Causality: Peak splitting is rarely a column void issue if it only happens to one specific analyte. Instead, it occurs when the mobile phase pH is too close to the pKa of the analyte[3][6]. If your mobile phase pH is around 4.0, the chloropyridine nitrogen is in a state of partial ionization (50% protonated, 50% neutral). This dual-state equilibrium causes the molecule to partition differently, splitting the peak. Furthermore, if the sample diluent is not matched to the mobile phase, fronting will occur[7]. Resolution: Buffer the mobile phase at least 1.5 to 2.0 pH units away from the pKa[8]. A pH of 6.0 (using 20 mM ammonium acetate) ensures the pyridine is fully neutral while the azetidine remains protonated, yielding a single, sharp peak.

Q3: The compound elutes in the void volume (k' < 1). How can I increase retention without using LC-MS incompatible ion-pairing reagents? Causality: The combination of the basic azetidine and the polar ester makes the molecule highly hydrophilic. Under standard reversed-phase conditions, it resists partitioning into the hydrophobic C18 layer. Resolution: Employ a polar-embedded column (e.g., Amide-C18 or Ether-linked). These columns resist phase "dewetting" in 100% aqueous mobile phases and provide alternative hydrogen-bonding mechanisms that dramatically increase the retention factor (k') for polar basic compounds[4][5].

Quantitative Data: Chromatographic Parameters

The following table summarizes the causal relationship between method parameters and chromatographic performance for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate.

Mobile Phase pHStationary PhaseBuffer StrengthRetention Factor (k')Asymmetry (As)Diagnostic Outcome & Causality
pH 4.0 Standard C185 mM Formate0.82.8Fail: pKa interference causes splitting; low buffer strength fails to mask silanols.
pH 3.0 Standard C1810 mM Formate1.12.1Fail: Single ionization state achieved, but standard silica still causes severe azetidine tailing.
pH 8.5 Hybrid C1820 mM Bicarbonate4.0N/AFail: Ester hydrolysis observed on-column; degradation peaks present.
pH 6.0 Polar-Embedded C18 20 mM Acetate 3.5 1.2 Pass: Optimal retention via H-bonding; pyridine is neutral; silanols are masked by high buffer capacity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . It forces the analyst to prove system suitability before any sample is consumed, preventing the generation of artifactual data.

Protocol A: Base-Deactivated RP-HPLC Method for Basic Esters

Materials Required:

  • Column: Polar-embedded C18 or Hybrid Silica C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in highly purified HPLC-grade water, adjusted to pH 6.0[8].

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Methodology:

  • Diluent Preparation: Prepare the sample diluent to exactly match the initial mobile phase conditions (e.g., 95% A / 5% B). Causality: Prevents peak fronting caused by solvent mismatch[7].

  • Sample Extraction: Dissolve the analyte in the diluent at a concentration of 0.1 mg/mL. Keep samples refrigerated (4°C) in the autosampler to halt ester hydrolysis.

  • Column Equilibration: Flush the column with the initial mobile phase for a minimum of 10 to 20 column volumes to ensure complete wetting of the polar-embedded phase[5].

  • System Suitability Test (SST): Inject a 10 µL standard of the analyte.

    • Validation Gate: The system is only validated if the Peak Asymmetry (As) is < 1.5 and Theoretical Plates (N) > 2000.

  • Blank Verification: Inject 10 µL of the sample diluent. Ensure no ghost peaks elute at the retention time of the analyte.

  • Sample Analysis: Proceed with the gradient run (e.g., 5% B to 60% B over 15 minutes) only if steps 4 and 5 pass.

Protocol S1 1. Diluent Prep (Match Mobile Phase A) S2 2. Column Equilibration (≥10 Column Volumes) S1->S2 S3 3. Inject System Suitability (Target As < 1.5) S2->S3 D1 Does Asymmetry meet criteria? S3->D1 S4 4. Proceed to Sample Analysis D1->S4 Yes E1 Flush Column & Remake Buffer D1->E1 No E1->S2

Self-validating HPLC workflow ensuring system suitability prior to analysis.

References

  • Peak Tailing in HPLC - Element Lab Solutions Element Lab Solutions URL: [Link]

  • HPLC Troubleshooting Guide ACE HPLC URL: [Link]

  • HPLC troubleshooting / CHROMSERVIS.EU Chromservis URL:[Link]

  • HPLC Method Development - A Review International Journal of Pharmaceutical Research and Applications URL:[Link]

  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them PharmaGuru URL:[Link]

  • HPLC Column Selection: Core to Method Development (Part II) Welch Materials, Inc. URL: [Link]

  • HPLC method development and validation- A general Concept International Journal of Chemical and Pharmaceutical Sciences (IJCPS) URL: [Link]

Sources

Troubleshooting

Azetidine Synthesis Support Center: Troubleshooting Ring-Opening Side Reactions

Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines are highly sought-after four-membered nitrogen heterocycles in drug development due to their ability to improve pharmacokinetic properties and p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. Azetidines are highly sought-after four-membered nitrogen heterocycles in drug development due to their ability to improve pharmacokinetic properties and provide rigid, sp3-rich scaffolds. However, their inherent ring strain makes them precariously susceptible to undesired ring-opening side reactions.

As a Senior Application Scientist, I have designed this guide to help you troubleshoot and minimize these side reactions. The key to mastering azetidine chemistry lies in controlling the electron density on the nitrogen atom and managing the activation energy required for


-N–C bond cleavage.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my azetidines spontaneously ring-open during seemingly mild functionalization reactions, whereas my pyrrolidines do not? Causality: The fundamental difference is thermodynamic ring strain. Pyrrolidines have a ring strain of only ~5.4 kcal/mol, making them highly stable. Azetidines, at approximately 25.4 kcal/mol, sit precariously between stable pyrrolidines and highly reactive aziridines 1. When the azetidine nitrogen acts as a nucleophile or coordinates with a Lewis/Brønsted acid, it forms an azetidinium ion. This localized positive charge on the nitrogen drastically lowers the activation barrier for nucleophilic attack at the adjacent carbon, leading to rapid SN2-type ring cleavage.

Q2: How does the choice of N-protecting group influence the stability of the azetidine ring? Causality: The availability of the nitrogen lone pair dictates the ring's susceptibility to electrophilic activation. Electron-donating or simple alkyl groups (e.g., N-benzyl, N-methyl) leave the lone pair available for protonation or Lewis acid coordination, promoting ring-opening. Conversely, strongly electron-withdrawing groups (e.g., Tosyl, Boc, Cbz) delocalize the nitrogen lone pair, drastically reducing its basicity and nucleophilicity. This prevents the formation of the reactive azetidinium intermediate, thereby preserving the four-membered ring during subsequent synthetic steps 2.

Section 2: Troubleshooting Guides & Methodologies

Issue A: Ring-Opening During N-Acylation or Cross-Coupling

Symptoms: Formation of acyclic


-chloroamides or complex polymeric mixtures when reacting unprotected azetidines with acyl chlorides.
Root Cause:  Acyl chlorides can act as weak Lewis acids or generate HCl equivalents during the reaction. Coordination to the azetidine nitrogen increases ring strain, facilitating nucleophilic attack by the chloride ion 2.

Quantitative Data: Impact of Protecting Groups and Conditions on Stability

Protecting Group / SubstitutionNitrogen pKa (Approx.)Lone Pair AvailabilitySusceptibility to Acidic Ring-OpeningRecommended Use Case
Unprotected (N-H) 8.0 - 8.5HighVery HighImmediate functionalization at low temp
N-Alkyl (e.g., Methyl) 8.5 - 9.0HighHighAvoid strong Lewis acids
N-Aryl (e.g., Phenyl) 4.3ModerateModerateRequires careful pH control
N-Pyridyl < 0Very LowLowStable medicinal chemistry scaffolds
N-Tosyl (Ts) / N-Boc < -2NegligibleVery LowHarsh reaction conditions / Photochemistry

Self-Validating Protocol: Low-Temperature N-Acylation of Azetidines To prevent ring-opening, the reaction must be kinetically controlled to favor N-acylation over C-N bond cleavage.

  • Preparation: Flame-dry a Schlenk flask and flush with inert gas (Ar or N2). Dissolve the unprotected azetidine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a 0.1 M concentration.

  • Temperature Control: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Self-validation: Lowering the thermal energy of the system strictly suppresses the activation energy required for the SN2 ring-opening pathway.

  • Base Addition: Add a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes.

  • Electrophile Addition: Dilute the acyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized exothermic spikes.

  • Monitoring: Monitor the reaction strictly via TLC or LC-MS every 15 minutes. Do not let the reaction proceed longer than necessary.

  • Quenching: Once the starting material is consumed, quench the reaction at -78 °C with saturated aqueous NaHCO3 before allowing it to warm to room temperature. This neutralizes any generated HCl before it can protonate the product.

Workflow Step1 1. Dissolve Azetidine in anhydrous DCM/THF Step2 2. Cool to -78°C (Kinetic Strain Control) Step1->Step2 Step3 3. Add Non-Nucleophilic Base (e.g., DIPEA) Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. Monitor via TLC/LC-MS (Max 15 min intervals) Step4->Step5 Step6 6. Quench at -78°C with sat. NaHCO3 Step5->Step6

Step-by-step kinetically controlled workflow for N-acylation of azetidines to prevent ring-opening.

Issue B: Acid-Mediated Intramolecular Decomposition in Medicinal Scaffolds

Symptoms: Gradual degradation of synthesized azetidine-containing drug candidates during storage or in acidic biological assays (e.g., simulated gastric fluid). Root Cause: In complex scaffolds, pendant nucleophiles (such as amides or hydroxyls) can attack the azetidine ring intramolecularly. This is heavily accelerated if the azetidine nitrogen is protonated. For example, N-phenyl azetidines (pKa ~4.3) can become protonated under acidic conditions, triggering nucleophilic attack by a pendant amide group, leading to ring-opening decomposition 3.

Solution Strategy: pKa Tuning By replacing the N-phenyl group with an N-heteroaryl group (e.g., 2-pyridyl or 4-pyridyl), the basicity of the azetidine nitrogen is drastically reduced (calculated pKa drops to < 0). The pyridyl nitrogen (pKa ~6.3) acts as the primary protonation site, keeping the azetidine nitrogen neutral and stable against intramolecular attack 3.

Mechanism A Azetidine Scaffold (High Ring Strain) B Protonation at Azetidine Nitrogen (pH < pKa) A->B N-Alkyl/Aryl E pKa Tuning (e.g., N-Pyridyl substitution) A->E Rational Design C Intramolecular Attack by Pendant Nucleophile B->C D Ring-Opened Decomposition Product C->D Acidic Media F Azetidine Nitrogen Remains Neutral E->F G Stable Drug Candidate F->G Resists Degradation

Mechanistic divergence between acid-mediated decomposition and stabilization via pKa tuning.

Issue C: Premature Ring-Opening in Photochemical (Norrish-Yang) Synthesis

Symptoms: When attempting to synthesize highly strained azetidinols via photochemical Norrish-Yang cyclization of


-aminoacetophenones, the intermediate rapidly decomposes or undergoes uncontrolled ring-opening before desired functionalization.
Root Cause:  The Norrish-Yang cyclization involves a 1,4-biradical intermediate. If the protecting group does not adequately control the conformation, cyclization fails. Furthermore, if the resulting azetidinol is exposed to acidic hemiketals during subsequent tethering attempts, the hemiketal protonates the azetidine, triggering premature ring cleavage 4.

Self-Validating Protocol: Controlled Photochemical Synthesis and Desymmetrization

  • Substrate Design: Equip the

    
    -aminoacetophenone with a robust protecting group. A Tosyl (Ts) or Benzhydryl group is critical as it orchestrates the correct conformation for the 1,4-biradical during irradiation and prevents basicity-driven side reactions 4.
    
  • Irradiation: Irradiate the solution using a suitable UV/Vis light source in a degassed solvent (e.g., acetonitrile) to forge the 3-phenylazetidinol intermediate.

  • In Situ Tethering (Ring-Opening Trigger): To achieve controlled desymmetrization (e.g., to form aminodioxolanes), avoid highly acidic ketones. Instead, add phenylboronic acid (1.0 eq). Self-validation: Phenylboronic acid exhibits an ideal acidity profile that matches the transient hemiketals, facilitating a controlled, directed intramolecular ring-opening without causing chaotic degradation.

  • Isolation: Purify the resulting functionalized dioxolane via flash column chromatography on neutralized silica gel (pre-treated with 1% Et3N) to prevent acid-catalyzed degradation on the column.

References

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL: [Link]

  • Title: Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes Source: Beilstein Journals URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Pyridine Carboxylate Esters

The following technical guide is designed for researchers and drug development professionals handling pyridine carboxylate esters (e.g., methyl nicotinate, ethyl isonicotinate). It synthesizes thermodynamic stability dat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development professionals handling pyridine carboxylate esters (e.g., methyl nicotinate, ethyl isonicotinate). It synthesizes thermodynamic stability data with practical handling protocols.

Topic: Prevention of Hydrolytic and Oxidative Degradation in Pyridine Carboxylate Esters Document Type: Troubleshooting Guide & Technical FAQs Applicable Compounds: Methyl nicotinate, Ethyl isonicotinate, Methyl picolinate, and related derivatives.

Core Stability Overview

Pyridine carboxylate esters are thermodynamically stable under anhydrous, neutral conditions but exhibit significant kinetic instability when exposed to moisture, extreme pH, or UV radiation. The primary degradation vector is nucleophilic acyl substitution (hydrolysis) , driven by the electron-deficient nature of the pyridine ring which makes the carbonyl carbon highly electrophilic compared to benzene analogs.

Quick Reference: Stability Profile
ParameterSensitivity LevelCritical Thresholds
Moisture HighHydrolysis accelerates at >60% RH or in wet solvents.
pH (Solution) ExtremeRapid degradation at pH > 8.0 (Base-catalyzed) or pH < 3.0.
Temperature ModerateReaction rates double for every 10°C increase.[1] Store at 2-8°C.
Light ModerateSusceptible to N-oxide formation or photo-cleavage under UV (<300 nm).

Troubleshooting Guide (FAQ Format)

Issue 1: "My sample has developed a pungent, vinegar-like or fishy odor."

Diagnosis: Hydrolysis has occurred. Technical Explanation: Pyridine carboxylate esters should possess a faint, sweet-ester odor. A sharp acidic smell indicates the release of the free carboxylic acid (e.g., nicotinic acid) and the corresponding alcohol. A "fishy" odor suggests degradation of the pyridine ring itself or the presence of free pyridine impurities, often liberated if the ester bond cleaves and the ring undergoes further decomposition under drastic conditions. Corrective Action:

  • Immediate Isolation: Segregate the compromised bottle. The free acid can autocatalyze further hydrolysis in the remaining bulk solid.

  • Purity Check: Run the Visual & Solubility Protocol (See Section 3) . If the solid has clumped or turned yellow, discard it.[2]

Issue 2: "I observe unexpected peaks in my HPLC chromatogram."

Diagnosis: pH-Induced Degradation or Transesterification. Technical Explanation:

  • Hydrolysis Product: A peak eluting earlier than the ester (more polar) corresponds to the free acid (e.g., picolinic acid).

  • Transesterification: If you dissolved the sample in methanol but the compound is an ethyl ester, trace acid/base in the solvent can swap the alkoxy group, creating a methyl ester artifact. Corrective Action:

  • Buffer Adjustment: Ensure your HPLC mobile phase is buffered (e.g., Ammonium Acetate pH 5.5). Avoid unbuffered water/organic mixtures for long sequences.

  • Solvent Match: Dissolve the sample in the same alcohol corresponding to the ester (e.g., dissolve ethyl nicotinate in ethanol) or use an aprotic solvent like Acetonitrile or DMSO.

Issue 3: "The Safety Data Sheet (SDS) mentions 'Peroxides'. Is this a risk?"

Diagnosis: Oxidative Instability Warning. Technical Explanation: While pyridine esters themselves are not classic peroxide formers like ethers, certain SDS documentation for methyl nicotinate notes "May form explosive peroxides" [1]. This is often a precautionary classification for compounds stored in specific solvents or due to N-oxidation potential under high-energy UV exposure. Corrective Action:

  • Test: Use standard peroxide test strips if the container has been opened for >6 months.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation.

Experimental Protocols (Self-Validating)

Protocol A: The "Solvent Spike" Validation

Use this to determine if your reaction solvent is dry enough for synthesis or storage.

Prerequisites: Anhydrous solvent (e.g., DCM, THF), Sample Ester, TLC plates.

  • Baseline: Spot the pure ester on a TLC plate.

  • Challenge: Dissolve 10 mg of ester in 1 mL of your "anhydrous" solvent.

  • Incubation: Add a catalytic amount of base (e.g., 1 drop of Et3N). Let stand for 30 minutes.

  • Validation: Spot the mixture against the baseline.

    • Result: If a new spot (lower Rf, corresponding to the acid) appears, your solvent contains critical moisture levels (>50 ppm). Do not proceed with scale-up.

Protocol B: HPLC Stability-Indicating Method

A robust method to quantify degradation products.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 260 nm (Pyridine ring absorption).

  • Pass Criteria: Main peak purity >99.0%. Any secondary peak >0.1% requires investigation.

Visualizing Degradation Mechanisms

Diagram 1: Hydrolysis Pathway

The following diagram illustrates the base-catalyzed hydrolysis mechanism, the most common degradation route for these esters. Note the tetrahedral intermediate which collapses to release the alcohol.

HydrolysisMechanism Ester Pyridine Carboxylate Ester (Intact) Intermediate Tetrahedral Intermediate (Unstable) Ester->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate Acid Pyridine Carboxylic Acid (Degradant) Intermediate->Acid Elimination Alcohol Alcohol (Byproduct) Intermediate->Alcohol

Caption: Base-catalyzed hydrolysis pathway converting the ester to the free acid and alcohol.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific sample.

StorageDecision Start New Sample Received State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Hygroscopic Is it Hygroscopic? (Check CoA) Solid->Hygroscopic Inert Flush with Argon/N2 Seal with Parafilm Liquid->Inert Always Desiccator Store in Desiccator +4°C Hygroscopic->Desiccator Yes Standard Store Tightly Sealed Cool, Dry Place Hygroscopic->Standard No Inert->Desiccator Long Term (>1 Month)

Caption: Decision matrix for determining optimal storage conditions based on physical state.

References

  • Al-Taani, B. (2022).[3] Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Drug Assessment. Retrieved from [Link]

  • Sinha, S., et al. (1998). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO System. Journal of the Indian Chemical Society. Retrieved from [Link]

Sources

Troubleshooting

removing unreacted 3-hydroxyazetidine from reaction mixtures

A Guide for Researchers on Post-Reaction Purification Welcome to the technical support center for handling 3-hydroxyazetidine. As a Senior Application Scientist, I understand that while 3-hydroxyazetidine is an invaluabl...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Post-Reaction Purification

Welcome to the technical support center for handling 3-hydroxyazetidine. As a Senior Application Scientist, I understand that while 3-hydroxyazetidine is an invaluable building block in modern drug discovery, its unique physicochemical properties can present significant challenges during workup and purification.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered when trying to remove the unreacted starting material from your reaction mixtures.

Understanding the Challenge: The Physicochemical Profile of 3-Hydroxyazetidine

Before troubleshooting, it's crucial to understand why 3-hydroxyazetidine is difficult to remove. Its structure, containing both a secondary amine and a hydroxyl group, imparts a high degree of polarity and water solubility.[2][3] It is often used as its hydrochloride salt, which is a white, hygroscopic crystalline solid.[4][5]

Here are the key properties that influence its behavior during purification:

PropertyValueImplication for PurificationSource(s)
Molecular Weight 73.09 g/mol (free base)Low molecular weight can sometimes lead to volatility, but its high polarity counteracts this.[6]
109.55 g/mol (HCl salt)[7][8]
Boiling Point ~170.7 °C (HCl salt)Too high for easy removal by simple evaporation or distillation from common reaction solvents.[7][9]
Melting Point 85-90 °C (HCl salt)A crystalline solid, suggesting purification by crystallization is possible under the right conditions.[9]
Solubility High in Water, Methanol, DMSOThis is the primary challenge. It partitions poorly into less polar organic solvents typically used for extraction.[2][5][9]
pKa (estimated) ~8.5 - 9.5 (for the azetidinium ion)Its basicity is key. The molecule's charge state can be manipulated by adjusting pH, which is the cornerstone of extractive removal strategies.N/A

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common questions and issues our team encounters from researchers in the field.

Q1: My standard aqueous workup isn't working. Why is 3-hydroxyazetidine still in my organic layer?

Answer: This is the most common issue. The high polarity and hydrogen bonding capacity of 3-hydroxyazetidine allow it to be "dragged" into organic solvents, especially polar ones like ethyl acetate or dichloromethane, if any water is present. Furthermore, if your product is also polar or capable of hydrogen bonding, it can form complexes with the unreacted starting material.

Core Directive: Exploit the Amine. The most effective strategy is to manipulate the basic nitrogen atom through pH-controlled liquid-liquid extraction.

G start Reaction Mixture (Organic Solvent) wash_acid Wash with Dilute Acid (e.g., 1M HCl, pH ~1-2) start->wash_acid separate1 Separate Layers wash_acid->separate1 aqueous_layer Aqueous Layer Contains protonated 3-hydroxyazetidinium HCl (Highly Water-Soluble) separate1->aqueous_layer Bottom/Top layer (depends on solvent) organic_layer Organic Layer Contains desired product separate1->organic_layer Top/Bottom layer (depends on solvent) combine_aqueous Combine Aqueous Layers aqueous_layer->combine_aqueous back_extract Optional: Back-extract organic layer with acid to remove final traces organic_layer->back_extract neutralize Neutralize & Dry Organic Layer organic_layer->neutralize If back-extraction is skipped back_extract->combine_aqueous back_extract->neutralize final_product Purified Product neutralize->final_product

Caption: Acidic extraction workflow to remove basic impurities.

Step-by-Step Protocol: Acidic Extraction

  • Solvent Dilution: Dilute your reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or dichloromethane (DCM). Aim for a volume that is 5-10 times the volume of your reaction solvent.

  • First Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid solution, such as 1M HCl or 5% aqueous citric acid.

    • Expert Insight: The acid protonates the azetidine nitrogen to form the highly water-soluble azetidinium salt, which will partition almost exclusively into the aqueous layer.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the acid wash (Step 2 & 3) one or two more times. This is crucial for ensuring complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.[10]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to isolate your product.

Q2: My product is acid-sensitive. How can I remove 3-hydroxyazetidine without an acid wash?

Answer: This is a valid concern for compounds bearing acid-labile protecting groups (like Boc, trityl) or other sensitive functionalities. In this case, we can reverse the logic: instead of protonating the impurity, we can derivatize it to alter its properties.

Core Directive: In-Situ Quenching and Derivatization. A highly effective method is to quench the unreacted 3-hydroxyazetidine by reacting it with an anhydride, such as di-tert-butyl dicarbonate (Boc₂O), to form the non-polar, easily separable N-Boc protected derivative.[11][12][13]

G start Crude Reaction Mixture (Contains Product and 3-Hydroxyazetidine) add_boc Add Boc₂O (1.1 eq. per eq. of unreacted amine) and a mild base (e.g., Et₃N) start->add_boc stir Stir at Room Temp (Monitor by TLC/LCMS) add_boc->stir workup Perform Standard Aqueous Workup (Water or Brine Wash) stir->workup chromatography Purify by Flash Chromatography workup->chromatography product Purified Product chromatography->product byproduct Separated Byproduct: N-Boc-3-hydroxyazetidine (Less Polar) chromatography->byproduct

Caption: Workflow for quenching with Boc-anhydride.

Step-by-Step Protocol: Boc₂O Quench

  • Estimation: Before starting, estimate the amount of unreacted 3-hydroxyazetidine in your mixture (e.g., based on TLC or ¹H NMR analysis of the crude reaction).

  • Reagent Addition: To your crude reaction mixture, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents relative to the estimated unreacted 3-hydroxyazetidine) and a non-nucleophilic base like triethylamine (Et₃N, ~1.2 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of 3-hydroxyazetidine by TLC or LC-MS.

    • Expertise & Causality: The Boc₂O selectively reacts with the nucleophilic secondary amine of the unreacted starting material. The resulting N-Boc-3-hydroxyazetidine is significantly less polar and no longer basic. It loses its high affinity for water and behaves like a typical neutral alcohol.

  • Workup: Perform a simple aqueous workup by washing with water and then brine.

  • Purification: The N-Boc derivatized impurity can now be easily separated from your desired product using standard silica gel flash chromatography.

Q3: I see a long streak from the baseline on my TLC plate. Is this 3-hydroxyazetidine? How can I get a clean separation?

Answer: Yes, a long, tailing streak from the baseline, especially in solvent systems like hexanes/ethyl acetate, is a classic sign of a polar, basic amine like 3-hydroxyazetidine interacting strongly with the acidic silica gel.

Core Directive: Modify the Stationary or Mobile Phase.

Troubleshooting TLC & Column Chromatography:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to suppress the interaction between your amine and the silica.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., 94:5:1 DCM/MeOH/NH₄OH). This will neutralize the acidic sites on the silica gel, allowing the basic 3-hydroxyazetidine to migrate as a more compact spot.

  • Alternative Stains: If you are having trouble visualizing it, 3-hydroxyazetidine can be stained with ninhydrin (stains primary/secondary amines, often yellow or pink) or potassium permanganate (KMnO₄) stain (reacts with the alcohol).

  • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase for column chromatography.

    • Alumina (basic or neutral): A good alternative to silica for separating basic compounds.

    • Reverse-Phase Silica (C18): In this case, 3-hydroxyazetidine will elute very early with polar solvents (water/methanol or water/acetonitrile), while less polar products are retained longer. This is an excellent, albeit more expensive, option for difficult separations.[11]

References

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. [Link]

  • 3-HYDROXYAZETIDINE HYDROCHLORIDE - ChemBK. [Link]

  • Certificate of analysis - Thermo Fisher Scientific. [Link]

  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • 3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290 - PubChem - NIH. [Link]

  • 3-Hydroxyazetidine | C3H7NO | CID 1514290 - PubChem - NIH. [Link]

  • The Critical Role of 3-Hydroxyazetidine Hydrochloride in Modern Pharmaceutical Synthesis. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google P
  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google P
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google P
  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google P
  • Organic Syntheses Procedure. [Link]

  • How best to extract reaction products from high boiling solvents - Biotage. [Link]

  • MedChem Tips and Tricks – ACSGCIPR. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines | Journal of the American Chemical Society - ACS Publications. [Link]

  • Remove Sticky Reagents. [Link]

  • 3-Hydroxyazetidine hydrochloride - [H2864] - Synthonix, Inc. [Link]

Sources

Optimization

resolving NMR signal overlap in azetidinyl pyridine compounds

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the spectral complexity of small-molecule heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the spectral complexity of small-molecule heterocycles.

Azetidinyl pyridine compounds are highly valued in medicinal chemistry, but their structural features—specifically the strained four-membered azetidine ring coupled with the anisotropic effects of the pyridine moiety—frequently result in severe


H NMR signal overlap. This guide provides actionable, self-validating troubleshooting protocols to resolve these complex spectra.

Diagnostic Workflow

NMR_Workflow Start 1H NMR Spectrum Severe Signal Overlap Assess Analyze Peak Shape Start->Assess Broad Broad / Featureless (Conformational Exchange) Assess->Broad Dynamic Process Sharp Sharp Multiplets (J-Coupling Overlap) Assess->Sharp Static Overlap VTNMR Variable Temperature (VT) NMR Broad->VTNMR Cool/Heat Sample PureShift Pure Shift NMR (PSYCHE) Sharp->PureShift Collapse Multiplets TwoDNMR 2D NMR (HSQC / NOESY) Sharp->TwoDNMR Disperse in F1 VTNMR->TwoDNMR Assign Conformers PureShift->TwoDNMR Pure Shift HSQC

Diagnostic workflow for resolving NMR signal overlap in azetidinyl pyridines.

FAQ: Understanding the Root Causes of Overlap

Q: Why do the azetidine ring protons show such complex, overlapping multiplets? A: The azetidine ring contains highly coupled spin systems. The methylene protons are diastereotopic, meaning they exist in different chemical environments and couple not only with each other (geminal coupling) but also with adjacent protons (vicinal coupling). Furthermore, azetidines undergo rapid conformational exchange—specifically ring puckering and nitrogen pyramidal inversion—at room temperature[1]. If this exchange rate is comparable to the NMR timescale, it causes significant line broadening, merging distinct signals into an unresolved hump.

Q: How does the pyridine ring complicate the spectrum further? A: Pyridine rings exert strong magnetic anisotropy. Depending on the rotameric state of the azetidinyl-pyridine bond, certain azetidine protons may fall directly into the shielding or deshielding cone of the pyridine ring, shifting their resonances into already crowded spectral regions. Additionally, the quadrupolar relaxation of the pyridine nitrogen can broaden the signals of spatially proximate protons.

Troubleshooting Guide & Methodologies

Protocol 1: Variable Temperature (VT) NMR for Conformational Exchange

Causality: If your overlap is characterized by broad, featureless peaks, the molecule is undergoing conformational exchange (e.g., nitrogen inversion) at an intermediate rate on the NMR timescale[1]. VT-NMR alters the thermal kinetic energy of the system. Cooling the sample slows the exchange rate (


) until it is much smaller than the chemical shift difference (

). Reaching this "slow exchange limit" resolves the broad hump into distinct, sharp multiplets for each static conformer.

Step-by-Step Methodology:

  • Solvent Selection: Prepare the sample in a deuterated solvent with a wide liquid temperature range (e.g., Toluene-

    
     or DMF-
    
    
    
    ). Avoid CDCl
    
    
    for low-temperature studies due to its relatively high freezing point.
  • Ambient Baseline: Insert the sample, tune the probe, and acquire a baseline

    
    H spectrum at 298 K.
    
  • Cooling Gradient: Lower the temperature in 10 K increments. Allow 5–10 minutes for thermal equilibration at each step to prevent convection currents.

  • Acquisition & Shimming: Re-shim the magnet (focusing on Z1 and Z2) and re-tune the probe at each temperature step. Acquire a standard

    
    H 1D spectrum.
    
  • Coalescence Identification: Monitor the broad signals. They will first broaden further (the coalescence point) and then split into sharp, distinct multiplets.

  • Self-Validation Step: Once sharp signals are obtained (e.g., at 233 K), run a 2D EXSY (Exchange Spectroscopy) experiment. The presence of cross-peaks between the newly resolved signals confirms they are exchanging conformers of the same molecule, validating the VT-NMR data.

Protocol 2: Pure Shift NMR (Broadband Homonuclear Decoupling)

Causality: If the overlap consists of sharp but highly entangled multiplets (severe


-coupling overlap), Pure Shift NMR is the optimal solution. This technique suppresses homonuclear scalar couplings (

), collapsing complex multiplets into well-resolved singlets[2]. This effectively increases spectral resolution by up to an order of magnitude, eliminating the ambiguity caused by signal overlap[3].

Step-by-Step Methodology:

  • Sequence Selection: Load a Pure Shift pulse sequence. The PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment is highly recommended for small molecules as it uses low-flip angle chirp pulses in parameter-time to refocus

    
    -coupling while tolerating strong coupling artifacts[4].
    
  • Parameter Optimization: Set the chirp pulse duration (typically 15–30 ms) and flip angle (often ~20° for PSYCHE). Ensure the sweep width covers the entire proton range.

  • Data Acquisition: Run the pseudo-2D experiment. The sequence acquires data in chunks (interferograms) where the

    
     evolution is periodically refocused[4].
    
  • Processing: Process the pseudo-2D data into a 1D spectrum using your spectrometer's dedicated pure shift processing macro (e.g., pshift in Bruker TopSpin).

  • Self-Validation Step: Overlay the processed pure shift spectrum with the standard

    
    H spectrum. Integrate the collapsed singlets; the integral area must perfectly match the integral of the original multiplet. If the areas mismatch, signal was lost during decoupling, and the chirp pulse parameters must be recalibrated.
    
Protocol 3: 2D NMR Dispersal (HSQC & NOESY)

Causality: When 1D methods are insufficient, dispersing the overlapping proton signals across a second dimension using heteronuclear chemical shifts (


C) or spatial proximity (NOE) is required. Azetidine stereochemistry and relative configuration are routinely established using NOESY experiments, which bypass scalar coupling entirely[5].

Step-by-Step Methodology:

  • Multiplicity-Edited HSQC: Acquire a

    
    H-
    
    
    
    C multiplicity-edited HSQC. The phase editing will immediately distinguish the overlapping azetidine CH
    
    
    protons (phased negatively/red) from CH protons (phased positively/blue).
  • NOESY Acquisition: Set up a 2D NOESY with a mixing time (

    
    ) optimized for small molecules (typically 300–500 ms depending on molecular weight and field strength).
    
  • Through-Space Mapping: Look for cross-peaks between the azetidine ring protons and the pyridine protons.

  • Self-Validation Step: Cross-reference the NOESY cross-peaks with the HSQC data. If a NOE cross-peak is observed between two protons, they must belong to distinct carbon atoms in the HSQC. This prevents misassigning a strong geminal coupling artifact as a spatial correlation[5].

Quantitative Data Summary

The following table summarizes the operational metrics for each troubleshooting technique to help you select the most efficient path based on your sample constraints.

TechniquePrimary Diagnostic Use CaseResolution GainSensitivity CostTypical Exp. TimeMin. Sample Conc.
Standard

H NMR
Baseline analysis1x (Baseline)None< 5 mins< 1 mM
VT-NMR (Low Temp) Resolving exchange broadeningHigh (for dynamic systems)Low (< 5% loss)60 - 120 mins1 - 5 mM
Pure Shift (PSYCHE) Collapsing

-coupling multiplets
Up to 10xHigh (~90% loss)30 - 60 mins> 10 mM

H-

C HSQC
Heteronuclear dispersionVery High (2D dispersal)Moderate (~50% loss)15 - 45 mins2 - 5 mM

References

  • Castañar, L., & Parella, T. (2015). Review – Pure shift NMR experiments: recent developments, methods and applications. Magnetic Resonance in Chemistry. uab.
  • Smith, M. J., et al. (2022). Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry. nih.gov.
  • Smith, M. J., et al. (2022). Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry. acs.org.
  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. ipb.pt.
  • Dutler, R., Rauk, A., & Sorensen, T. S. (1996). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Journal of the American Chemical Society. acs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity &amp; Properties of Azetidinyl vs. Piperidinyl Pyridine Carboxylates

The following guide provides an in-depth technical comparison of Azetidinyl versus Piperidinyl Pyridine Carboxylates . This document is designed for medicinal chemists and process scientists, focusing on the distinct rea...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Azetidinyl versus Piperidinyl Pyridine Carboxylates . This document is designed for medicinal chemists and process scientists, focusing on the distinct reactivity profiles, synthetic challenges, and physicochemical implications of these two saturated heterocyclic scaffolds when attached to a pyridine core.

Executive Summary: The Scaffold Trade-Off

In the optimization of pyridine-based pharmacophores, the choice between a 4-membered azetidine and a 6-membered piperidine ring is rarely just a matter of space-filling. It represents a fundamental trade-off between physicochemical efficiency (Ligand Efficiency, Lipophilicity) and chemical/metabolic stability .

FeatureAzetidinyl Pyridine Piperidinyl Pyridine Implication
Ring Strain High (~26 kcal/mol)Low (~0 kcal/mol)Azetidines are prone to acid-catalyzed ring opening.
Nucleophilicity (

)
ModerateHighPiperidine couples faster in

syntheses.
Lipophilicity (cLogP) LowerHigherAzetidine improves solubility and lowers metabolic clearance risk.
Basicity (pKa) Lower (Increased s-character)Higher (Typical

)
Azetidine exerts a weaker electron-donating effect on the pyridine ring.
Metabolic Liability Ring opening (Glutathione)Oxidation (Hydroxylation)Distinct metabolic soft spots require different blocking strategies.

Chemical Reactivity Profile

Synthesis: Nucleophilic Aromatic Substitution ( )

The installation of the saturated heterocycle onto a halopyridine carboxylate (e.g., methyl 6-chloronicotinate) reveals a distinct reactivity difference.

  • Piperidine: Acts as a classic secondary amine nucleophile. The chair conformation is sterically accommodating, and the nitrogen lone pair is high-energy (

    
    ), making it a potent nucleophile. Reactions typically proceed rapidly at mild temperatures (60–80 °C).
    
  • Azetidine: While less sterically hindered around the nitrogen, the azetidine nitrogen lone pair possesses greater s-character due to ring strain (rehybridization to accommodate ~90° bond angles). This lowers the HOMO energy, making azetidine less nucleophilic than piperidine. Consequently,

    
     reactions with azetidine often require higher temperatures (80–100 °C) or stronger bases to achieve comparable yields.
    
Acid Stability & Ring Opening

The most critical reactivity differentiator is acid stability .

  • Piperidinyl Pyridines: Highly stable to acidic hydrolysis conditions (e.g., 6M HCl, reflux). The ring remains intact during ester hydrolysis or amide coupling deprotection steps.

  • Azetidinyl Pyridines: The high ring strain (~26 kcal/mol) makes the azetidine ring susceptible to acid-catalyzed ring opening , particularly if the pyridine nitrogen is protonated (electron-withdrawing) or if there is an intramolecular nucleophile (e.g., a pendant amide).

    • Risk Factor:[1] 3-pyridyl azetidines are significantly less stable than 2- or 4-pyridyl analogs due to electronic effects.

    • Mechanism:[1][2][3][4][5][6][7] Protonation of the azetidine nitrogen activates the C-N bond, which is then attacked by a nucleophile (solvent or intramolecular), relieving strain but destroying the scaffold.

Divergent Reactivity (The "Oxazine" Trap)

When coupling azetidine-2-carboxylic acid derivatives, a specific side reaction occurs. Under acidic amide coupling conditions, 2,2-disubstituted azetidines can undergo ring expansion to form dihydro-1,3-oxazines instead of the desired amide. This is driven by the relief of ring strain and is not observed with the stable piperidine ring.

Physicochemical & Electronic Effects[1][2][8][9][10][11]

The ring size influences the electronic nature of the pyridine core, affecting downstream properties.

Electronic Donation (Hammett Effects)

The nitrogen atom in azetidine is less basic and a weaker


-donor than in piperidine.
  • Effect on Pyridine: The pyridine ring in an azetidinyl derivative is more electron-deficient than in a piperidinyl derivative.

  • Effect on Carboxylate: The carboxylate group (at C3/C4/C5) will be slightly more acidic (lower pKa) in the azetidine analog due to reduced electron donation from the amine substituent.

Lipophilicity (LogP)

Azetidine is a standard tool for "LogP lowering." Replacing a piperidine with an azetidine typically reduces cLogP by 0.4 – 0.6 units . This is critical for improving the ligand efficiency (LE) and solubility of pyridine carboxylate drug candidates.

Experimental Protocols

Protocol A: Synthesis of 6-(Azetidin-1-yl)nicotinate

Use this protocol to overcome the lower nucleophilicity of azetidine.

  • Reagents: Methyl 6-chloronicotinate (1.0 equiv), Azetidine hydrochloride (1.2 equiv),

    
     (3.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic solvent is essential).

  • Procedure:

    • Dissolve methyl 6-chloronicotinate in DMF (0.5 M).

    • Add azetidine HCl and finely ground

      
      .
      
    • Heat the sealed reaction vessel to 90 °C for 4–6 hours. (Note: Piperidine would react at 60 °C).

    • Monitor: TLC/LCMS. Look for complete consumption of chloride.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (3x) to remove DMF.

  • Yield Expectation: 85–95%.

Protocol B: Acid Stability Assessment

Mandatory validation step for azetidinyl scaffolds.

  • Preparation: Dissolve compound (10 mg) in a mixture of DMSO-d6 (0.5 mL) and

    
     (0.1 mL).
    
  • Acid Challenge: Add DCl (35% in

    
    ) to reach pH ~1.0.
    
  • Measurement: Transfer to an NMR tube.

  • Time Course: Acquire

    
     NMR spectra at t=0, 1h, 4h, and 24h at 37 °C.
    
  • Analysis: Monitor the appearance of ring-opened signals (typically alkyl chain signals shifting upfield/downfield depending on hydrolysis product).

    • Pass Criteria: >95% parent compound remaining after 24h.

Visualizations

Decision Logic for Scaffold Selection

The following diagram illustrates the decision process when choosing between azetidine and piperidine based on project requirements.

ScaffoldSelection Start Scaffold Selection: Pyridine Carboxylate Core NeedSolubility Is Solubility/LogP a critical issue? Start->NeedSolubility NeedStability Is the molecule exposed to strong acid (pH < 2)? NeedSolubility->NeedStability Yes ChoosePiperidine Select PIPERIDINE (High Stability, Robust Synthesis) NeedSolubility->ChoosePiperidine No (Lipophilicity OK) ChooseAzetidine Select AZETIDINE (Lower LogP, High LE) NeedStability->ChooseAzetidine No (Mild conditions) CheckPos Is the Azetidine at C3 (meta) of Pyridine? NeedStability->CheckPos Yes CheckPos->ChooseAzetidine No (C2/C4 are safer) Warning HIGH RISK: Acid Instability CheckPos->Warning Yes Warning->ChoosePiperidine Switch Scaffold

Caption: Decision tree for selecting between azetidine and piperidine scaffolds based on physicochemical needs and stability risks.

Mechanism of Acid-Catalyzed Ring Opening

Visualizing the decomposition pathway specific to azetidinyl pyridines.

RingOpening Azetidine N-Azetidinyl Pyridine (Intact) Protonation Protonation of Azetidine Nitrogen Azetidine->Protonation H+ (pH < 2) Strain Strain Increase (~26 kcal/mol) Protonation->Strain Attack Nucleophilic Attack (H2O / Cl- / Intramolecular) Strain->Attack Opened Ring-Opened Product (Inactive/Toxic) Attack->Opened Irreversible

Caption: Mechanism of acid-mediated decomposition of azetidinyl pyridines, driven by relief of ring strain.

References

  • Bai, G., et al. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sahay, A. K., et al. (2025).[2][8][9] Structurally divergent reactivity of 2,2-disubstituted azetidines. Organic Chemistry Frontiers. Retrieved from [Link]

  • Klamt, A., et al. (2018). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

Sources

Comparative

High-Resolution vs. Targeted Mass Spectrometry: A Comparative Guide on the Fragmentation of Azetidin-3-yl 4-Chloropicolinate (CAS 1219979-63-1)

As a Senior Application Scientist in pharmaceutical bioanalysis, I frequently encounter the challenge of selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantitation of novel phar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical bioanalysis, I frequently encounter the challenge of selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantitation of novel pharmaceutical building blocks.1[1] is a highly functionalized intermediate containing a chloropyridine ring and an azetidine-linked ester. Its unique structural motifs make it an excellent model compound for comparing the analytical capabilities of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers.

This guide objectively compares the performance of these two leading MS platforms for analyzing CAS 1219979-63-1, providing mechanistic insights, supporting experimental data, and a self-validating analytical protocol.

The Causality of Fragmentation: Mechanistic Pathways

Understanding the causality behind experimental MS parameters begins with the molecule's intrinsic gas-phase chemistry. When subjected to Electrospray Ionization (ESI) in positive mode, CAS 1219979-63-1 readily forms a protonated precursor ion


 at m/z 213.0431.

Upon Collision-Induced Dissociation (CID), the fragmentation is driven by the thermodynamic lability of the ester linkage and the charge stabilization provided by the nitrogen heteroatoms:

  • Ester Cleavage (Pathway A): The most thermodynamically favorable pathway involves the cleavage of the C-O bond, expelling azetidin-3-ol as a neutral loss (73.05 Da). This generates a highly stable 4-chloropicolinoyl acylium ion at m/z 139.9903.

  • Azetidinium Formation (Pathway B): Alternatively, charge retention on the azetidine nitrogen during ester cleavage leads to the formation of the azetidinium cation at m/z 56.0500.

  • Decarbonylation (Pathway C): The acylium ion (m/z 140) undergoes subsequent high-energy loss of carbon monoxide (CO, 28 Da) to form the 4-chloropyridinium ion at m/z 111.9954.

MS_Fragmentation M [M+H]+ m/z 213.0431 C9H10ClN2O2+ Acylium Acylium Ion m/z 139.9903 C6H3ClNO+ M->Acylium - Azetidin-3-ol (-73.0528 Da) Azetidinium Azetidinium Ion m/z 56.0500 C3H6N+ M->Azetidinium Charge Retention on Azetidine Pyridinium 4-Chloropyridinium m/z 111.9954 C5H3ClN+ Acylium->Pyridinium - CO (-27.9949 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway of Azetidin-3-yl 4-chloropicolinate.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing complex pharmaceutical intermediates, the choice between 2[2] and Triple Quadrupole platforms dictates the quality and type of data acquired.

  • Q-TOF (Structural Elucidation): Q-TOF instruments provide accurate mass measurements (typically within 1-2 ppm), which is critical for empirical formula confirmation of unknown fragments[2]. For CAS 1219979-63-1, Q-TOF resolves the isotopic fine structure of the chlorine atom (

    
     vs 
    
    
    
    ) and unequivocally distinguishes isobaric interferences, driving a paradigm shift in qualitative screening[3].
  • QqQ (Targeted Quantitation): Triple quadrupole MS/MS excels in Selected Reaction Monitoring (SRM) mode. By targeting the specific 213.04

    
     140.00 transition, QqQ provides superior linear dynamic range and lower limits of quantification (LOQ) compared to full-scan Q-TOF methods, making it the gold standard for quantitative bioanalysis[4]. While high-resolution platforms are closing the gap[5], QqQ remains unmatched for routine, high-throughput targeted assays.
    
Quantitative Data Presentation

Table 1: High-Resolution (Q-TOF) vs. Nominal Mass (QqQ) Fragmentation Data

Fragment AssignmentElemental FormulaQqQ Nominal m/zQ-TOF Accurate m/zMass Error (ppm)Relative Abundance (CE 25 eV)
Precursor Ion

213.0213.04310.415%
Acylium Ion

140.0139.99030.7100% (Base Peak)
4-Chloropyridinium

112.0111.99541.145%
Azetidinium Ion

56.156.05000.920%

Table 2: Platform Performance Comparison for CAS 1219979-63-1 Analysis

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Analytical Advantage
Primary Acquisition Mode SRM / MRMFull Scan / Targeted MS/MSQqQ isolates specific transitions; Q-TOF captures all ions.
Mass Resolution (FWHM) ~0.7 Da (Unit Resolution)> 30,000Q-TOF resolves isobaric matrix interferences.
Sensitivity (LOQ) 1 - 5 pg/mL10 - 50 pg/mLQqQ provides superior signal-to-noise for targeted assays.
Isotopic Fidelity Nominal mass onlyResolves

/

fine structure
Q-TOF confirms halogen presence in fragments.

Experimental Protocol: Self-Validating MS/MS Workflow

To ensure scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every step includes an internal check to verify causality and system performance before proceeding.

Step 1: System Suitability & Calibration

  • Action: Infuse a standard positive ion calibration solution (e.g., Agilent ESI-L) at 5 µL/min.

  • Validation Check (The Causality): Ensures mass accuracy is < 2 ppm (for Q-TOF) and peak width is exactly 0.7 Da FWHM (for QqQ) before sample introduction. This prevents mass drift from skewing structural assignments.

Step 2: Precursor Ion Optimization

  • Action: Prepare a 1 µg/mL solution of CAS 1219979-63-1 in 50:50 Water:Acetonitrile with 0.1% Formic Acid. Infuse directly into the ESI source at 10 µL/min.

  • Validation Check (The Causality): Monitor m/z 213.04. Adjust the capillary voltage (typically 3.0–3.5 kV) and declustering potential. The base peak must be the intact protonated molecule. If m/z 140.00 is highly abundant here, in-source fragmentation is occurring, and the declustering voltage must be lowered.

Step 3: Collision Energy (CE) Ramping

  • Action: Isolate m/z 213.04 in Q1. Ramp the Collision Energy (CE) in the collision cell from 10 eV to 40 eV using Argon as the collision gas.

  • Validation Check (The Causality): Maps the thermodynamic breakdown of the molecule. At ~15 eV, the acylium ion (m/z 140.00) should dominate. At ~35 eV, the higher-energy fragments (m/z 56.05 and 112.00) should appear. This validates the selection of 213.04

    
     140.00 as the primary quantitative quantifier transition, and 213.04 
    
    
    
    112.00 as the qualifier.

Step 4: Isotopic Fidelity Verification (Q-TOF Specific)

  • Action: Extract the high-resolution chromatograms for the M+2 isotopes of the generated fragments.

  • Validation Check (The Causality): The m/z 140.00 and 112.00 fragments must exhibit a ~3:1 abundance ratio with m/z 141.98 and 113.99, respectively. This self-validates the retention of the chlorine atom. Conversely, the m/z 56.05 fragment must not show this ratio, confirming the loss of the chloropyridine moiety.

Step 5: Matrix Effect Assessment

  • Action: Perform a post-column infusion of CAS 1219979-63-1 (at 100 ng/mL) while injecting a blank biological or synthetic matrix through the LC column.

  • Validation Check (The Causality): Monitor the baseline for ion suppression or enhancement zones. Adjust the LC gradient (e.g., using a C18 column with a 5-95% Acetonitrile gradient over 5 minutes) to ensure the compound elutes strictly outside these interference zones, guaranteeing reliable quantitation.

References

  • Azetidin-1-yl(piperidin-4-yl)methanone dihydrochloride,Azetidin-1-yl(pyridin-4-yl)methanone Suppliers & Manufacturers. Chemical Register.
  • Comparison of Quadrupole Time-of-Flight, Triple Quadrupole, and Ion-Trap Mass Spectrometry/Mass Spectrometry for the Analysis of Emerging Contaminants.
  • Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Ovid.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.
  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applic

Sources

Validation

Biological Activity Comparison: 4-Chloro vs. 4-Bromo Pyridine Esters in Drug Design

Pyridine esters are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. When optimizing these molecules for biological efficacy, substitution at the 4-position of the pyridine ring with hal...

Author: BenchChem Technical Support Team. Date: March 2026

Pyridine esters are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. When optimizing these molecules for biological efficacy, substitution at the 4-position of the pyridine ring with halogens—specifically chlorine versus bromine—profoundly impacts the molecule's physicochemical properties. This guide provides an in-depth, objective comparison of 4-chloro and 4-bromo pyridine esters, analyzing their biological performance, mechanistic differences, and the experimental protocols required to validate their activity.

Physicochemical Causality: Why One Atom Changes Everything

The decision to deploy a 4-chloro versus a 4-bromo pyridine ester is rarely arbitrary; it is governed by a strict set of physicochemical rules that dictate target engagement[1].

  • Steric Volume and Pocket Fit : Chlorine has a van der Waals radius of ~1.75 Å, while bromine is bulkier at ~1.85 Å. In tight enzymatic binding pockets (such as bacterial DNA gyrase or FtsZ), the 4-chloro variant often exhibits an optimal steric fit. Conversely, the bulkier 4-bromo substitution can cause severe steric clashes with active site residues, leading to a precipitous drop in biological activity[1].

  • Lipophilicity and Halogen Bonding : Bromine is significantly more lipophilic and polarizable than chlorine. In targets with deep, hydrophobic clefts (e.g., specific kinase domains or COX-2), the 4-bromo substituent can form stronger, highly directional halogen bonds with protein backbone carbonyls, often enhancing binding affinity and anti-inflammatory potential[2].

  • Synthetic Reactivity : The C–Br bond is weaker than the C–Cl bond. Consequently, 4-bromopyridine derivatives undergo oxidative addition much faster in palladium-catalyzed cross-coupling reactions (like the Suzuki-Miyaura coupling), allowing for milder synthetic conditions[3].

G Root 4-Halopyridine Esters Cl_Branch 4-Chloro Substitution Radius: 1.75 Å Higher Electronegativity Root->Cl_Branch Br_Branch 4-Bromo Substitution Radius: 1.85 Å Higher Lipophilicity Root->Br_Branch Cl_Outcome Optimal Steric Fit (Enhanced Antimicrobial MIC) Cl_Branch->Cl_Outcome Tight Binding Pockets Br_Outcome Stronger Halogen Bonding (Enhanced Kinase/COX IC50) Br_Branch->Br_Outcome Hydrophobic Clefts

Logical correlation between halogen physicochemical properties and biological outcomes.

Comparative Biological Activity Data

Quantitative data across multiple studies demonstrates that the superiority of the chloro- or bromo-substituent is highly target-dependent. The table below summarizes comparative biological activities from recent literature evaluating pyridine-based heterocycles.

Compound Class / Target4-Chloro Derivative Activity4-Bromo Derivative ActivityMechanistic Observation
Pyridine-Thiazoles (Antibacterial - S. aureus)High Potency MIC: 1.5 - 3.1 µg/mLInactive MIC: >50 µg/mLBulkier Br causes steric hindrance in the DNA gyrase pocket, inactivating the compound[1].
Dithiazole-Pyridines (Antifungal - E. polygoni)Optimal 100% Protection (250 ppm)Slightly Reduced 99% Protection (250 ppm)Cl provides the optimal balance of lipophilicity and size for cell wall penetration[4].
Pyrazole-Pyridines (Anti-inflammatory - COX-2)Moderate IC50: ~12.4 µMSuperior IC50: ~8.9 µMBr enhances hydrophobic interactions and halogen bonding in the COX-2 active site[2].
Imidazo-Pyridines (Anticancer - Tubulin)Active High CytotoxicityReduced Activity Lower CytotoxicityElectron-withdrawing halogens at the 4-position generally reduce tubulin binding compared to alkoxy groups[5].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls and orthogonal validation steps to prevent false positives caused by compound aggregation or synthetic impurities.

Protocol A: Synthesis of 4-Halo-Pyridine Esters via Suzuki-Miyaura Coupling

Causality of Experimental Choice: When synthesizing complex pyridine esters, 4-bromopyridine is generally selected as the starting electrophile because its weaker C–Br bond facilitates rapid oxidative addition by the palladium catalyst[3]. If the 4-chloro analog is required for biological efficacy, researchers must compensate for the stronger C–Cl bond by using more electron-rich phosphine ligands (e.g., XPhos) or higher reaction temperatures.

  • Reaction Setup : In an inert atmosphere, combine the 4-halo-pyridine-2-carboxylic acid ester (1.0 eq), the appropriate aryl boronic acid (1.2 eq), and

    
     (2.0 eq) in a degassed mixture of 1,4-dioxane and water (4:1).
    
  • Catalyst Addition : Add

    
     (0.05 eq) for 4-bromo derivatives. For 4-chloro derivatives, substitute with 
    
    
    
    and XPhos.
  • Execution : Heat the mixture to 80°C (for Br) or 100°C (for Cl) for 12 hours.

  • Self-Validation (Purity & Structure) : Following silica gel purification, purity must be orthogonally validated. Conduct HPLC (UV detection at 254 nm) to ensure >95% purity. Use

    
    -NMR to confirm structural integrity; the pyridine protons will exhibit distinct chemical shifts depending on the deshielding effect of the specific halogen.
    

G Step1 Precursor Selection (4-Cl vs 4-Br) Step2 Pd-Catalyzed Cross-Coupling Step1->Step2 Step3 Orthogonal Validation (NMR & HPLC >95%) Step2->Step3 Step4 Biological Assay (MIC / IC50) Step3->Step4 Step5 Data Analysis (SAR Comparison) Step4->Step5

Self-validating workflow for the synthesis and biological evaluation of pyridine esters.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality of Experimental Choice: Highly lipophilic compounds like 4-bromopyridine esters can precipitate in aqueous assay media, creating turbidity that mimics bacterial growth and leads to artificially inflated MIC values. A self-validating assay must decouple visual turbidity from actual cell viability.

  • Preparation : Dissolve the synthesized 4-chloro and 4-bromo pyridine esters in DMSO to create 10 mg/mL stock solutions.

  • Dilution : Perform serial two-fold dilutions in Mueller-Hinton broth within a 96-well plate. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Inoculation : Add bacterial suspension (e.g., S. aureus ATCC 25923) to achieve a final concentration of

    
     CFU/mL[6].
    
  • Self-Validation (Viability Indicator) : Incubate for 18 hours at 37°C. To prevent false readings from compound precipitation, add 20 µL of resazurin dye (0.015%) to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates viable bacteria, providing an orthogonal, metabolism-based confirmation of the visual MIC.

Signaling Pathway & Target Modulation

When these compounds are utilized as broad-spectrum antibacterial agents, they frequently target the bacterial cell division protein FtsZ[6]. The 4-position substituent dictates how deeply the pyridine ester can insert into the PC-binding site of the FtsZ protein.

If the 4-chloro derivative fits perfectly, it acts as a competitive inhibitor, preventing the GTP-dependent polymerization of FtsZ. This blockade stops the formation of the Z-ring at the mid-cell, ultimately arresting bacterial cell division and leading to cell death[6]. If the 4-bromo derivative is too large, it fails to anchor the inhibitor complex, allowing polymerization to proceed normally.

G Compound 4-Halopyridine Ester (Optimal Fit) Target FtsZ Protein (PC-Binding Site) Compound->Target Competitive Binding Polymerization FtsZ Polymerization Target->Polymerization Modulates ZRing Z-Ring Formation Polymerization->ZRing Disrupted by Inhibitor Division Bacterial Cell Division ZRing->Division Arrested

Mechanism of action for 4-halopyridine esters disrupting bacterial division via FtsZ inhibition.

References

  • Source: Taylor & Francis (tandfonline.com)
  • Title: 4-Bromopyridine Hydrochloride: A Comprehensive Technical Guide for Researchers Source: Benchchem URL
  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL
  • Title: An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022)
  • Source: Journal of Agricultural and Food Chemistry (ACS)
  • Title: The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold Source: MDPI URL

Sources

Comparative

Validating Purity of Azetidin-3-yl 4-chloropicolinate: A Senior Scientist’s Guide to LC-MS

Executive Summary Azetidin-3-yl 4-chloropicolinate is a high-value heterocyclic scaffold, increasingly critical in the synthesis of metalloenzyme inhibitors and CNS-targeting ligands. Its structural duality—combining a b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidin-3-yl 4-chloropicolinate is a high-value heterocyclic scaffold, increasingly critical in the synthesis of metalloenzyme inhibitors and CNS-targeting ligands. Its structural duality—combining a basic, polar azetidine ring with a reactive picolinate ester—presents a unique analytical challenge.

Standard HPLC-UV methods often fail to detect the non-chromophoric azetidine degradation products, while NMR lacks the sensitivity for trace impurity analysis (<0.1%) required in late-stage drug development. This guide establishes High-Resolution LC-MS (HILIC mode) as the definitive "Gold Standard" for validating the purity of this compound, offering a self-validating, specificity-driven protocol superior to traditional techniques.

Part 1: Comparative Analysis of Analytical Techniques

To objectively justify the shift to LC-MS, we must evaluate the limitations of alternative methods commonly used in organic synthesis labs.

Table 1: Performance Matrix for Azetidin-3-yl 4-chloropicolinate
FeatureLC-MS (HILIC-ESI) HPLC-UV (C18) 1H-NMR (DMSO-d6) GC-MS
Primary Detection Mass-to-Charge (m/z)Chromophore (UV Abs)Proton EnvironmentVolatility/Frag.
Sensitivity (LOD) Excellent (pg range) Moderate (ng range)Poor (>1 mg req.)Good (if volatile)
Specificity High (Exact Mass) Low (Co-elution risk)High (Structural)Moderate
Impurity Coverage Full (Detects polar amine & ester)Partial (Misses Azetidin-3-ol)Partial (Overlaps common)Poor (Thermal degradation)
Suitability Gold Standard Routine QC onlyIdentity ConfirmationNot Recommended

Expert Insight: The critical flaw in HPLC-UV for this molecule is the "Invisible Impurity" problem. If the ester hydrolyzes, the byproduct azetidin-3-ol has virtually no UV absorbance at 254 nm. You could have a sample that is 10% decomposed, yet HPLC-UV reports 99% purity because it only "sees" the picolinate moiety. LC-MS detects both fragments.

Part 2: The "Gold Standard" Experimental Protocol

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS). HILIC is chosen over Reverse Phase (C18) because the highly polar, basic azetidine moiety often elutes in the void volume of C18 columns, preventing accurate quantification.

Reagents & Sample Preparation[1][2][3]
  • Solvent: Acetonitrile:Ammonium Formate Buffer (95:5). Crucial: Avoid water-rich diluents to prevent on-column hydrolysis.

  • Concentration: 0.1 mg/mL (Trace analysis) to 1.0 mg/mL (Assay).

  • Internal Standard: Azetidin-3-ol-d4 (if available) or a structural analog like N-Boc-azetidin-3-ol.

LC-MS Method Parameters[1]
  • Column: Waters XBridge Amide (or equivalent HILIC phase), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %A (Aqueous) %B (Organic) Phase Description
0.0 5 95 Equilibrate/Load
1.0 5 95 Isocratic Hold
8.0 40 60 Elution of Polars
10.0 40 60 Wash
10.1 5 95 Re-equilibration

| 14.0 | 5 | 95 | Ready |

Mass Spectrometry Settings (Q-TOF / Orbitrap)
  • Ionization: ESI Positive Mode (Protonated amine is highly responsive).

  • Source Voltage: 3.5 kV.

  • Scan Range: m/z 50 – 600 (Captures small hydrolysis fragments and dimers).

  • Target Mass:

    • Analyte: [M+H]+ = 213.04 (approx).

    • Impurity 1 (Hydrolysis - Acid): 4-chloropicolinic acid ([M+H]+ = 157.99).

    • Impurity 2 (Hydrolysis - Amine): Azetidin-3-ol ([M+H]+ = 74.06).

Part 3: Scientific Integrity & Validation Logic

To adhere to ICH Q2(R1) guidelines, the method must be proven "Fit for Purpose."[2][3] Below is the logic map for validating this specific ester.

Specificity via Stress Testing

You cannot trust a purity method unless you know it separates the drug from its degradants.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl for 1 hour.

  • Base Hydrolysis: Treat with 0.1 N NaOH (Rapid degradation expected).

  • Oxidation: 3% H2O2.

  • Observation: The LC-MS method must resolve the parent peak (m/z 213) from the resulting acid (m/z 158) and amine (m/z 74).

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise ratio of 3:1.

  • LOQ (Limit of Quantitation): Signal-to-Noise ratio of 10:1.

  • Target: For genotoxic impurity screening (if applicable), LOQ should be < 0.05%.

Visualizing the Validation Workflow

The following diagram illustrates the decision-making process for impurity identification using this protocol.

ValidationWorkflow Sample Crude Sample (Azetidin-3-yl 4-chloropicolinate) HILIC HILIC Separation (Amide Column) Sample->HILIC Inject MS_Detect MS Detection (ESI+) HILIC->MS_Detect Elute Peak_ID Peak Identification (m/z) MS_Detect->Peak_ID Extract Ion Chrom. Parent Parent Compound [M+H]+ 213.04 Peak_ID->Parent RT 6.5 min Imp_Acid Impurity: Picolinic Acid [M+H]+ 158.0 Peak_ID->Imp_Acid RT 2.1 min (Less Retained) Imp_Amine Impurity: Azetidin-3-ol [M+H]+ 74.1 Peak_ID->Imp_Amine RT 8.2 min (More Retained)

Figure 1: Analytical workflow for separating the parent ester from its polar hydrolysis products using HILIC-MS.

Part 4: Degradation Pathway & Impurity Mapping

Understanding why impurities exist is as important as detecting them. The ester linkage is susceptible to hydrolysis, while the azetidine ring is strained and can ring-open under nucleophilic attack.

DegradationPath Parent Azetidin-3-yl 4-chloropicolinate Hydrolysis Hydrolysis (H2O / pH Extremes) Parent->Hydrolysis RingOpen Ring Opening (Nucleophilic Attack) Parent->RingOpen Trace Prod_Acid 4-Chloropicolinic Acid (UV Active, Acidic) Hydrolysis->Prod_Acid Prod_Amine Azetidin-3-ol (UV Inactive, Basic) Hydrolysis->Prod_Amine LinearImp Linear Alkyl Chloride (Genotoxic Potential) RingOpen->LinearImp

Figure 2: Primary degradation pathways. Note that 'Prod_Amine' is invisible to standard UV detection, necessitating MS.

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing: Azetidines are secondary amines and can interact with free silanols on silica columns.

    • Solution: Ensure your mobile phase buffer concentration is at least 10 mM. The ammonium ions mask silanols.

  • On-Column Hydrolysis: If you see high levels of acid/amine impurities that increase with run time.

    • Solution: Check the autosampler temperature. Keep it at 4°C. Ensure the sample diluent is high in organic content (e.g., 95% ACN).

  • Matrix Effects: In HILIC, salts elute early or late depending on the buffer.

    • Solution: Perform a "Divert to Waste" for the first 1 minute to avoid fouling the MS source with non-volatile salts from the synthesis workup.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][4] Link

  • Guillarme, D., & Veuthey, J. L. (2017). Hydrophilic Interaction Chromatography (HILIC) for the Analysis of Polar Compounds.[5][6] Analytical Chemistry.[1][5][2][3][7][8][9] Link (Contextual grounding for HILIC selection).

  • Center for Drug Evaluation and Research (CDER). (2024). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link (Source for buffer selection logic).

Sources

Validation

Definitive Guide to Reference Standards for 4-Chloropyridine Carboxylate Derivatives

Executive Summary: The Scaffold of Modern Kinase Inhibitors 4-chloropyridine carboxylate derivatives, particularly 4-chloropyridine-2-carboxylic acid and methyl 4-chloropicolinate , are critical pharmacophores in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold of Modern Kinase Inhibitors

4-chloropyridine carboxylate derivatives, particularly 4-chloropyridine-2-carboxylic acid and methyl 4-chloropicolinate , are critical pharmacophores in medicinal chemistry. They serve as the structural backbone for Type II kinase inhibitors (e.g., Sorafenib) and various agrochemicals.

However, the unique reactivity of the C4-chloro substituent—which makes these compounds valuable for nucleophilic aromatic substitution (


)—also renders them inherently unstable. This instability creates a paradox in Quality Control (QC): How do you validate the purity of a standard that degrades under standard analytical conditions? 

This guide moves beyond basic catalog listings to provide a risk-based comparison of reference standard grades, supported by experimental protocols for their qualification.

Strategic Comparison: Selecting the Right Standard Grade

In drug development, "purity" is not a single number; it is a confidence interval. The choice of reference standard must align with the regulatory phase (Pre-clinical vs. GMP).

Table 1: Comparative Performance of Reference Standard Grades
FeatureGrade A: Primary Reference Standard (CRM) Grade B: Secondary/Working Standard Grade C: Reagent/Synthesis Grade
Primary Utility Release testing of GMP batches; Calibration of secondary standards.Routine in-process control (IPC); Stability testing.Early-stage synthesis; Proof-of-concept.
Traceability Absolute : Traceable to SI units (via qNMR or Mass Balance).Relative : Traced to a Primary Standard.[1][2][3]None : Supplier declared purity only.
Assay Method Mass Balance :

Comparative : HPLC assay against Primary.Area Normalization : HPLC %Area only.
Risk Profile Low : Fully characterized impurities and water content.Medium : Relies on the stability of the Primary.High : Ignores water/salt content; Potency often overestimated by 5-10%.
Critical Missing Data None. Includes TGA, KF, and ROI.often lacks TGA/ROI.Lacks water content (KF) and residual solvents.

Expert Insight: Never use Reagent Grade (Grade C) for


 determination. 4-chloropyridine derivatives are hygroscopic. A "98%" reagent might actually be 90% active compound and 8% water/salts, skewing your biological data significantly.

Technical Deep Dive: Critical Quality Attributes (CQAs)

The Instability Mechanism

The electron-deficient pyridine ring activates the chlorine atom at the 4-position. While this facilitates the desired coupling reactions, it also invites hydrolysis.

  • Hydrolysis: In aqueous buffers (even neutral pH), the chlorine is displaced by hydroxyl ions, forming 4-hydroxypyridine-2-carboxylic acid . This is the primary degradation pathway.

  • Photolysis: These derivatives are light-sensitive. Exposure to UV light can induce dechlorination or ring opening.

Impurity Profiling (The "Watch List")

When characterizing a reference standard, you must specifically quantify these process-related impurities:

  • 4,5-Dichloro analog: A common byproduct of the chlorination of picolinic acid. Difficult to separate via standard C18 HPLC due to similar hydrophobicity.

  • Des-chloro analog (Picolinic acid): Result of incomplete chlorination or reductive dechlorination.

  • Hydrolysis Product: 4-hydroxy derivative (elutes earlier on RP-HPLC).

Visualization: Degradation & Qualification Logic

Diagram 1: Degradation Pathways of Methyl 4-chloropicolinate

This diagram illustrates the chemical vulnerabilities that must be controlled during storage and analysis.

DegradationPathway Start Methyl 4-chloropicolinate (Active Standard) Hydrolysis 4-Hydroxy Derivative (Major Impurity) Start->Hydrolysis Aq. Buffer / pH > 7 (SNAr Displacement) Acid 4-Chloropicolinic Acid (Ester Hydrolysis) Start->Acid Acid/Base (Ester Cleavage) Photo Dechlorinated Photoproducts Start->Photo UV Light (Radical Mechanism)

Caption: Primary degradation routes. Note that SNAr displacement of Chlorine (Red arrow) is the dominant instability risk in aqueous media.

Diagram 2: The "Mass Balance" Qualification Workflow

How to certify a Primary Reference Standard when no compendial standard exists.

QualificationWorkflow cluster_Structure 1. Structural Confirmation cluster_Purity 2. Purity & Impurities cluster_Physical 3. Physical Constants Raw Raw Material (Synthesis Grade) NMR 1H / 13C NMR Raw->NMR HPLC HPLC-UV (2 wavelengths) + Peak Purity Check Raw->HPLC KF Water Content (Karl Fischer) Raw->KF MS High-Res MS NMR->MS IR FT-IR MS->IR Calc Calculation: Assay = %HPLC × (100 - %Water - %Solv - %ROI) GC Residual Solvents (GC-HS) HPLC->GC GC->Calc ROI Residue on Ignition (Inorganics) KF->ROI ROI->Calc Release Release as Primary Standard (Valid for 12 Months) Calc->Release

Caption: The Mass Balance approach is the Gold Standard for assigning potency to non-compendial reference standards (ICH Q7).

Experimental Protocol: Self-Validating Purity Analysis

This protocol uses a dual-wavelength strategy to detect impurities that might be transparent at the primary wavelength.

Method: RP-HPLC for Methyl 4-chloropicolinate

Objective: Determine chromatographic purity with separation of the 4,5-dichloro impurity.

1. Chromatographic Conditions:

  • Column: Agilent ZORBAX SB-C18 (150 × 4.6 mm, 5 µm) or equivalent.

    • Reasoning: The "Stable Bond" (SB) phase is steric-protected, preventing column degradation under the acidic conditions required to suppress pyridine ionization.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • Channel 1: 254 nm (Aromatic ring).

    • Channel 2: 220 nm (Amide/Carboxyl bonds - detects non-aromatic impurities).

2. Sample Preparation (Critical Step):

  • Diluent: Acetonitrile:Water (50:50).

    • Caution: Do NOT use pure water or basic buffers as diluent. The 4-chloro group hydrolyzes rapidly in solution.

  • Procedure: Weigh 10 mg standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile first (to ensure solubility of the ester), then make up to volume with Water. Inject immediately.

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor:

    
     (Pyridine peaks often tail; TFA suppresses this).
    
  • Resolution:

    
     between the Main Peak and the 4,5-dichloro impurity (which typically elutes later).
    
  • Precision: RSD of 5 replicate injections

    
    .
    

4. Data Analysis: Calculate purity using the Area Normalization Method , but report the result only if the Mass Balance calculation (incorporating Water/Solvents) is applied for the final Assay value.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7." International Conference on Harmonisation, 2000. Link

  • Głowacki, R., et al. "Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method." Scientific Reports, vol. 13, 2023. Link

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." FDA.gov, 2015. Link

  • PubChem. "4-Chloropyridine-2-carboxylic acid (Compound Summary)." National Library of Medicine. Link

Sources

Comparative

Comparative Spectroscopic Analysis: Validating Ester Linkages in High-Strain Azetidine Scaffolds

Executive Summary Product/Methodology: Multimodal Spectroscopic Validation (FTIR, H/ C NMR, 2D HMBC). Application: Quality control and structural elucidation of azetidine-2-carboxylate derivatives in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product/Methodology: Multimodal Spectroscopic Validation (FTIR,


H/ 

C NMR, 2D HMBC). Application: Quality control and structural elucidation of azetidine-2-carboxylate derivatives in drug discovery. Core Challenge: Azetidine rings possess significant angle strain (

26 kcal/mol). This strain makes the ring susceptible to nucleophilic ring-opening during esterification or deprotection, leading to isomeric impurities (e.g., linear amino esters) that are difficult to distinguish by low-resolution mass spectrometry alone.

This guide compares the efficacy of standard spectroscopic techniques and establishes a self-validating protocol for confirming the integrity of the ester linkage while ensuring the azetidine ring remains intact.

Part 1: The Spectroscopic Landscape (Comparative Analysis)

The identification of an ester linkage in azetidine derivatives requires distinguishing between the Target Molecule (Intact Azetidine Ester) and the Primary Impurity (Ring-Opened Hydrolysis/Solvolysis Product).

FTIR Spectroscopy: The Rapid Screening Tool

Verdict: Excellent for monitoring reaction progress, but insufficient for structural proof.

  • Mechanism: The high ring strain of azetidine slightly increases the

    
    -character of exocyclic bonds. While a standard acyclic ester absorbs at 
    
    
    
    1735-1740 cm
    
    
    , azetidine-2-carboxylates often exhibit a shift to higher frequencies or split bands due to rotamers (especially with N-protecting groups like Boc).
  • Comparison Data:

FeatureTarget: N-Boc-Azetidine-2-EsterImpurity: Ring-Opened (Linear) Ester
C=O Stretch (Ester) 1740 - 1755 cm

(Sharp)
1730 - 1740 cm

(Standard)
C=O Stretch (Carbamate) 1690 - 1710 cm

(Strong)
1690 - 1710 cm

(Overlaps)
N-H Stretch Absent (if tertiary N)3300 - 3400 cm

(Broad, diagnostic)
NMR Spectroscopy ( H & C): The Structural Gold Standard

Verdict: The only method capable of definitively proving ring integrity vs. ring opening.

  • Causality: The rigid conformation of the azetidine ring creates distinct magnetic environments for the geminal protons on C-3 and C-4, which appear as complex multiplets. Upon ring opening, these relax into free-rotating alkyl chains with simplified splitting patterns.

Table 1: Comparative NMR Shifts (CDCl

)

Note: Values based on N-Boc-L-azetidine-2-carboxylic acid methyl ester.

PositionAtomIntact Azetidine Ester (

ppm)
Ring-Opened Impurity (e.g., Methionine analog)
Ester Methyl

H (-OCH

)
3.70 - 3.75 (s) 3.65 - 3.70 (s)

-Proton

H (H-2)
4.50 - 4.70 (dd/m) (Deshielded by ring current)4.20 - 4.40 (m) (Free rotation)
Ring/Chain

H (H-3)
2.20 - 2.60 (m) (Distinct multiplets)1.90 - 2.10 (m) (Broad methylene)
Carbonyl

C (C=O)
170 - 172 ppm 172 - 174 ppm

-Carbon

C (C-2)
60.0 - 62.0 ppm 52.0 - 55.0 ppm

Part 2: Validated Experimental Protocol

This protocol uses a "Triangulation Strategy" where IR provides the initial check, and 2D NMR (HMBC) provides the undeniable connectivity proof.

Step 1: Sample Preparation
  • Solvent Selection: Use CDCl

    
      (neutralized with basic alumina) or DMSO-d
    
    
    
    .
    • Why: Azetidines are acid-sensitive. Traces of HCl in aged CDCl

      
       can trigger ring opening in the NMR tube, leading to false positives for impurities.
      
  • Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause aggregation, broadening the critical H-2/H-3 multiplets.

Step 2: The "Self-Validating" HMBC Experiment

The Heteronuclear Multiple Bond Correlation (HMBC) is the critical "Go/No-Go" step. It correlates protons to carbons separated by 2-3 bonds.[1]

Acquisition Parameters:

  • Pulse Sequence: Gradient-selected HMBC (e.g., gHMBCad).

  • J-coupling optimization: Set for long-range coupling (

    
     Hz).
    
  • Scans: Minimum 16 scans for adequate S/N on quaternary carbons.

Interpretation Logic (The Proof): You must observe two specific cross-peaks to validate the structure:

  • Correlation A: Ester Methyl Protons (

    
    3.7 ppm) 
    
    
    
    Ester Carbonyl Carbon (
    
    
    171 ppm).
    • Proves: The ester is formed.[2][3][4]

  • Correlation B: Ring

    
    -Proton (H-2, 
    
    
    
    4.6 ppm)
    
    
    Ester Carbonyl Carbon (
    
    
    171 ppm).
    • Proves: The ester is attached directly to the specific carbon of the azetidine ring.

Step 3: Decision Pathway (Visualized)

AzetidineValidation Start Synthesized Azetidine Ester IR_Step Step 1: FTIR Analysis Start->IR_Step IR_Check C=O > 1735 cm⁻¹? IR_Step->IR_Check NMR_Step Step 2: 1H NMR (CDCl3) IR_Check->NMR_Step Yes Fail_Hydro FAIL: Hydrolyzed (Acid) IR_Check->Fail_Hydro No (Broad OH, <1720) H2_Check H-2 Signal at 4.5-4.7 ppm? NMR_Step->H2_Check HMBC_Step Step 3: 2D HMBC H2_Check->HMBC_Step Yes (Multiplet) Fail_Open FAIL: Ring Opened (Linear) H2_Check->Fail_Open No (Shifted Upfield) HMBC_Check Correlation: H2 -> C=O? HMBC_Step->HMBC_Check Pass VALIDATED: Intact Ester Linkage HMBC_Check->Pass Strong Cross-peak HMBC_Check->Fail_Open Missing/Wrong Connect

Caption: Logical workflow for validating azetidine ester integrity. Green path indicates successful validation.

Part 3: Structural Connectivity Map

To further aid in interpretation, the following diagram illustrates the specific atom-to-atom correlations required in the HMBC spectrum.

HMBC_Connectivity cluster_molecule N-Boc-Azetidine-2-Carboxylate C_Carbonyl C=O (Ester) ~171 ppm C_Alpha C-2 (Ring) ~60 ppm H_Alpha H-2 (Ring) ~4.6 ppm H_Alpha->C_Carbonyl HMBC (3-bond) CRITICAL PROOF H_Alpha->C_Alpha HSQC (1-bond) O_Me O-CH3 ~3.7 ppm O_Me->C_Carbonyl HMBC (3-bond) Standard Ester

Caption: HMBC correlation map. The connection between H-2 (Ring) and C=O (Ester) is the definitive proof of the intact scaffold.

References

  • Futamura, Y. et al. (2002). "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Bioscience, Biotechnology, and Biochemistry. [Link]

  • Couty, F. et al. (2004). "Synthesis of azetidines from amino acids." Organic Preparations and Procedures International. [Link]

  • National Center for Biotechnology Information. (2024). "Azetidine-2-carboxylic acid | C4H7NO2."[5][6] PubChem Compound Summary. [Link]

  • Silverstein, R. M., et al. (2005). "Spectrometric Identification of Organic Compounds." Wiley. (General reference for ring-strain IR shifts). [Link]

Sources

Validation

Comparative Guide: Synthetic Routes for Azetidinyl Ester Formation

Topic: Comparative Guide to Synthetic Routes for Azetidinyl Ester Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Azetidine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Synthetic Routes for Azetidinyl Ester Formation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azetidine-2-carboxylic acid (Aze-2) and azetidine-3-carboxylic acid (Aze-3) esters are critical pharmacophores in modern drug discovery, serving as conformationally restricted analogues of proline and bioisosteres of gem-dimethyl groups, respectively. However, the high ring strain of the azetidine scaffold (~26 kcal/mol) presents significant synthetic challenges, often resulting in low yields or ring-opening side reactions.

This guide objectively compares three dominant synthetic trajectories: Classical Intramolecular Cyclization , Strain-Release Functionalization , and C-H Lithiation/Trapping . We analyze these routes based on atom economy, scalability, and positional selectivity, supported by experimental protocols and mechanistic visualizations.

Route 1: Classical Intramolecular Cyclization (For Azetidine-2-Carboxylates)

Best For: Large-scale synthesis of N-protected azetidine-2-carboxylates (proline analogues).

Mechanism & Causality

This route relies on the double nucleophilic substitution of 1,3-electrophiles (e.g.,


-halo-

-halo esters or 2,4-dibromobutyrate derivatives) by primary amines. The reaction is thermodynamically driven by the formation of stable leaving groups (halides), but kinetically hampered by the entropic penalty of forming a four-membered ring.

To mitigate polymerization and favor cyclization, dilute conditions and specific temperature control are required. The use of bulky protecting groups (e.g., benzhydryl or trityl) on the nitrogen atom is crucial to prevent over-alkylation (quaternization).

Performance Analysis
  • Yield: Moderate (40–60%).[1]

  • Scalability: High (Kg-scale feasible).

  • Limitations: Harsh conditions (high heat/strong base) can lead to racemization of the

    
    -center; requires downstream deprotection.
    
Experimental Data

Studies comparing cyclization precursors show that 2,4-dibromobutyrate esters offer superior yields compared to sulfonate equivalents due to the "kinetic iodide effect" when catalytic NaI is added (Finkelstein condition), accelerating the rate-determining ring-closure step.

Route 2: Strain-Release Functionalization (For Azetidine-3-Carboxylates)

Best For: Rapid, high-yielding access to 3-substituted azetidines; late-stage functionalization.

Mechanism & Causality

This modern approach utilizes 1-azabicyclo[1.1.0]butane (ABB) as a high-energy intermediate. The relief of the immense bicyclic ring strain drives the reaction. Nucleophiles (or radicals) attack the bridgehead carbon, cleaving the central C-N bond and generating the azetidine core with a functional group installed at the 3-position.

Unlike cyclization, this method "spring-loads" the energy into the starting material, allowing the reaction to proceed under mild conditions, often preserving sensitive functional groups.

Performance Analysis
  • Yield: Excellent (>80%).

  • Scalability: Moderate (limited by ABB stability/cost).

  • Atom Economy: Very High (often 100% atom economical additions).

Experimental Data

Recent work by the Aggarwal and Baran groups demonstrates that ABB can be opened with carbon-centered radicals or carboxylic nucleophiles to install ester moieties directly. For example, radical addition of alkyl acetates to ABB proceeds in >70% yield, whereas classical construction of the same scaffold from epichlorohydrin requires 4-5 steps with <30% overall yield.

Route 3: C-H Lithiation and Trapping (For 3-Functionalization)

Best For: Divergent synthesis of complex esters from a common 3-iodo intermediate.

Mechanism & Causality

This route exploits the acidity of the C-3 proton or the reactivity of a C-3 halide. Lithium-halogen exchange on 1-Boc-3-iodoazetidine generates a transient 3-lithioazetidine species. This highly reactive nucleophile is then trapped with chloroformates or carbon dioxide (followed by esterification).

The causality here is kinetic stability: the lithiated species is prone to


-elimination to form the azetine. Therefore, extremely low temperatures (-78 °C) and short reaction times are non-negotiable to preserve the ring integrity before the electrophile quench.
Performance Analysis
  • Yield: Good (60–75%).

  • Scalability: Low to Moderate (requires cryogenic conditions).

  • Versatility: Extremely high (can access esters, amides, and ketones from one precursor).

Comparative Analysis Summary

FeatureRoute 1: Intramolecular CyclizationRoute 2: Strain-Release (ABB)Route 3: C-H Lithiation/Trapping
Target Isomer 2-Carboxylates3-Carboxylates3-Carboxylates
Primary Challenge Entropic penalty (ring closure)Precursor stability (ABB)

-elimination side reaction
Overall Yield 40–60%80–95%60–75%
Reagent Cost Low (Commodity chemicals)High (Specialty precursors)Moderate (Organolithiums)
Scalability Excellent (Batch/Flow)ModerateLow (Cryogenic required)
Atom Economy Low (Stoichiometric halide waste)High (Addition reaction)Low (Stoichiometric Li salts)

Visualization: Mechanistic Pathways

The following diagram illustrates the divergent mechanistic logic between the Classical Cyclization (entropic struggle) and Strain-Release (enthalpic release) pathways.

AzetidineRoutes cluster_0 Route 1: Classical Cyclization (2-Ester) cluster_1 Route 2: Strain-Release (3-Ester) Start1 2,4-Dibromobutyrate Inter1 Gamma-Bromo Amino Ester Start1->Inter1 SN2 (1st Alkylation) Amine Primary Amine (R-NH2) Amine->Inter1 TS1 Entropic Barrier (Ring Closure) Inter1->TS1 Base/Heat Prod1 Azetidine-2-Carboxylate TS1->Prod1 Cyclization ABB 1-Azabicyclo[1.1.0]butane (ABB) Strain Strain Relief (~60 kcal/mol) ABB->Strain Activation Nuc Nucleophile/Radical (R-COOR') Nuc->Strain Prod2 Azetidine-3-Carboxylate Strain->Prod2 Bond Cleavage

Caption: Comparative mechanistic flow. Route 1 fights entropy to close the ring; Route 2 releases enthalpy to functionalize the ring.

Experimental Protocols

Protocol A: Synthesis of Methyl 1-benzhydrylazetidine-3-carboxylate (Route 1 Variant)

This protocol utilizes a modified cyclization strategy involving the displacement of sulfonyloxy groups, offering a robust alternative to the dibromide route for 3-substituted derivatives.

Reagents: 1-Benzhydrylazetidin-3-ol, Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Sodium cyanide (NaCN), Methanol/H2SO4.

  • Mesylation : To a solution of 1-benzhydrylazetidin-3-ol (10.0 g, 41.8 mmol) in DCM (100 mL) at 0 °C, add TEA (1.5 equiv) followed by MsCl (1.2 equiv) dropwise. Stir for 2 h. Wash with NaHCO3, dry, and concentrate to yield the mesylate.

  • Cyanation (Key Step) : Dissolve the crude mesylate in DMSO (80 mL). Add NaCN (3.0 equiv). Heat to 80 °C for 6 h. Note: Use a blast shield; azetidinium intermediates are potent electrophiles.

  • Workup : Pour into ice water, extract with EtOAc (3x). The resulting nitrile is purified via silica gel chromatography (Yield: ~75%).

  • Pinner Reaction/Hydrolysis : Dissolve the nitrile in dry MeOH saturated with HCl gas. Reflux for 4 h. Pour into ice water, neutralize with NaHCO3, and extract.

  • Result : Methyl 1-benzhydrylazetidine-3-carboxylate is obtained as a pale yellow oil (Overall Yield: ~60%).

Protocol B: Synthesis of 3-Azetidinyl Esters via ABB Ring Opening (Route 2)

A modern, high-efficiency protocol adapted from Aggarwal et al.

Reagents: 1-(tert-Butoxycarbonyl)-1-azabicyclo[1.1.0]butane (Boc-ABB), Aryl/Alkyl acetic acid, Catalyst (if radical route) or Base.

  • Preparation : In a glovebox, dissolve Boc-ABB (1.0 equiv) in dry THF (0.2 M).

  • Nucleophilic Opening : Add the carboxylic acid (1.2 equiv) and Cs2CO3 (0.5 equiv).

  • Reaction : Stir at ambient temperature for 12 h. The reaction progress is monitored by TLC (disappearance of ABB).

  • Workup : Filter through a celite plug to remove salts. Concentrate in vacuo.

  • Purification : Flash column chromatography (Hexane/EtOAc).

  • Result : The reaction yields the 3-acyloxyazetidine (ester at the 3-position oxygen) or, if using radical precursors (e.g., with Ir-photocatalysis), the 3-alkylazetidine ester.

    • Self-Validating Check: The disappearance of the strained bridgehead C-H signal in NMR (~2.5 ppm) confirms ring opening.

References

  • Futamura, Y., et al. (2005).[2] "Efficient route to (S)-azetidine-2-carboxylic acid." Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897.[2] Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 223-264.[3] Link

  • Fawcett, A., et al. (2019).[4] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society, 141(11), 4573–4578. Link

  • Ji, Y., et al. (2018).[5] "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018(iv), 195-214.[5] Link

  • Musci, P., et al. (2021).[6] "Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]Butanes." Angewandte Chemie International Edition, 60(12), 6395–6399.[6] Link

Sources

Safety & Regulatory Compliance

Safety

3-Azetidinyl 4-chloro-2-pyridinecarboxylate proper disposal procedures

Executive Summary: Operational Safety & Disposal Profile Compound: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Classification: High-Hazard Halogenated Heterocycle Primary Disposal Route: High-Temperature Incineration (Ro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Disposal Profile

Compound: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate Classification: High-Hazard Halogenated Heterocycle Primary Disposal Route: High-Temperature Incineration (Rotary Kiln) with Acid Gas Scrubbing[1]

This guide defines the authoritative containment and disposal protocols for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate . Due to the strained azetidine ring and the halogenated pyridine moiety, this compound must be treated as a labile, potentially corrosive, and environmentally persistent toxicant .

Standard laboratory practice dictates that in the absence of a specific Safety Data Sheet (SDS) for a research intermediate, one must adopt the "Worst-Case Hazard" principle. This protocol synthesizes safety data from the component moieties: the corrosive/reactive nature of azetidines and the toxicity/persistence of chlorinated pyridines .

Hazard Identification & Waste Classification

Before initiating disposal, you must classify the waste stream accurately to prevent dangerous cross-reactivity in storage drums.

ParameterClassificationOperational Implication
Chemical Class Halogenated Nitrogen HeterocycleDO NOT mix with oxidizers or strong acids.[1][2]
Reactivity High (Azetidine ring strain)Potential for exothermic ring-opening; store cool.[1]
EPA/RCRA Code D001 (Ignitable), D002 (Corrosive)*Assumed based on azetidine hydrolysis potential.
GHS Hazards Skin Corr.[2][3][4][5][6][7] 1B (Corrosive), Aquatic Chronic 2Requires double-containment; zero drain disposal.[1]
Waste Stream Halogenated Organic Requires incineration >1,100°C to destroy the pyridine ring.

Critical Warning: The azetidine moiety is a strained four-membered amine ring.[1] It is prone to rapid hydrolysis or ring-opening polymerization in the presence of strong Lewis acids, potentially generating heat and pressure.[1]

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against chemical accidents. Follow this decision logic to categorize your waste.

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Material Containing 3-Azetidinyl 4-chloro-2-pyridinecarboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Pack in HDPE Drum Label: Toxic Solid Organic Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Aq Aqueous (pH < 5 or > 9) SolventCheck->Aq Org Organic Solvent SolventCheck->Org Neutralize Adjust pH to 6-8 (Prevent Azetidine Hydrolysis) Aq->Neutralize HaloCheck Halogenated Stream Org->HaloCheck Neutralize->HaloCheck Combine after stabilization

Figure 1: Decision tree for segregating waste streams to prevent incompatibility events.

Disposal Protocols

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated gloves, weighing boats, and filter paper.

  • Containment: Place all solid waste into a yellow, wide-mouth high-density polyethylene (HDPE) container . Glass is discouraged due to breakage risk during transport.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate[1]

    • Hazards: Toxic, Corrosive, Halogenated.

  • Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray. Keep away from heat sources to prevent azetidine degradation.[5][8]

  • Final Disposal: Transfer to a licensed waste facility for Rotary Kiln Incineration . The presence of chlorine requires scrubbers to capture HCl gas generated during combustion.

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, and washing solvents.

  • Segregation: Pour into the Halogenated Organic Solvents carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the chloro-pyridine moiety classifies the entire mixture as halogenated waste.

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Nitric acid, Peroxides).[9] The azetidine amine is reducing and can react violently.

  • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup if minor hydrolysis occurs.

  • Disposal: Ship to a fuel blending facility or incinerator capable of handling halogenated loads (>2% Halogen content).

Emergency Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent exposure and environmental release.[4]

Diagram 2: Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate Area (Possible Aerosol) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Contain 3. Containment: Surround with Vermiculite/Sand PPE->Contain Clean 4. Absorption: Use Non-Sparking Scoop Contain->Clean Decon 5. Decontamination: Wash surface with 10% Bleach (Oxidation) Clean->Decon

Figure 2: Step-by-step workflow for managing accidental release.[1]

Decontamination Solution Logic: A 10% Sodium Hypochlorite (Bleach) solution is recommended for surface decontamination. The bleach acts to:

  • Oxidize the azetidine ring, rendering it non-reactive.

  • Degrade the pyridine structure (partial oxidation). Caution: Ensure good ventilation as this may release chloramines.[1]

Regulatory Compliance & Grounding

  • EPA (USA): This compound falls under "Process Waste" regulations. It must be profiled under 40 CFR 261.3 for characteristics of ignitability and toxicity.[2]

  • EU (REACH): As a halogenated organic, it falls under European Waste Code (EWC) 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).

  • Transport (DOT/IATA): Likely regulated as UN 2920 (Corrosive liquid, flammable, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on physical state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846461, 4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic acid. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

Comprehensive Safety & Logistics Guide: Handling 3-Azetidinyl 4-chloro-2-pyridinecarboxylate As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Logistics Guide: Handling 3-Azetidinyl 4-chloro-2-pyridinecarboxylate

As a Senior Application Scientist, I have designed this protocol to bridge the gap between regulatory compliance and practical laboratory execution. Handling novel halogenated N-heterocycles like[1] requires moving beyond generic safety data sheets to implement field-proven, mechanistic safety strategies. This guide provides the causality behind our safety choices and establishes a self-validating workflow for researchers and drug development professionals.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the target compound:

  • Azetidine Ring Reactivity: Strained four-membered nitrogen heterocycles can exhibit unexpected reactivity profiles and often act as potent respiratory or dermal sensitizers.

  • Chlorinated Pyridine Moiety: The presence of the chlorine atom increases the compound's lipophilicity. If handled in solution (e.g., dissolved in DMSO, DMF, or Dichloromethane), this lipophilicity significantly enhances the risk of rapid dermal absorption.

  • Physical State: Typically synthesized as a crystalline solid or fine powder, this compound presents a high risk of aerosolization and subsequent inhalation during weighing and transfer operations.

Personal Protective Equipment (PPE) Selection & Causality

In accordance with the [2], PPE must be selected based on a rigorous hazard assessment. The table below summarizes the required PPE, specifically tailored to the physicochemical properties of this compound.

Table 1: PPE Specifications, Quantitative Metrics, and Mechanistic Causality

PPE CategorySpecification & Quantitative MetricMechanistic Causality & Rationale
Hand Protection Double Nitrile Gloves(Thickness: ≥5 mil, Breakthrough: >240 min)Nitrile offers superior resistance to organic solvents compared to latex. Double gloving provides a sacrificial outer layer; if the outer glove is contaminated with a solvent-compound mixture, it can be immediately doffed to prevent breakthrough to the skin.
Eye/Face Protection Chemical Splash Goggles + Face ShieldStandard safety glasses lack orbital seals. Splash goggles prevent micro-particulate ingress during powder handling. A face shield is mandatory when handling concentrated solutions to prevent mucosal exposure.
Respiratory Protection N95 / P100 Particulate RespiratorRequired if handling bulk powder outside of primary containment. The P100 filter traps 99.9% of airborne particles, mitigating the risk of inhaling sensitizing azetidine dust, aligning with[3].
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek SleevesThe FR coat protects against solvent flammability during dissolution, while disposable Tyvek sleeves prevent the accumulation of hazardous powder on reusable garments.

Operational Workflow: Step-by-Step Methodology

To ensure absolute safety, the following protocol integrates operational checks at every stage, creating a self-validating system where each step verifies the success of the previous one.

Phase 1: Pre-Operation Setup & Verification

  • Containment Verification: Ensure the Fume Hood or Ventilated Balance Enclosure (VBE) has a verified inward face velocity of 80–120 feet per minute (fpm).

    • Self-Validating Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull inward steadily, visually confirming negative pressure before opening the chemical container.

  • PPE Donning: Inspect nitrile gloves for pinhole leaks by trapping air and applying pressure. Don the inner glove, then the lab coat, and finally the outer glove over the coat cuffs.

  • Zone Preparation: Line the weighing area with anti-static, disposable bench paper to capture micro-spills.

Phase 2: Handling and Transfer

  • Static Mitigation: Use an anti-static zero-stat gun on the metal spatula and weigh boat. Halogenated powders often carry static charges, leading to uncontrolled aerosolization.

  • Weighing: Transfer the 3-Azetidinyl 4-chloro-2-pyridinecarboxylate slowly. Keep the source bottle and the weigh boat as close as possible to minimize the transfer path.

  • Dissolution: Add the solvent directly to the pre-weighed powder within the fume hood.

    • Self-Validating Check: Cap the vial tightly and wipe the exterior with a dry swab. Visually inspect the swab to ensure zero exterior powder contamination before removing the vial from the hood.

Phase 3: Post-Operation Decontamination

  • Surface Decontamination: Wipe the balance and surrounding area with a solvent compatible with the compound (e.g., 70% Isopropanol), followed by a dry wipe.

  • Doffing: Remove the outer gloves inside the fume hood by peeling them inside out, trapping any potential contamination inside, and dispose of them immediately.

Disposal and Waste Segregation Plan

Improper disposal of halogenated pyridines can lead to environmental contamination and regulatory fines. Following the guidelines set forth in [4], adhere to the following segregation plan:

Table 2: Waste Segregation Parameters

Waste StreamClassificationDisposal Method & Quantitative Limits
Solid Waste Contaminated PPE, bench paper, empty vialsPlace in a clearly labeled, sealable chemical waste bag. High-temperature incineration is the required destruction method.
Liquid Waste Halogenated Organic WasteMust be collected in a dedicated "Halogenated Organics" carboy. Keep halogen content >5% for proper incineration categorization. Do NOT mix with non-halogenated solvents.

Hazard Mitigation & Workflow Visualization

Workflow Start Hazard Assessment: 3-Azetidinyl 4-chloro-2-pyridinecarboxylate PPE PPE Donning: Double Nitrile, P100, Splash Goggles Start->PPE Containment Primary Containment: Weighing in Fume Hood / VBE PPE->Containment Handling Execution: Transfer & Dissolution Containment->Handling Decon Decontamination: Solvent Wipe & Doffing Handling->Decon Disposal Waste Segregation: Halogenated Organics Decon->Disposal

Operational workflow and hazard mitigation pathway for 3-Azetidinyl 4-chloro-2-pyridinecarboxylate.

References

  • [1] Title: 1219979-63-1 - 化源网 - cas号查询. Source: chemsrc.com. URL: [Link]

  • [3] Title: NIOSH Pocket Guide to Chemical Hazards. Source: cdc.gov. URL: [Link]

  • [4] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL: [Link]

  • [2] Title: Personal Protective Equipment - Payment | Occupational Safety and Health Administration. Source: osha.gov. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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